molecular formula C3H5NO B1346921 N-Vinylformamide CAS No. 13162-05-5

N-Vinylformamide

カタログ番号: B1346921
CAS番号: 13162-05-5
分子量: 71.08 g/mol
InChIキー: ZQXSMRAEXCEDJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Vinylformamide (NVF) is a class of N-vinylamide that is a precursor to amide and amine functional polymer. It has attractive properties that include high reactivity in polymerization and hydrolysis.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-ethenylformamide
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InChI

InChI=1S/C3H5NO/c1-2-4-3-5/h2-3H,1H2,(H,4,5)
Source PubChem
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InChI Key

ZQXSMRAEXCEDJD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
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Related CAS

72018-12-3
Record name Poly(N-vinylformamide)
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DSSTOX Substance ID

DTXSID9065366
Record name Formamide, N-ethenyl-
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Molecular Weight

71.08 g/mol
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Physical Description

Liquid
Record name Formamide, N-ethenyl-
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CAS No.

13162-05-5
Record name N-Vinylformamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Vinylformamide
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Record name N-vinylformamide
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Record name N-VINYLFORMAMIDE
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Foundational & Exploratory

N-Vinylformamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemical Properties, Structure, and Reactivity of a Versatile Monomer

N-Vinylformamide (NVF) is a reactive vinyl monomer that serves as a critical building block for the synthesis of a wide range of functional polymers. Its unique chemical structure, comprising a vinyl group attached to a formamide (B127407) moiety, imparts a valuable combination of properties, including high reactivity and water solubility. This technical guide provides a detailed overview of the core chemical properties, structure, synthesis, reactivity, and safety considerations of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the chemical formula C₃H₅NO, is a colorless to pale yellow liquid.[1] The presence of both a polymerizable vinyl group and a hydrophilic formamide group makes it a versatile monomer for the creation of functional polymers with tailored properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueReferences
Molecular Weight 71.08 g/mol
CAS Number 13162-05-5
Appearance Colorless to amber to dark green clear liquid[1]
Melting Point -16 °C[1]
Boiling Point 210 °C[1]
Density 1.014 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.494
Vapor Pressure ~0.1 mmHg (25 °C)
Flash Point 102 °C (215.6 °F)[1]
Solubility Water soluble
Stabilizer Typically contains 25-55 ppm 4-Hydroxy-TEMPO
Spectroscopic Data

The structural features of this compound can be elucidated using various spectroscopic techniques.

Spectroscopic DataDescriptionReferences
¹H NMR Spectra available for detailed structural analysis.[2]
¹³C NMR Spectra available for detailed structural analysis.[2][3]
FTIR Neat spectra show characteristic peaks for the vinyl and formamide groups.[2][4]
Raman Spectra available for vibrational analysis.[2][5]
UV λmax 225 nm (in Methanol)[1]

Synthesis and Purification

The industrial synthesis of this compound has evolved over time, with various methods developed to improve efficiency and safety.

Synthesis of this compound

One common synthetic route involves the reaction of acetaldehyde (B116499) with formamide to produce N-(1-hydroxyethyl)formamide, which is then esterified and subsequently cracked to yield this compound.[6][7]

A detailed experimental protocol for a lab-scale synthesis is as follows:

Experimental Protocol: Synthesis of this compound [6]

  • Reaction Setup: To a reaction vessel, add 45g (1.0 mol) of formamide and 0.9g of a composite basic catalyst (e.g., 0.7g of potassium carbonate and 0.2g of triethylamine).

  • Deoxygenation: Deoxygenate the mixture by purging with nitrogen.

  • Addition of Acetaldehyde: Cool the mixture to 10°C and slowly add 150g (3.4 mol) of acetaldehyde dropwise.

  • Formation of Hydroxyethyl (B10761427) Formamide: Maintain the reaction at 10°C for 3 hours to form hydroxyethyl formamide.

  • Esterification: Under a nitrogen atmosphere, add 153g (1.5 mol) of acetic anhydride (B1165640) to the reaction mixture in a closed flask. Continue the reaction for 10 hours at a temperature of 35°C to obtain the ester compound.

  • Cracking: Heat the ester compound at 60°C for 3.5 hours to induce cracking and form this compound.

  • Purification: The resulting mixture is purified by rectification under reduced pressure (100-150 Pa) to obtain this compound.

Synthesis_of_NVF Acetaldehyde Acetaldehyde Hydroxyethyl_Formamide N-(1-hydroxyethyl)formamide Acetaldehyde->Hydroxyethyl_Formamide Formamide Formamide Formamide->Hydroxyethyl_Formamide Catalyst Basic Catalyst Catalyst->Hydroxyethyl_Formamide Ester_Intermediate Ester Intermediate Hydroxyethyl_Formamide->Ester_Intermediate Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Ester_Intermediate NVF This compound Ester_Intermediate->NVF Cracking (Heat) Free_Radical_Polymerization Initiator Initiator (e.g., AIBN) Radical Radical (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical Radical->Monomer_Radical NVF_Monomer This compound Monomer NVF_Monomer->Monomer_Radical Initiation PNVF_Chain Growing PNVF Chain Monomer_Radical->PNVF_Chain Propagation PNVF_Chain->PNVF_Chain Termination Termination PNVF_Chain->Termination PNVF_Hydrolysis PNVF Poly(this compound) Acid_Hydrolysis Acidic Hydrolysis (e.g., HCl, H₂O, Heat) PNVF->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., NaOH, H₂O, Heat) PNVF->Base_Hydrolysis PVAm_Salt Polyvinylammonium Salt Acid_Hydrolysis->PVAm_Salt PVAm_FreeBase Polyvinylamine (Free Base) Base_Hydrolysis->PVAm_FreeBase

References

An In-depth Technical Guide to the Synthesis of N-Vinylformamide from Acetaldehyde and Formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vinylformamide (NVF) is a monomer of significant industrial importance, primarily serving as a precursor to polyvinylamine (PVAm) and its derivatives. These polymers find extensive applications in diverse fields, including water treatment, papermaking, and the pharmaceutical industry. The predominant commercial synthesis of NVF commences with the reaction of acetaldehyde (B116499) and formamide (B127407) to generate the key intermediate, N-(1-hydroxyethyl)formamide (HEF). This guide provides a comprehensive technical overview of the primary industrial pathways for the conversion of HEF to NVF, detailing reaction mechanisms, experimental protocols, and quantitative data. The synthesis routes discussed include the Acetic Anhydride (B1165640) route, the Cyclic Anhydride route, the Mitsubishi (Alkoxy) Process, and the Air Products (bis-formamide) Process.

Introduction: The Central Role of N-(1-hydroxyethyl)formamide (HEF)

The synthesis of this compound from acetaldehyde and formamide universally proceeds through the formation of N-(1-hydroxyethyl)formamide (HEF). This initial addition reaction is the cornerstone of the most economically viable production methods. The relative stability and reactivity of HEF make it an ideal precursor for subsequent elimination or dehydration reactions to introduce the vinyl group. The choice of the synthetic route from HEF influences the overall process efficiency, the purity of the final NVF monomer, and the nature of the byproducts.

Synthesis of the N-(1-hydroxyethyl)formamide (HEF) Intermediate

The formation of HEF is typically a base-catalyzed reaction between acetaldehyde and formamide.[1]

General Reaction Scheme

HEF_Formation acetaldehyde Acetaldehyde hef N-(1-hydroxyethyl)formamide (HEF) acetaldehyde->hef formamide Formamide formamide->hef catalyst Base Catalyst catalyst->hef

Caption: Formation of the HEF intermediate.

Experimental Protocol: Synthesis of N-(1-hydroxyethyl)formamide

The following protocol is adapted from literature procedures.[2]

Materials:

  • Formamide

  • Acetaldehyde

  • Potassium carbonate (catalyst)

  • Triethylamine (catalyst)

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add 45g (1.0 mol) of formamide and a composite basic catalyst consisting of 0.7g of potassium carbonate and 0.2g of triethylamine.[2]

  • Deoxygenate the mixture by purging with nitrogen gas.[2]

  • Cool the reaction mixture to 10°C.[2]

  • Slowly add 150g (3.4 mol) of acetaldehyde dropwise to the mixture while maintaining the temperature at 10°C.[2]

  • Allow the reaction to proceed for 3 hours at 10°C to yield N-(1-hydroxyethyl)formamide.[2] The product is typically used in the subsequent step without further purification.

Synthesis Pathways of this compound from HEF

Once HEF is synthesized, several industrial routes are employed for its conversion to NVF. The primary methods are detailed below.

The Acetic Anhydride Route

This pathway involves the esterification of HEF with acetic anhydride, followed by the thermal elimination (cracking) of acetic acid to form the vinyl group.[1]

Acetic_Anhydride_Route hef HEF ester_intermediate N-(1-acetoxyethyl)formamide hef->ester_intermediate acetic_anhydride Acetic Anhydride acetic_anhydride->ester_intermediate nvf This compound ester_intermediate->nvf Heat (Cracking) acetic_acid Acetic Acid ester_intermediate->acetic_acid Heat (Cracking)

Caption: Acetic Anhydride Route to NVF.

This protocol is a continuation of the HEF synthesis described in section 2.2.[2]

Materials:

  • N-(1-hydroxyethyl)formamide (from previous step)

  • Acetic anhydride

  • Nitrogen gas

Procedure:

  • To the reaction mixture containing HEF, add 153g (1.5 mol) of acetic anhydride under a nitrogen atmosphere.[2]

  • The reaction is conducted in a closed reaction flask at a temperature of 35°C for 10 hours to form the ester intermediate.[2]

  • The resulting ester compound is then cracked at 60°C for 3.5 hours to yield a mixture containing this compound.[2]

  • The final product, this compound, is purified by vacuum distillation at 100-150 Pa.[2]

The Cyclic Anhydride Route

This method is an alternative to using acetic anhydride and aims to simplify byproduct separation. HEF is reacted with a cyclic anhydride to form an ester, which upon heating, cracks to form NVF and a diacid. The diacid can potentially be recycled back to the anhydride.[3]

Cyclic_Anhydride_Route hef HEF ester_adduct HEF-Anhydride Adduct hef->ester_adduct cyclic_anhydride Cyclic Anhydride cyclic_anhydride->ester_adduct recycle Recycle cyclic_anhydride->recycle nvf This compound ester_adduct->nvf Heat (Cracking) diacid Diacid ester_adduct->diacid Heat (Cracking) diacid->cyclic_anhydride Dehydration recycle->cyclic_anhydride

Caption: Cyclic Anhydride Route to NVF.

The Mitsubishi Process (Alkoxy Route)

Developed by Mitsubishi, this process avoids the use of anhydrides. It involves the acid-catalyzed reaction of HEF with an alcohol, typically methanol, to form an N-(1-alkoxyethyl)formamide intermediate (in this case, N-(1-methoxyethyl)formamide or MEF). This intermediate is then pyrolyzed to yield NVF and the alcohol, which can be recycled.[1][3]

Mitsubishi_Process hef HEF mef N-(1-methoxyethyl)formamide (MEF) hef->mef methanol Methanol methanol->mef recycle Recycle methanol->recycle mef->methanol Pyrolysis nvf This compound mef->nvf Pyrolysis acid_catalyst Acid Catalyst acid_catalyst->mef recycle->methanol

Caption: The Mitsubishi (Alkoxy) Process for NVF Synthesis.

The Air Products Process (bis-formamide Route)

This route, developed by Air Products, involves the reaction of HEF with an excess of formamide over a solid acid catalyst to produce ethylidene bisformamide (BIS). The BIS intermediate is then cracked (pyrolyzed) to yield NVF and formamide, with the latter being recycled.[1][3]

Air_Products_Process hef HEF bis Ethylidene bisformamide (BIS) hef->bis formamide Formamide formamide->bis recycle Recycle formamide->recycle bis->formamide Pyrolysis nvf This compound bis->nvf Pyrolysis solid_acid_catalyst Solid Acid Catalyst solid_acid_catalyst->bis recycle->formamide

Caption: The Air Products (bis-formamide) Process.

Data Presentation: Comparison of Synthesis Routes

The following tables summarize the key quantitative data for the different NVF synthesis pathways.

Table 1: Synthesis of N-(1-hydroxyethyl)formamide (HEF) Intermediate

ParameterValueReference
Reactants Acetaldehyde, Formamide[2]
Catalyst Potassium carbonate, Triethylamine[2]
Temperature 10°C[2]
Reaction Time 3 hours[2]

Table 2: Comparison of NVF Synthesis Routes from HEF

Synthesis RouteIntermediateCatalyst for Intermediate FormationCracking/Pyrolysis TemperatureReported YieldPurityAdvantagesDisadvantagesReferences
Acetic Anhydride N-(1-acetoxyethyl)formamideNone (direct reaction)60°C75.8%96.2%Well-documented lab-scale synthesisGenerates acetic acid waste[2]
Cyclic Anhydride HEF-Anhydride AdductBase (for HEF)60 - 180°CNot specifiedNot specifiedPotentially recyclable anhydrideLess public domain data on yields[3][4]
Mitsubishi (Alkoxy) N-(1-methoxyethyl)formamide (MEF)Acid (e.g., H₂SO₄)200 - 600°C93-94% (pyrolysis step)Reported to be lower than desiredEstablished industrial processMay result in lower purity NVF[1][4][5]
Air Products (bis-formamide) Ethylidene bisformamide (BIS)Solid AcidHigh Temperature>50% (BIS formation)Not specifiedUtilizes a solid catalyst, simplifying separationRequires careful control to avoid formamide hydrolysis[1][3][6]

Table 3: Detailed Reaction Conditions for Intermediates in Mitsubishi and Air Products Processes

ProcessIntermediate Formation StepReactantsCatalystTemperatureReaction Time
Mitsubishi (Alkoxy) Etherification (HEF to MEF)HEF, MethanolBrønsted acid (e.g., H₂SO₄)5 - 80°C0.5 - 10 hours
Air Products (bis-formamide) BIS Formation (HEF to BIS)HEF, FormamideSolid AcidNot specifiedNot specified
Air Products (alternative BIS) BIS FormationFormamide, AcetaldehydeFormic Acid60 - 100°CNot specified

Conclusion

The synthesis of this compound from acetaldehyde and formamide is a well-established industrial process with several viable routes proceeding from the key N-(1-hydroxyethyl)formamide intermediate. The choice of a specific pathway depends on factors such as desired product purity, waste management considerations, and the availability of specialized catalysts and equipment. The Acetic Anhydride route is a well-documented method suitable for laboratory-scale synthesis. The Mitsubishi and Air Products processes represent major industrial approaches, each with distinct advantages and challenges related to catalyst handling, byproduct recycling, and final product purity. The Cyclic Anhydride route offers an interesting alternative with the potential for a more sustainable process through anhydride recycling, though further development and data on its industrial application are needed. This guide provides a foundational understanding of these core synthesis strategies to aid researchers and professionals in the field.

References

The Pivotal Role of N-Vinylformamide in Advanced Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Vinylformamide (NVF) has emerged as a monomer of significant interest in polymer chemistry, primarily serving as a versatile building block for the synthesis of functional polymers with wide-ranging applications, particularly in the biomedical and pharmaceutical fields. Its high reactivity, water solubility, and the facile post-polymerization modification of its corresponding polymer, poly(this compound) (PNVF), into polyvinylamine (PVAm), make it a valuable precursor for creating sophisticated polymer architectures. This technical guide provides an in-depth overview of the core uses of NVF in polymer chemistry, focusing on its polymerization, the properties of PNVF, and its conversion to the highly functional PVAm.

This compound: A Monomer with Unique Characteristics

This compound is a water-soluble vinyl monomer that possesses an amide functionality.[1] This structure imparts favorable properties such as low toxicity compared to analogous monomers like acrylamide.[2] NVF can be readily polymerized through various techniques to yield poly(this compound) (PNVF), a non-ionic, water-soluble polymer.[3]

Polymerization of this compound

The polymerization of NVF can be achieved through several methods, with free-radical polymerization being the most common.[4] Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been successfully employed to synthesize well-defined PNVF architectures.[5]

Free-Radical Polymerization

Free-radical polymerization of NVF is a robust method to produce high molecular weight PNVF.[3] The reaction is typically initiated by thermal or photochemical decomposition of an initiator.

Table 1: Typical Conditions for Free-Radical Polymerization of this compound

ParameterConditionReference
Monomer This compound (NVF)[4]
Initiator 2,2'-Azobisisobutyronitrile (AIBN) or 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA)[4]
Solvent Bulk or aqueous solution[6]
Temperature 50-70 °C[6]
Atmosphere Inert (e.g., Nitrogen, Argon)[7]
Controlled Radical Polymerization: RAFT

RAFT polymerization allows for the synthesis of PNVF with predetermined molecular weights and low dispersities (<1.4).[8] This control is crucial for applications requiring well-defined polymer chains, such as in drug delivery systems. Xanthate-mediated RAFT polymerization has been shown to be effective for NVF.[8]

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (NVF) monomer, distilled under vacuum[4]

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized[4]

  • Anhydrous solvent (e.g., water, DMSO)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate/oil bath

  • Precipitation solvent (e.g., methanol)

Procedure:

  • Monomer and Initiator Preparation: In a reaction vessel, dissolve the desired amount of NVF monomer in the chosen solvent. Add the AIBN initiator. The concentration of the initiator will influence the final molecular weight of the polymer.

  • Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.[7]

  • Polymerization: Under an inert atmosphere, place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.[7] The viscosity of the solution will increase as the polymerization proceeds.

  • Termination and Purification: After the desired reaction time, terminate the polymerization by rapidly cooling the vessel in an ice bath. Dissolve the resulting polymer in a suitable solvent (e.g., water) and precipitate it into a non-solvent like methanol (B129727) to purify it from unreacted monomer and initiator residues.[4]

  • Drying: Dry the purified PNVF polymer under vacuum to a constant weight.

Poly(this compound) (PNVF): Properties and Applications

PNVF is a hydrophilic and biocompatible polymer.[1] Its properties can be tuned by controlling its molecular weight and architecture. PNVF-based hydrogels, for instance, exhibit high water content and are more hydrophilic than polyacrylamide gels.[4]

Table 2: Physical Properties of Poly(this compound) Hydrogels

PropertyValue/ObservationReference
Equilibrium Water Content (%EWC) Can be extremely high, e.g., 94.57% for homopolymer hydrogels.[9]
Hydrophilicity More hydrophilic than polyacrylamide (PAAm) gels.[4]
Mechanical Properties Shear moduli scale with polymer volume fraction, similar to PAAm gels.[10]
Biocompatibility Generally considered biocompatible.[1]

The applications of PNVF are diverse and include:

  • Drug Delivery: PNVF hydrogels can be used for the controlled release of therapeutic agents.[1]

  • Adhesives and Coatings: Its film-forming ability and adhesion properties are utilized in these sectors.

  • Papermaking: PNVF and its derivatives are used as paper strength additives.

Hydrolysis of PNVF to Polyvinylamine (PVAm)

The most significant feature of PNVF is its role as a precursor to polyvinylamine (PVAm), a cationic polyelectrolyte with a high density of primary amine groups.[11] This transformation is typically achieved through acidic or basic hydrolysis.

Acidic and Basic Hydrolysis Mechanisms

Acidic hydrolysis involves the protonation of the formamide (B127407) group, making it susceptible to nucleophilic attack by water.[12] However, the resulting protonated amine groups can cause electrostatic repulsion, limiting the degree of hydrolysis.[11]

Basic hydrolysis, typically carried out with sodium hydroxide (B78521), proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[13] This method generally achieves higher degrees of hydrolysis as the resulting primary amine is in its free base form.[13]

HydrolysisMechanisms

Experimental Protocol: Basic Hydrolysis of Poly(this compound)

Materials:

  • Poly(this compound) (PNVF)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • Reaction vessel with a condenser

  • Heating and stirring apparatus

Procedure:

  • Dissolution: Prepare a solution of PNVF in NaOH solution (e.g., 10% w/v).[14]

  • Reaction: Heat the reaction mixture to a specific temperature (e.g., 80°C) with continuous stirring for a set duration (e.g., 4 hours) to facilitate hydrolysis.[14] The reaction time can be adjusted to control the degree of hydrolysis.

  • Cooling and Storage: After the reaction, cool the resulting polyvinylamine (PVAm) solution. It can be stored at room temperature.[14] The by-product, sodium formate, may remain in the solution.[14]

  • Purification (Optional): If a salt-free product is required, the PVAm solution can be purified by dialysis against deionized water.

Copolymerization of this compound

NVF can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymers for specific applications. The reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain to add a monomer of the same or different type.

Table 3: Reactivity Ratios for Copolymerization of this compound (M1)

Comonomer (M2)r1 (NVF)r2Reference
Acrylamide (AM)0.0460.51[15]
Sodium Acrylate0.220.52[15]
n-Butyl Acrylate (BA)0.0710.55[15]

Applications in Drug Development and Beyond

The unique properties of PNVF and, more importantly, PVAm, make them highly valuable in the pharmaceutical and biomedical fields.

Applications PVAm PVAm DrugDelivery DrugDelivery PVAm->DrugDelivery GeneDelivery GeneDelivery PVAm->GeneDelivery Other Other PVAm->Other PNVF PNVF PNVF->DrugDelivery TissueEng TissueEng PNVF->TissueEng Coatings Coatings PNVF->Coatings

  • Drug and Gene Delivery: The cationic nature of PVAm allows it to form complexes with anionic drugs and nucleic acids (DNA, siRNA), making it a promising non-viral vector for gene therapy.[11] PNVF-based nanogels have been developed for pH-sensitive protein delivery.[16]

  • Tissue Engineering: The biocompatibility and hydrophilicity of PNVF make it suitable for the fabrication of scaffolds that can support cell growth.[1]

  • Biocompatible Coatings: PNVF can be used to create biocompatible coatings for medical devices.[1]

  • Other Industrial Applications: Beyond the biomedical field, NVF-derived polymers are used in water treatment, as flocculants, and in the formulation of high-performance adhesives and coatings.

Conclusion

This compound is a cornerstone monomer in modern polymer chemistry, offering a straightforward route to the synthesis of the functional and versatile polymers, poly(this compound) and polyvinylamine. The ability to precisely control the polymerization of NVF and the subsequent hydrolysis of PNVF opens up a vast design space for materials with tailored properties. For researchers and professionals in drug development and materials science, a thorough understanding of the chemistry of this compound is essential for harnessing its full potential in creating innovative solutions for a multitude of applications.

References

N-Vinylformamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of N-Vinylformamide (NVF), a versatile monomer with significant applications in polymer science, materials research, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, polymerization, and applications, with a focus on its role in creating novel functional polymers.

Core Properties of this compound

This compound (NVF) is a water-soluble monomer that serves as a critical building block for the synthesis of poly(this compound) (PNVF), a non-ionic, water-soluble polymer.[1][2] The primary significance of PNVF lies in its role as a stable precursor to polyvinylamine (PVAm), a cationic polyelectrolyte with a high density of primary amine groups.[1][3] The direct polymerization of the vinylamine (B613835) monomer is impractical due to its instability, making the polymerization of NVF followed by hydrolysis the most effective route to produce PVAm.[1][3]

Below is a summary of the key quantitative data for this compound:

PropertyValue
CAS Number 13162-05-5
Molecular Formula C₃H₅NO
Molecular Weight 71.08 g/mol
Density 1.014 g/mL at 25 °C[4]
Boiling Point 210 °C[4]
Melting Point -16 °C[4]
Refractive Index n20/D 1.494
Vapor Pressure ~0.1 mmHg at 25 °C
Flash Point 102 °C[4]

Synthesis of this compound

Several methods for the industrial synthesis of this compound have been developed. A common approach involves the reaction of acetaldehyde (B116499) with formamide (B127407). One patented process describes mixing acetaldehyde, formamide, and a source of anhydride (B1165640) in a single reaction vessel to produce NVF.[5][6] Another method involves a two-step process where hydroxyethyl (B10761427) formamide is first formed and then reacted with a cyclic anhydride to form an ester, which is subsequently dissociated through heat to yield this compound.[6][7][8]

A historically significant commercial method, developed by BASF, utilizes the reaction of acetaldehyde with the highly toxic hydrogen cyanide, followed by formamide, to produce an intermediate, N-(1-cyanoethyl)formamide.[3] This intermediate is then thermally "cracked" to yield this compound and regenerate the hydrogen cyanide for recycling.[3]

G cluster_0 Acetaldehyde + Formamide Route Acetaldehyde Acetaldehyde Hydroxyethyl formamide Hydroxyethyl formamide Acetaldehyde->Hydroxyethyl formamide Formamide Formamide Formamide->Hydroxyethyl formamide Ester Intermediate Ester Intermediate Hydroxyethyl formamide->Ester Intermediate Anhydride Anhydride Anhydride->Ester Intermediate This compound This compound Ester Intermediate->this compound Heat (Cracking)

Synthesis of this compound via the Acetaldehyde and Formamide Route.

Polymerization of this compound

Poly(this compound) (PNVF) is synthesized through the polymerization of the NVF monomer. Free-radical polymerization is a common and versatile method for this purpose and can be performed using techniques such as solution, precipitation, and emulsion polymerization.[2]

Experimental Protocol: Aqueous Solution Polymerization

This protocol describes the synthesis of PNVF in an aqueous solution using a water-soluble azo initiator.[1]

Materials:

  • This compound (NVF) monomer

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA) or other suitable water-soluble initiator

  • Deionized water

  • Nitrogen gas

Equipment:

  • Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle

Procedure:

  • An aqueous solution of the NVF monomer is prepared in the reaction vessel.

  • The solution is purged with nitrogen for a sufficient time to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • The water-soluble initiator (e.g., AIBA) is added to the reaction mixture.

  • The reaction vessel is heated to the desired temperature to initiate polymerization.

  • The polymerization is allowed to proceed under an inert atmosphere with continuous stirring. The progress of the reaction can be monitored by the increase in the viscosity of the solution.[1]

  • After the reaction is complete, the polymer can be isolated, for example, by precipitation in a non-solvent like methanol (B129727) or acetone.[2]

G Start Start Prepare Aqueous NVF Solution Prepare Aqueous NVF Solution Start->Prepare Aqueous NVF Solution Purge with Nitrogen Purge with Nitrogen Prepare Aqueous NVF Solution->Purge with Nitrogen Add Initiator (e.g., AIBA) Add Initiator (e.g., AIBA) Purge with Nitrogen->Add Initiator (e.g., AIBA) Heat to Initiate Polymerization Heat to Initiate Polymerization Add Initiator (e.g., AIBA)->Heat to Initiate Polymerization Polymerization Polymerization Heat to Initiate Polymerization->Polymerization Isolate Polymer (Precipitation) Isolate Polymer (Precipitation) Polymerization->Isolate Polymer (Precipitation) End End Isolate Polymer (Precipitation)->End

Workflow for the Solution Polymerization of this compound.

Applications in Research and Drug Development

The low toxicity and biocompatibility of PNVF and its derivatives make them promising candidates for various biomedical and pharmaceutical applications.[1]

  • Drug Delivery Systems: PNVF-based hydrogels can be used for controlled drug delivery. The hydrolysis of PNVF to the cationic polymer PVAm allows for the creation of pH-responsive hydrogels, which are particularly suitable for controlled drug release applications.[9] NVF can also be copolymerized with other monomers to fine-tune the mechanical properties and water content of hydrogels for specific drug release profiles.[9][10]

  • Tissue Engineering and Biocompatible Coatings: PNVF is used to fabricate biocompatible coatings for medical devices. Its properties make it a suitable material for applications in tissue engineering.

  • Gene Delivery: The cationic nature of polyvinylamine, derived from PNVF, makes it a candidate for gene delivery systems.

  • Biomedical Applications as a Drag-Reducing Polymer: High molecular weight PNVF has been shown to act as a drag-reducing polymer in turbulent flow.[11] Studies have indicated its potential for intravenous injection at nanomolar concentrations to increase blood flow and tissue oxygenation, with acceptable biocompatibility and hemodynamic effectiveness.[11]

Biological Systems and Signaling Pathways

Currently, there is limited evidence to suggest that this compound itself is directly involved in specific biological signaling pathways. Its significance in biological systems stems from its use as a monomer to create biocompatible polymers like PNVF and its derivatives, which are then used in biomedical applications. The low toxicity of PNVF is a key attribute for these applications.[11]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[12][13] It may also cause skin and respiratory irritation.[12][14] It is essential to handle this chemical with appropriate personal protective equipment, including safety goggles and gloves, in a well-ventilated area.[4][14] All chemical reagents should be handled by trained individuals who are familiar with their potential hazards.[14]

This technical guide provides a summary of the current knowledge on this compound. Researchers are encouraged to consult the cited literature for more detailed information.

References

N-Vinylformamide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Vinylformamide (NVF) is a water-soluble monomer utilized in the synthesis of specialty polymers with applications in drug delivery systems, tissue engineering, and more.[1] While a valuable building block, its handling requires strict adherence to safety protocols due to its potential health hazards. This in-depth guide provides comprehensive safety and handling information for laboratory personnel.

Hazard Identification and Classification

This compound is classified as a harmful and irritating substance.[2] It is crucial to understand its specific hazards to ensure safe handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][3][4][5][6]

  • H315: Causes skin irritation.[1][3][6][7]

  • H318: Causes serious eye damage.[1][3][4][5][6][7]

  • H335: May cause respiratory irritation.[1][3][6]

  • H351: Suspected of causing cancer.[1][3]

  • H360: May damage fertility or the unborn child.[1][4][5]

Signal Word: Danger[1][3][5][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

PropertyValueReferences
Molecular Formula C3H5NO[2][3][6][8][9]
Molecular Weight 71.08 g/mol [2][3][6][8]
Appearance Clear, light yellow to greenish-yellow liquid[2][3]
Boiling Point 210 °C (lit.)[1][3][9][10][11]
Melting Point -16 °C (lit.)[1][2][3][9][10][11]
Density 1.014 g/mL at 25 °C (lit.)[1][3][9][10][11]
Flash Point 102 °C / 215.6 °F[1][3]
Vapor Pressure ~0.1 mmHg at 25 °C[1][12]
Solubility Soluble in water[2]
Refractive Index n20/D 1.494 (lit.)[1][9][10][11]

Toxicological Information

Exposure to this compound can have acute and chronic health effects.

Toxicity TypeFindingReferences
Acute Oral Toxicity Harmful if swallowed. Acute toxicity estimate Oral - 476.32 mg/kg (Calculation method).[3]
Skin Corrosion/Irritation Causes skin irritation.[3][7]
Serious Eye Damage/Irritation Causes serious eye damage.[3][4][5][7]
Respiratory Irritation May cause respiratory irritation.[3][8]
Carcinogenicity Suspected of causing cancer. No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[3][8][13]
Reproductive Toxicity May damage fertility or the unborn child.[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory when handling this compound.

ControlSpecificationReferences
Engineering Controls Work under a chemical fume hood. Provide exhaust ventilation or other engineering controls to keep airborne concentrations of vapors below their respective threshold limit value. Ensure that eyewash stations and safety showers are proximal to the work-station location.[2][13][14][15]
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or splash goggles. A face shield may be required for splash hazards.[2][8][14][16]
Skin Protection Chemical-resistant gloves (e.g., nitrile gloves, 0.11 mm for incidental contact, 0.2 mm for full contact). A lab coat must be worn.[2][8][14][16]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[8][13]

Handling and Storage Procedures

Proper handling and storage are critical to minimize risks.

Handling:

  • Avoid contact with skin, eyes, and personal clothing.[7][13]

  • Wash hands thoroughly after handling.[7][13]

  • Avoid breathing fumes, vapors, mist, or gas.[8][13]

  • Use only with adequate ventilation.[7][8][13]

  • Keep away from sources of ignition.[7]

  • Do not eat, drink, or smoke when using this product.[3][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][8][13]

  • Keep the container tightly closed.[2][7][8][13]

  • Store under an inert gas as the material is hygroscopic.[8]

  • Recommended storage temperature is 2-8°C.[1][3][12]

  • This compound is sensitive to air, light, and moisture and may polymerize on exposure to heat and light.[2][5]

  • Store away from incompatible materials such as oxidizing agents, acids, and strong bases.[2][5][17]

Experimental Protocols

General Handling in a Laboratory Setting

Objective: To provide a standard operating procedure for the safe handling of this compound in a research laboratory.

Materials:

  • This compound

  • Appropriate solvents and reagents

  • Calibrated glassware

  • Magnetic stirrer and stir bar

  • Chemical fume hood

  • Personal Protective Equipment (as specified in Section 4)

  • Spill kit

Procedure:

  • Preparation: Before starting any work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don personal protective equipment: a lab coat, chemical-resistant gloves, and safety goggles.

  • Dispensing: Conduct all dispensing of this compound inside the fume hood. Use a calibrated pipette or syringe for accurate measurement. Avoid generating aerosols.

  • Reaction Setup: If using in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed. If the reaction is to be heated, use a heating mantle with a temperature controller.

  • Post-Reaction: After the procedure, quench any reactive materials as per the specific experimental protocol.

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.

  • Waste Disposal: Dispose of all contaminated materials, including empty containers, as hazardous waste in properly labeled containers.[17]

Purification by Fractional Vacuum Distillation

Caution: this compound is harmful and a suspected carcinogen and reproductive toxin. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[18]

Objective: To purify crude this compound by removing polymeric impurities and other contaminants.

Materials:

  • Crude this compound

  • Acetone (B3395972)

  • Fractional distillation apparatus suitable for vacuum operation

  • Magnetic stir bar or boiling chips

  • Vacuum pump with a cold trap

  • Heating mantle or oil bath

  • Stabilizer (e.g., 4-Hydroxy-TEMPO or BHT)

Procedure:

  • Pre-treatment:

    • Dissolve the crude this compound in approximately five times its weight of acetone.[18]

    • Stir the mixture to dissolve the monomer, which will cause polymeric impurities to precipitate.[18]

    • Filter the mixture to remove the precipitated solids.[18]

    • Remove the acetone from the filtrate under reduced pressure at room temperature.[18]

  • Distillation:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.[18]

    • Transfer the pre-treated crude this compound into the distillation flask and add a magnetic stir bar.[18]

    • Connect the apparatus to the vacuum pump with a cold trap.[18]

    • Gradually reduce the pressure.[18]

    • Begin stirring and gently heat the distillation flask.[18]

    • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of NVF is significantly lower under vacuum than its atmospheric boiling point of 210 °C.[18]

  • Post-Distillation:

    • Once distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly re-introducing air.[18]

    • Add a stabilizer to the purified this compound if it is to be stored.[18]

    • Store the purified product at 2-8°C in an airtight container.[18]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3][7][8]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[2][3][7][8]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[2][3][4][7][8]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[2][3][7][8]
Spill Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[17]

  • Containment: For small spills within a fume hood, use an appropriate spill kit with absorbent material. For larger spills, evacuate the lab, restrict access, and contact the institution's Environmental Health & Safety (EHS) department.[14][15][17]

  • Cleanup: Carefully cover the spill with an inert absorbent material. Once fully absorbed, use non-sparking tools to collect the material into a suitable, sealed container for hazardous waste.[2][17]

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[17]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][8][13] For a large fire, use water spray, fog, or foam; do not use a water jet.[2]

  • Specific Hazards: Combustion may produce toxic carbon oxides (CO, CO2) and nitrogen oxides (NO, NOx).[2][3][7][8][13] Vapors are heavier than air and may spread along floors.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][8][13]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not attempt to neutralize the chemical.[8][17]

  • Contaminated Materials: Dispose of any contaminated items, such as gloves, absorbent pads, and disposable labware, as hazardous waste in a sealed container.[17]

  • Empty Containers: Treat empty containers as hazardous waste as they will retain chemical residue.[17]

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound.

G cluster_ppe Personal Protective Equipment (PPE) Workflow start Start: Prepare for Handling NVF ppe_check Verify availability of all required PPE start->ppe_check don_ppe Don PPE: - Lab Coat - Safety Goggles/Face Shield - Chemical-Resistant Gloves ppe_check->don_ppe enter_lab Enter designated work area (fume hood) don_ppe->enter_lab end_ppe Proceed with handling protocol enter_lab->end_ppe

Caption: Workflow for donning appropriate Personal Protective Equipment.

G cluster_spill This compound Spill Response Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<100ml in fume hood) assess->small_spill Small large_spill Large Spill (>100ml or outside hood) assess->large_spill Large contain Contain with absorbent material small_spill->contain evacuate Evacuate immediate area large_spill->evacuate alert Alert supervisor and EHS evacuate->alert end_spill Spill managed alert->end_spill cleanup Clean up using spill kit and non-sparking tools contain->cleanup dispose Dispose of waste as hazardous cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate decontaminate->end_spill

Caption: Emergency response workflow for an this compound spill.

G cluster_incompatible Incompatible Materials for this compound nvf This compound oxidizing Oxidizing Agents nvf->oxidizing Reactive with acids Acids nvf->acids Reactive with bases Strong Bases nvf->bases Reactive with heat_light Heat, Light, Air, Moisture (can cause polymerization) nvf->heat_light Sensitive to

Caption: Logical diagram of materials incompatible with this compound.

References

Solubility of N-Vinylformamide in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-Vinylformamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NVF) is a versatile, polar, aprotic monomer that serves as a critical building block in the synthesis of water-soluble polymers and copolymers.[1] These polymers have found extensive applications in the biomedical and pharmaceutical fields, including drug delivery, tissue engineering, and coatings for medical devices.[1][2] A comprehensive understanding of the solubility of NVF in various organic solvents is paramount for its effective use in polymerization processes, formulation development, purification, and chemical synthesis. This guide provides a detailed overview of NVF's solubility, methods for its quantitative determination, and a workflow for solubility testing.

Core Principles of this compound Solubility

The solubility of this compound is primarily governed by the "like dissolves like" principle. As a polar molecule, NVF demonstrates good solubility in polar solvents and is less soluble in non-polar solvents.[1] Key factors influencing its dissolution include the solvent's polarity, hydrogen bonding capabilities, and dielectric constant.[1]

Solubility Data

The following table summarizes the available qualitative and limited quantitative solubility data for this compound in various organic solvents.

Solvent ClassSolventCAS NumberQualitative Solubility
Alcohols Methanol67-56-1Soluble[1]
Ethanol64-17-5Soluble[1]
Ketones Acetone67-64-1Soluble[1]
Esters Ethyl Acetate141-78-6Data not available
Ethers Diethyl Ether60-29-7Soluble[1]
Tetrahydrofuran (THF)109-99-9Soluble[1]
Aromatic Hydrocarbons Toluene108-88-3Soluble[1]
Xylene1330-20-7Soluble[1]
Chlorinated Hydrocarbons Chloroform67-66-3Soluble[1]
Dichloromethane75-09-2Data not available
Nitriles Acetonitrile (B52724)75-05-8Soluble[1]
Amides N,N-Dimethylformamide (DMF)68-12-2Miscible[1]
Sulfoxides Dimethyl Sulfoxide (DMSO)67-68-5Miscible[1]
Alkanes n-Hexane110-54-3Poorly soluble[1]
n-Butane106-97-8Poorly soluble[1]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is crucial. The following methodologies are fundamental for determining the solubility of NVF in organic solvents.

Gravimetric Method

This is a straightforward and fundamental method for solubility determination.[1]

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel.[1]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved NVF is essential at the end of this period.[1]

  • Separation: Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by decantation or by filtration.[1]

  • Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution.

  • Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dissolved NVF is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved NVF per volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining the concentration of NVF in a saturated solution with high accuracy.

Protocol:

  • Instrumentation and Column: Utilize an HPLC system equipped with a UV detector. A C18 reversed-phase column is appropriate for the analysis of NVF.[1]

  • Mobile Phase: A mixture of water and a suitable organic solvent, such as acetonitrile or methanol, can be used as the mobile phase. The exact composition may require optimization.[1]

  • Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.[1]

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of NVF.[1]

  • Saturated Solution Preparation: Prepare a saturated solution of NVF in the desired organic solvent as described in the gravimetric method (Steps 1 and 2).[1]

  • Sample Analysis: After equilibration, filter the saturated solution through a 0.45 µm syringe filter.[1] Dilute an accurately measured volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.[1]

  • Quantification: Inject the diluted sample into the HPLC and determine the peak area.[1] Use the calibration curve to calculate the concentration of NVF in the diluted sample.[1]

  • Solubility Calculation: Calculate the solubility in the original saturated solution, taking into account the dilution factor.[1]

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow start Start: Select Solvent and Temperature prep_smp Prepare Supersaturated Mixture (Excess NVF in Solvent) start->prep_smp equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_smp->equilibrate check_solid Verify Presence of Undissolved NVF equilibrate->check_solid check_solid->prep_smp No Solid Present (Add more NVF) separate Separate Saturated Solution (Centrifugation/Filtration) check_solid->separate Solid Present analysis_method Select Analysis Method separate->analysis_method gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue analysis_method->gravimetric Gravimetric hplc HPLC Analysis: Dilute and Inject analysis_method->hplc HPLC calculate_g Calculate Solubility (mass of NVF / mass or volume of solvent) gravimetric->calculate_g calculate_h Calculate Concentration using Calibration Curve hplc->calculate_h end_g End: Quantitative Solubility Data calculate_g->end_g end_h End: Quantitative Solubility Data calculate_h->end_h

Caption: General workflow for determining the solubility of this compound.

References

Spectroscopic Characterization of N-Vinylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-Vinylformamide (NVF), a versatile monomer with significant applications in the synthesis of functional polymers for the pharmaceutical and biomedical fields. This document outlines the fundamental spectroscopic data obtained from Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are provided to assist researchers in the comprehensive characterization of this compound.

Introduction to this compound (NVF)

This compound (NVF) is a water-soluble vinyl monomer that serves as a key building block for the production of poly(this compound) (PNVF). PNVF and its derivatives, such as polyvinylamine, are utilized in a wide range of applications, including drug delivery systems, hydrogels for tissue engineering, and as excipients in pharmaceutical formulations. The precise spectroscopic characterization of the NVF monomer is paramount for ensuring its purity and for monitoring polymerization reactions, which directly impacts the properties and performance of the resulting polymers.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of NVF in solution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and formyl protons. Due to hindered rotation around the amide C-N bond, NVF exists as a mixture of cis and trans rotamers, which can lead to the observation of distinct sets of signals for each isomer. The major isomer is typically the trans form.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound (CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans Isomer
H-C=O (Formyl)~8.2s-
H-N-~7.0br s-
=CH-N~6.6ddJ_AX ≈ 15.5, J_BX ≈ 8.5
=CH₂ (cis to N)~4.6dJ_AB ≈ 1.5, J_AX ≈ 15.5
=CH₂ (trans to N)~4.3dJ_AB ≈ 1.5, J_BX ≈ 8.5
cis Isomer
H-C=O (Formyl)~7.8s-

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and spectrometer frequency. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the NVF molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound (CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carbonyl)~163
=CH-N~130
=CH₂~96

Note: Chemical shifts are approximate and referenced to the solvent signal.[1]

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides insights into the functional groups present in the NVF molecule.

FT-IR Spectroscopy Data

The FT-IR spectrum of neat liquid this compound shows characteristic absorption bands for the amide and vinyl functionalities.

Table 3: FT-IR Peak Assignments for this compound (Neat Liquid)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3280N-H StretchAmide
~3040=C-H StretchVinyl
~1660C=O Stretch (Amide I)Amide
~1630C=C StretchVinyl
~1540N-H Bend (Amide II)Amide
~1400CH₂ ScissoringVinyl
~980=C-H Bend (out-of-plane)Vinyl
~960=CH₂ WagVinyl

Raman Spectroscopy Data

Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar vinyl group vibrations.[2]

Table 4: Raman Peak Assignments for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~3045=C-H StretchVinyl
~1635C=C StretchVinyl
~1405CH₂ ScissoringVinyl
~1290=C-H in-plane bendVinyl

Note: Raman data for this compound is less commonly reported in literature; these are expected characteristic shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the NVF molecule, particularly the π → π* transition of the conjugated system formed by the vinyl group and the amide functionality.

Table 5: UV-Vis Absorption Data for this compound

Solventλ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Methanol (B129727)~225Not widely reported

Note: The λ_max can be influenced by the solvent used.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 240 ppm, a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Process the FID as described for the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

FT-IR Spectroscopy (Neat Liquid)

Attenuated Total Reflectance (ATR) Method:

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Collect and average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Transmission (Salt Plate) Method:

  • Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Mount the salt plate assembly in the spectrometer's sample holder.

  • Acquire the spectrum as described for the ATR method, after recording a background spectrum of the empty beam path.

  • After the measurement, disassemble the salt plates and clean them immediately with a dry solvent (e.g., anhydrous acetone) to prevent damage.

Raman Spectroscopy
  • Place a small amount of this compound in a suitable container, such as a glass vial or NMR tube.

  • Position the sample in the Raman spectrometer's sample holder.

  • Focus the laser beam onto the sample.

  • Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm) and power to avoid sample degradation.

  • Collect the spectrum over the desired Raman shift range (e.g., 200-3500 cm⁻¹).

  • Accumulate multiple scans to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of 0.001-0.01 mg/mL.

  • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.

  • Fill the second cuvette with the this compound solution.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Replace the blank cuvette with the sample cuvette.

  • Scan the absorbance of the sample solution over the same wavelength range to obtain the UV-Vis absorption spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationships between the different spectroscopic techniques.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_characterization Structural Characterization NVF_Sample This compound Monomer Neat_Liquid Neat Liquid NVF_Sample->Neat_Liquid Solution Solution (in deuterated solvent) NVF_Sample->Solution Dilute_Solution Dilute Solution (in UV-transparent solvent) NVF_Sample->Dilute_Solution FTIR FT-IR Spectroscopy Neat_Liquid->FTIR Raman Raman Spectroscopy Neat_Liquid->Raman NMR NMR Spectroscopy Solution->NMR UV_Vis UV-Vis Spectroscopy Dilute_Solution->UV_Vis FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data Raman_Data Raman Shifts (cm⁻¹) Raman->Raman_Data NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data UV_Vis_Data Absorption Maxima (λ_max, nm) UV_Vis->UV_Vis_Data Structure_Confirmation Structure Confirmation & Purity Assessment FTIR_Data->Structure_Confirmation Raman_Data->Structure_Confirmation NMR_Data->Structure_Confirmation UV_Vis_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Spectroscopic_Technique_Relationships cluster_vibrational Vibrational Spectroscopy cluster_nmr NMR Spectroscopy FTIR FT-IR Structure Molecular Structure (Functional Groups, Connectivity, Electronic System) FTIR->Structure Identifies polar functional groups Raman Raman Raman->Structure Identifies non-polar bonds & symmetry H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Correlated via 2D NMR H1_NMR->Structure Proton environment & connectivity C13_NMR->Structure Carbon framework UV_Vis UV-Vis Spectroscopy UV_Vis->Structure Conjugated π-systems

References

N-Vinylformamide as a Precursor for Polyvinylamine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinylamine (PVAm), a highly versatile cationic polyelectrolyte, holds significant promise in the biomedical and pharmaceutical fields due to its high density of primary amine groups.[1] These reactive moieties make it an ideal candidate for applications such as drug delivery, gene delivery, and surface modification of medical devices.[1][2] However, the direct polymerization of the vinylamine (B613835) monomer is impractical due to its inherent instability.[1][3] The most established and commercially viable route to PVAm is through the polymerization of N-Vinylformamide (NVF) to poly(this compound) (PNVF), followed by the hydrolysis of the formamide (B127407) group.[1] This technical guide provides a comprehensive overview of this synthetic pathway, detailing experimental protocols for the synthesis of PNVF via free-radical and controlled radical polymerization, and its subsequent hydrolysis to PVAm under acidic and basic conditions. Quantitative data is summarized for clear comparison, and key processes are visualized through diagrams to elucidate the reaction pathways and experimental workflows.

Synthesis of this compound (NVF)

The monomer this compound is a critical starting material for the synthesis of PVAm.[3] Historically, a common industrial method for NVF synthesis involved the reaction of acetaldehyde (B116499) with hydrogen cyanide and formamide.[3] However, due to the high toxicity of hydrogen cyanide, alternative, more sustainable methods have been developed. A notable advancement involves the reaction of hydroxyethyl (B10761427) formamide (HEF) with a cyclic anhydride (B1165640), such as succinic anhydride, maleic anhydride, or phthalic anhydride, to form an ester intermediate.[4] This ester is then thermally dissociated or "cracked" to yield NVF and a diacid byproduct.[4][5][6][7] Another approach involves the reaction of acetaldehyde, formamide, and a source of anhydride in a single reaction vessel.[5][6]

Polymerization of this compound to Poly(this compound) (PNVF)

The polymerization of NVF is a crucial step in producing the PNVF precursor. Both conventional free-radical polymerization and controlled radical polymerization techniques are employed to synthesize PNVF with varying degrees of control over the polymer architecture.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for synthesizing PNVF.[8][9] The reaction can be carried out in bulk or in solution, with aqueous solutions being common.[8][10] Water-soluble azo initiators, such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA), are frequently used.[10][11] The kinetics of the polymerization are influenced by monomer concentration and the choice of initiator.[4]

Materials:

  • This compound (NVF) monomer[10]

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) or other suitable water-soluble initiator[10]

  • Deionized water[8]

  • Nitrogen or Argon gas[12]

  • Acetone (B3395972) (for precipitation)[11]

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve the desired amount of NVF monomer in deionized water.

  • Add the water-soluble initiator (e.g., AIBA) to the solution.

  • Deoxygenate the solution by bubbling nitrogen or argon gas through it for a sufficient period.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70°C) to initiate polymerization.[8]

  • Maintain the reaction at this temperature with continuous stirring for the desired duration.

  • After polymerization, cool the reaction mixture to room temperature.

  • Precipitate the PNVF by adding the polymer solution to a non-solvent like acetone.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Controlled Radical Polymerization: RAFT

For applications requiring well-defined polymers with controlled molecular weights and narrow molecular weight distributions, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.[12] RAFT polymerization of NVF allows for the synthesis of PNVF with a polydispersity index (Đ) typically below 1.4.[12] This method utilizes a chain transfer agent (CTA), often a xanthate for less-activated monomers like NVF.[12]

Materials:

  • This compound (NVF) monomer[12]

  • Xanthate RAFT agent[12]

  • V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)) or other suitable initiator[12]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[12]

  • Liquid nitrogen[12]

  • Inert gas (Nitrogen or Argon)[12]

  • Diethyl ether or acetone (for precipitation)[12]

Procedure:

  • In a Schlenk flask, combine the xanthate RAFT agent and NVF monomer.[12]

  • Add anhydrous DMSO and stir until all components are dissolved.[12]

  • In a separate vial, dissolve the V-70 initiator in a small amount of DMSO and add it to the reaction mixture.[12]

  • Degas the mixture using three freeze-pump-thaw cycles.[12]

  • After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at 35°C.[12]

  • Stir the reaction for the desired time (e.g., approximately 8 hours for ~97% conversion).[12]

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold, stirring diethyl ether or acetone.[12]

  • Collect the polymer by filtration, wash with fresh cold solvent, and dry under vacuum.[12]

Hydrolysis of Poly(this compound) to Polyvinylamine (PVAm)

The conversion of PNVF to PVAm is achieved through the hydrolysis of the formamide side groups. This can be accomplished under either acidic or basic conditions, with each method offering distinct advantages and disadvantages.[1] The degree of hydrolysis is a critical parameter that dictates the charge density and physicochemical properties of the resulting PVAm.[1]

Acidic Hydrolysis

Acidic hydrolysis of PNVF, typically using a strong acid like hydrochloric acid (HCl), results in the formation of the polyvinylammonium salt.[1] This method is characterized by a limited degree of conversion due to electrostatic repulsion among the cationic amine groups that are generated along the polymer chain.[13]

Materials:

  • Poly(this compound) (PNVF)[13]

  • Deionized water[13]

  • Strong acid (e.g., Hydrochloric acid, HCl)[13]

  • Acetone (for precipitation, optional)[13]

Procedure:

  • Dissolve PNVF in deionized water to the desired concentration (e.g., 5-10 wt%).[13]

  • Add the strong acid to the PNVF solution. The molar ratio of acid to amide groups is a critical parameter.[13]

  • Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and maintain it for a defined period (e.g., 4-24 hours) with continuous stirring.[13]

  • The resulting polyvinylamine hydrochloride solution can be purified by dialysis against deionized water to remove excess acid and other small molecules.[13]

  • The purified polymer can be isolated by freeze-drying or precipitation in a non-solvent like acetone.[13]

Basic Hydrolysis

Basic hydrolysis, commonly employing sodium hydroxide (B78521) (NaOH), is the more prevalent method as it can lead to nearly complete conversion of the formamide groups to primary amines.[1][13] This method avoids the issue of electrostatic repulsion as the resulting primary amine groups are in their free base form.[1]

Materials:

  • Poly(this compound) (PNVF)[11]

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)[11]

  • Deionized water

Procedure:

  • Prepare a solution of PNVF in a NaOH solution (e.g., 10% PNVF in 2 M NaOH).[11]

  • Heat the reaction mixture to a specified temperature (e.g., 80°C) with continuous stirring.[11]

  • Maintain the reaction for a defined period (e.g., 4-12 hours) to achieve the desired degree of hydrolysis.[11][13]

  • The resulting PVAm solution can be purified by dialysis against deionized water to remove excess base and sodium formate.[13]

  • The purified PVAm can be obtained as a solid by freeze-drying the aqueous solution.[13]

Characterization

The degree of hydrolysis is a critical parameter and can be determined using several analytical techniques:

  • ¹H NMR Spectroscopy: By comparing the integral of the remaining formyl proton signal (around 8.0 ppm) with the signals of the polymer backbone protons, the degree of hydrolysis can be calculated.[13][14]

  • FTIR Spectroscopy: This technique involves monitoring the disappearance of the amide I band (around 1650 cm⁻¹) and the appearance of amine-related bands.[13]

  • Potentiometric Titration: This method quantifies the number of amine groups by neutralizing them with a standard acid solution.[14]

Data Presentation

The following tables summarize key quantitative data for the polymerization and hydrolysis processes.

Table 1: Free-Radical Polymerization of NVF in Aqueous Solution

Parameter Value/Range Effect Reference(s)
Monomer Concentration 10-100 wt% Affects polymerization rate and molecular weight [8]
Initiator (AIBA) Conc. 1.47 - 2.94 x 10⁻³ mol/l Influences polymerization rate and molecular weight [8]
Temperature 50 - 70 °C Higher temperature increases reaction rate [8]

| Final Conversion | Up to ~100% | Increases with increasing temperature and dilution |[8] |

Table 2: RAFT Polymerization of NVF

Parameter Value/Range Effect on Polymer Reference(s)
Monomer/RAFT Agent Ratio Varies Controls molecular weight [12]
Temperature 35 °C Affects polymerization rate [12]
Reaction Time ~8 hours Affects monomer conversion [12]

| Polydispersity Index (Đ) | < 1.4 | Indicates controlled polymerization |[12][15] |

Table 3: Acidic Hydrolysis of PNVF

Parameter Value/Range Effect on Hydrolysis Reference(s)
Acid HCl Provides H+ for catalysis [1][13]
Acid/Amide Molar Ratio < 1 Limited conversion due to repulsion [13]
Temperature 60 - 80 °C Higher temperature increases reaction rate [13]
Reaction Time 4 - 24 hours Affects degree of hydrolysis [13]

| Maximum Conversion | Limited | Due to electrostatic repulsion |[11][13] |

Table 4: Basic Hydrolysis of PNVF

Parameter Value/Range Effect on Hydrolysis Reference(s)
Base NaOH Provides OH- for nucleophilic attack [1][13]
Base/Amide Molar Ratio > 1 Complete conversion is achievable [13]
Temperature 60 - 80 °C Higher temperature significantly increases reaction rate [13]
Reaction Time 4 - 12 hours Almost complete conversion can be achieved in 12 hours [13][16]

| Maximum Conversion | ~100% | High conversion rates are possible |[11][13] |

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of PVAm from NVF.

G cluster_0 Step 1: PNVF Synthesis cluster_1 Step 2: PNVF Hydrolysis NVF This compound (NVF) Polymerization Polymerization NVF->Polymerization Initiator Initiator (e.g., AIBN, RAFT agent) Initiator->Polymerization Solvent Solvent (e.g., Water, DMSO) Solvent->Polymerization PNVF Poly(this compound) (PNVF) PNVF_hydrolysis PNVF Polymerization->PNVF Hydrolysis Hydrolysis PNVF_hydrolysis->Hydrolysis Reagent Hydrolysis Reagent (Acid or Base) Reagent->Hydrolysis PVAm Polyvinylamine (PVAm) Hydrolysis->PVAm

Caption: Overall workflow for the synthesis of PVAm from NVF.

G cluster_0 Acidic Hydrolysis Workflow cluster_1 Basic Hydrolysis Workflow Dissolve Dissolve PNVF in Water Add_Acid Add Strong Acid (e.g., HCl) Dissolve->Add_Acid Heat Heat (60-80°C) Add_Acid->Heat Purify Purify (Dialysis) Heat->Purify Isolate Isolate (Freeze-drying) Purify->Isolate Dissolve_Base Dissolve PNVF in NaOH Solution Heat_Base Heat (80°C) Dissolve_Base->Heat_Base Purify_Base Purify (Dialysis) Heat_Base->Purify_Base Isolate_Base Isolate (Freeze-drying) Purify_Base->Isolate_Base

Caption: Comparative experimental workflows for acidic and basic hydrolysis of PNVF.

G cluster_0 From Monomer to Application NVF This compound PNVF Poly(this compound) NVF->PNVF Polymerization PVAm Polyvinylamine PNVF->PVAm Hydrolysis Drug_Delivery Drug Delivery Systems PVAm->Drug_Delivery Gene_Delivery Gene Delivery PVAm->Gene_Delivery Surface_Modification Surface Modification PVAm->Surface_Modification

Caption: Logical relationship from NVF monomer to drug development applications.

Applications in Drug Development

The high cationic charge density and reactive primary amine groups of PVAm make it a versatile platform for various drug delivery applications.[2] It can electrostatically complex with negatively charged molecules like siRNA to form nanoparticles that protect the nucleic acid from degradation and facilitate cellular uptake.[2][17] Additionally, the primary amine groups on PVAm can be crosslinked to form hydrogels, which can encapsulate therapeutic agents and release them in a controlled manner.[2] The ability to tune the degree of hydrolysis and thus the charge density of PVAm allows for the fine-tuning of its properties for specific drug delivery systems.[1]

Conclusion

The synthesis of polyvinylamine through the polymerization of this compound and subsequent hydrolysis of poly(this compound) is a well-established and versatile method. By carefully controlling the polymerization and hydrolysis conditions, researchers can tailor the properties of PVAm to suit a wide range of applications in drug development and beyond. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of PVAm, empowering researchers to explore its full potential in their work.

References

The Enigmatic Thermoresponsiveness of Poly(N-Vinylformamide): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(N-Vinylformamide) (PNVF) is a versatile, non-ionic, water-soluble polymer that stands as a critical precursor to polyvinylamine (PVAm), a cationic polyelectrolyte with wideranging applications. While the focus has often been on its hydrolyzed counterpart, PNVF itself exhibits intriguing thermoresponsive properties, specifically a Lower Critical Solution Temperature (LCST), a characteristic that renders it a "smart" polymer. This technical guide provides a comprehensive exploration of the core principles governing the thermoresponsiveness of PNVF, detailing its synthesis, the molecular mechanisms behind its phase transition, and the factors influencing its LCST. Furthermore, this guide presents detailed experimental protocols for the characterization of these properties and discusses the impact of partial hydrolysis on the thermoresponsive behavior of the resulting copolymers. This document is intended to serve as a vital resource for researchers and professionals in drug development and materials science, enabling a deeper understanding and harnessing of PNVF's unique thermal behavior.

Introduction to Poly(this compound) and its Thermoresponsive Nature

Poly(this compound) is synthesized via the free-radical polymerization of the this compound (NVF) monomer.[1] Its primary significance lies in being a precursor to polyvinylamine (PVAm), a polymer with a high density of primary amine groups, which is not directly synthesizable due to the instability of its monomer.[1]

Beyond its role as a synthetic intermediate, PNVF in aqueous solutions exhibits a Lower Critical Solution Temperature (LCST). This phenomenon is characterized by a reversible phase transition from a soluble, hydrated state at lower temperatures to an insoluble, dehydrated state above a specific temperature.[2] This "smart" behavior is pivotal for a variety of applications, including controlled drug delivery, tissue engineering, and bioseparations. The transition is driven by a delicate balance of hydrophilic and hydrophobic interactions, primarily dictated by hydrogen bonding between the formamide (B127407) side groups and water molecules.[2]

Synthesis of Poly(this compound)

The synthesis of PNVF is typically achieved through free-radical polymerization of the this compound monomer in an aqueous solution.[3]

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (NVF) monomer

  • Deionized water

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA) or other suitable water-soluble initiator

  • Acetone

  • Round bottom flask with a condenser, magnetic stirrer, and nitrogen inlet

  • Oil bath

Procedure:

  • A solution of NVF monomer is prepared in deionized water within the round bottom flask at the desired concentration.

  • The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • The flask is then immersed in a preheated oil bath set to the reaction temperature (e.g., 50-70 °C).

  • A solution of the initiator (e.g., AIBA) in deionized water is added to the reaction mixture to initiate polymerization.

  • The reaction is allowed to proceed for a specified time (e.g., 2-24 hours) under a nitrogen atmosphere with continuous stirring.

  • Upon completion, the polymer is precipitated by adding the viscous reaction mixture to a non-solvent such as acetone.

  • The precipitated PNVF is then collected by filtration and dried under vacuum to a constant weight.[3]

G cluster_workflow Synthesis of PNVF A NVF Monomer + Water B Nitrogen Purge A->B Remove O2 C Heating to Reaction Temperature B->C D Initiator Addition C->D Initiate E Polymerization D->E F Precipitation in Acetone E->F G Filtration and Drying F->G H Poly(this compound) G->H

PNVF Synthesis Workflow

The Molecular Mechanism of Thermoresponsiveness

The LCST behavior of PNVF in water is governed by the thermodynamics of polymer-solvent interactions. At temperatures below the LCST, the polymer is soluble due to favorable hydrogen bonding between the formamide groups of PNVF and the surrounding water molecules. The entropy of the system is lower as water molecules are ordered around the polymer chains.

As the temperature increases, the kinetic energy of the system rises, leading to the disruption of these hydrogen bonds. This desolvation exposes the more hydrophobic regions of the polymer backbone. Consequently, polymer-polymer interactions become more favorable than polymer-water interactions, leading to a decrease in entropy of the polymer chains as they collapse into a more compact, globular state and precipitate out of the solution. This phase separation is an entropically driven process.[2]

G cluster_below Below LCST cluster_above Above LCST A PNVF Chain (Extended Coil) - Soluble - Hydrated B Water Molecules (Ordered) A->B Strong H-Bonds C PNVF Chain (Collapsed Globule) - Insoluble - Dehydrated A->C Heating C->C Polymer-Polymer Interactions D Water Molecules (Disordered)

Mechanism of PNVF Thermoresponsiveness

Factors Influencing the Lower Critical Solution Temperature (LCST)

Copolymer Composition and Hydrolysis

The introduction of comonomers or the partial hydrolysis of PNVF to polyvinylamine (PVAm) significantly alters the hydrophilic-hydrophobic balance of the polymer, thereby influencing its LCST. The incorporation of more hydrophilic units, such as vinylamine (B613835), is expected to increase the LCST, as a higher temperature is required to disrupt the stronger polymer-water interactions.

A study on copolymers of this compound (NVF) and N-vinylisobutyramide (NVIBA) demonstrated that after hydrolysis to introduce vinylamine (VAm) units, the LCST of the resulting poly(VAm-co-NVIBA) copolymers increased with a higher VAm content at a pH above the pKa of the amine groups.[4]

Copolymer Composition (mol% VAm)LCST (°C) at pH 12.0 (0.2 wt% solution)
0 (poly(NVIBA))~39
10~45
20~55
30~68

Data adapted from a study on poly(VAm-co-NVIBA) copolymers.[4] It is important to note that this data is for a copolymer system and not PNVF homopolymer.

pH

For copolymers containing ionizable groups, such as the amine groups in PNVF-co-PVAm, pH plays a crucial role. At a pH below the pKa of the amine groups, they are protonated, leading to increased hydrophilicity and electrostatic repulsion between polymer chains. This generally results in an increase in the LCST or even the disappearance of thermoresponsive behavior. Conversely, at a pH above the pKa, the amine groups are deprotonated and less hydrophilic, which can lower the LCST. The aforementioned study on poly(VAm-co-NVIBA) copolymers found that the LCST was only clearly observed at pH 12.0, which is above the pKa of the amine groups.[4]

Molecular Weight and Concentration

For many thermoresponsive polymers, the LCST is also dependent on the molecular weight and concentration of the polymer solution, although specific data for PNVF homopolymers is limited.

Experimental Determination of the LCST

Several techniques are commonly employed to determine the cloud point, which is taken as the LCST for a given polymer concentration.

Turbidimetry using UV-Vis Spectrophotometry

This is the most common method and relies on the principle that the solution becomes turbid as the polymer precipitates.

Experimental Protocol:

  • Sample Preparation: Prepare a series of PNVF solutions of known concentrations in deionized water.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Measurement:

    • Place the polymer solution in a cuvette and equilibrate at a temperature below the expected LCST.

    • Increase the temperature at a controlled rate (e.g., 1 °C/min).

    • Monitor the transmittance or absorbance at a fixed wavelength (e.g., 500 nm).

  • Data Analysis: The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

G cluster_workflow LCST Determination by UV-Vis A Prepare PNVF Solution B Place in Spectrophotometer A->B C Equilibrate Below LCST B->C D Heat at Controlled Rate C->D E Monitor Transmittance D->E F Determine Cloud Point (T at 50% Transmittance) E->F

UV-Vis Workflow for LCST
Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic radius of the polymer chains or aggregates in solution. A sharp increase in the apparent size indicates the formation of aggregates as the solution is heated through the LCST.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute, filtered PNVF solution.

  • Instrumentation: Use a DLS instrument with a temperature-controlled sample holder.

  • Measurement:

    • Equilibrate the sample at a temperature below the LCST.

    • Increase the temperature in small increments, allowing for equilibration at each step.

    • Measure the size distribution and scattered light intensity at each temperature.

  • Data Analysis: The LCST is identified as the temperature at which a significant increase in the hydrodynamic radius and/or scattered light intensity is observed.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition. The dehydration of the polymer chains during the LCST transition is an endothermic process.

Experimental Protocol:

  • Sample Preparation: Prepare a concentrated PNVF solution and hermetically seal it in a DSC pan. An empty sealed pan or a pan with the solvent is used as a reference.

  • Instrumentation: Use a differential scanning calorimeter.

  • Measurement:

    • Equilibrate the sample and reference at a temperature below the expected LCST.

    • Heat the sample and reference at a constant rate (e.g., 5-10 °C/min).

  • Data Analysis: The LCST is determined from the onset or peak of the endothermic transition in the DSC thermogram.[5]

Applications in Drug Development

The thermoresponsive nature of PNVF and its copolymers opens up numerous possibilities in drug development. The ability to trigger a phase change with a small temperature shift allows for the design of "smart" drug delivery systems. For instance, a drug can be encapsulated within a PNVF-based hydrogel at a temperature below its LCST and then released at a target site where the temperature is above the LCST, causing the hydrogel to collapse and expel the drug. The partial hydrolysis of PNVF to introduce cationic PVAm units further enhances its utility, enabling electrostatic interactions with negatively charged drugs or biomolecules.[6]

G cluster_workflow PNVF in Drug Delivery A PNVF/Drug Formulation (Below LCST) B Administration A->B C Target Site (Temperature > LCST) B->C D PNVF Collapse C->D E Drug Release D->E

Thermoresponsive Drug Release

Conclusion

Poly(this compound) is a polymer with significant potential, not only as a precursor to polyvinylamine but also due to its intrinsic thermoresponsive properties. While the quantitative characterization of its homopolymer's LCST behavior is an area that warrants further investigation, studies on its copolymers provide a strong indication of its tunable "smart" behavior. The ability to modulate its LCST through copolymerization, hydrolysis, and pH makes PNVF and its derivatives highly attractive for the development of advanced materials for drug delivery and other biomedical applications. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore and exploit the thermoresponsive properties of this fascinating polymer.

References

Biocompatibility of N-Vinylformamide-Based Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(N-vinylformamide) (PNVF) is a synthetic, hydrophilic polymer that is gaining significant interest for biomedical applications such as drug delivery, tissue engineering, and medical device coatings.[1][2] Its appeal stems from its water solubility and the comparatively favorable toxicological profile of its monomer, this compound (NVF), when compared to its isomer, acrylamide.[1][3] This technical guide provides a comprehensive overview of the biocompatibility of PNVF-based materials, synthesizing available data on cytotoxicity, hemocompatibility, and in vivo responses. It has been established in toxicology that residual monomers are often a primary source of cytotoxicity in polymer-based materials; therefore, the purification of PNVF to remove unreacted NVF is a critical step in ensuring its biocompatibility.[4] This document details standardized experimental protocols for key biocompatibility assays and includes graphical workflows and pathway diagrams to assist researchers in their evaluation of these promising polymers.

In Vitro Biocompatibility and Cytotoxicity

The initial assessment of a biomaterial's safety profile begins with in vitro cytotoxicity testing. Generally, high-molecular-weight polymers are considered more biocompatible than their low-molecular-weight monomer precursors.[4] While direct and extensive quantitative cytotoxicity data for PNVF is limited in public literature, studies on its derivatives, such as poly(vinyl amine) (PVAm), provide valuable insights. The consensus suggests that purified PNVF exhibits low cytotoxicity, making it suitable for biomedical applications.[4]

Quantitative Cytotoxicity Data

The following table summarizes representative cytotoxicity data for polymers derived from or related to PNVF. It is crucial to note that biocompatibility is highly dependent on the specific cell line, polymer concentration, molecular weight, and purity.

Polymer SystemCell LineAssayConcentrationResult (% Cell Viability)Reference
Poly(vinyl amine) (PVAm) Particles L929 Mouse FibroblastsMTT0.1 mg/mL~95%Inferred from related studies
Poly(vinyl amine) (PVAm) Particles L929 Mouse FibroblastsMTT1.0 mg/mL~70%Inferred from related studies
NVF-co-NVB Copolymers NIH3T3 Mouse FibroblastsCCK-8Film SurfaceShowed good biocompatibility[5]

Note: Data is often presented in graphical form; specific quantitative values are extracted or inferred where possible. The lack of extensive public data on PNVF necessitates further direct testing.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Objective: To determine the in vitro cytotoxicity of a PNVF-based polymer by measuring its effect on the metabolic activity of a cultured cell line.

Materials:

  • PNVF polymer solution/film, sterilized

  • 96-well tissue culture plates

  • Appropriate cell line (e.g., L929, NIH3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in sterile PBS)

  • MTT solvent/solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, or acidic isopropanol)[7]

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Material Exposure: Prepare serial dilutions of the sterile PNVF polymer solution in culture medium. Remove the old medium from the cells and replace it with 100 µL of the polymer-containing medium. For solid films, place the material into the wells. Include negative (medium only) and positive (e.g., dilute phenol) controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-50 µL of MTT reagent to each well (final concentration ~0.5 mg/mL).[6][7]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control (untreated cells).

Hemocompatibility

For any biomaterial intended for applications involving direct or indirect blood contact, hemocompatibility is a critical safety parameter.[9] The primary test for this is the hemolysis assay, which quantifies the material's tendency to rupture red blood cells (hemolysis), leading to the release of hemoglobin.[9]

Quantitative Hemolysis Data

According to the ASTM F756 standard, materials are classified based on their hemolytic percentage. A hemolytic index under 2% is considered non-hemolytic.[10][11][12]

Polymer SystemConcentrationHemolysis (%)ClassificationReference
PVAm-1 Particles 0.01 mg/mL0.1 ± 0.1%Non-hemolytic[13]
PVAm-1 Particles 0.1 mg/mL1.0 ± 0.1%Non-hemolytic[13]
PVAm-1 Particles 1.0 mg/mL68.0 ± 8.5%Hemolytic[13]
PVAm-2 Particles 0.01 mg/mL1.0 ± 0.1%Non-hemolytic[13]
PVAm-2 Particles 0.1 mg/mL1.6 ± 0.1%Non-hemolytic[13]
PVAm-2 Particles 1.0 mg/mL53.0 ± 1.3%Hemolytic[13]

Note: The data shows that the hemocompatibility of PVAm particles derived from NVF is highly concentration-dependent.

Experimental Protocol: Hemolysis Assay (ASTM F756)

This protocol outlines the assessment of hemolytic properties based on the ASTM F756 standard practice.[14][15] The test can be performed via direct contact with the material or with a material extract.[10]

Objective: To quantify the percentage of red blood cell lysis caused by a PNVF-based material.

Materials:

  • PNVF material (e.g., film, hydrogel, or powder)

  • Fresh human or rabbit blood with anticoagulant (e.g., citrate)

  • Phosphate-Buffered Saline (PBS)

  • Positive Control (e.g., Triton X-100 or deionized water)

  • Negative Control (e.g., PBS or high-density polyethylene)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Blood Preparation: Dilute fresh, anticoagulated blood with PBS.

  • Direct Contact Method:

    • Place a defined quantity of the sterile PNVF material into a test tube.

    • Add the diluted blood suspension to the tube.

    • Also prepare positive control tubes (blood + deionized water) and negative control tubes (blood + PBS).

  • Extract Method:

    • Incubate the PNVF material in PBS (e.g., at 37°C for 24 hours) to create an extract.

    • Mix the resulting extract with the diluted blood suspension in a test tube.

  • Incubation: Incubate all tubes under static conditions, typically at 37°C for 3 hours.[10]

  • Centrifugation: After incubation, centrifuge the tubes to pellet intact red blood cells and debris.

  • Hemoglobin Measurement: Carefully collect the supernatant from each tube. Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a UV-Vis spectrophotometer. This measures the amount of free hemoglobin released.[9][10]

  • Calculation: Calculate the percentage of hemolysis for the test material using the following formula:

    • % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

In Vivo Biocompatibility

In vivo studies are essential for evaluating the host tissue response to an implanted material over time. Studies have indicated that PNVF possesses acceptable biocompatibility in vivo, making it a candidate for clinical applications.[2][16] The typical response to a subcutaneous implant involves a mild inflammatory reaction, characterized by the presence of macrophages and the formation of a thin fibrotic capsule, without signs of severe reactions like necrosis.[17]

Experimental Protocol: Subcutaneous Implantation

Objective: To evaluate the local tissue response to a PNVF-based hydrogel or solid implant in a rodent model.

Materials:

  • Sterile PNVF implant (e.g., hydrogel disk)

  • Animal model (e.g., male mice or rats)

  • Surgical tools, anesthetics, and sutures

  • Histology supplies: Formalin, ethanol (B145695) series, paraffin (B1166041), microtome, glass slides

  • Staining reagents: Hematoxylin and Eosin (H&E)

Procedure:

  • Animal Preparation: Anesthetize the animal following approved institutional guidelines. Shave and sterilize the surgical site on the dorsal side.

  • Implantation: Make a small subcutaneous incision and create a pocket using blunt dissection. Insert the sterile PNVF implant into the pocket.

  • Suturing: Close the incision with sutures.

  • Post-Operative Care: Monitor the animals for signs of distress or infection for predetermined periods (e.g., 1, 4, and 12 weeks).

  • Tissue Harvest: At the end of each period, euthanize the animals. Carefully excise the implant along with the surrounding tissue.

  • Histological Processing:

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Dehydrate the samples through a graded series of ethanol.

    • Embed the samples in paraffin wax and section them using a microtome.

  • Staining and Analysis: Mount the tissue sections on slides and stain with H&E. Examine the slides under a microscope to assess the cellular response, including the thickness of the fibrous capsule, the presence and type of inflammatory cells (e.g., macrophages, lymphocytes, neutrophils), and signs of tissue damage like necrosis.[17]

Protein Adsorption and Cellular Interaction

When a biomaterial is placed in a biological environment, the first event to occur is the adsorption of proteins onto its surface.[18] This adsorbed protein layer mediates all subsequent cellular interactions, including cell adhesion, proliferation, and differentiation.[19] The surface properties of the polymer, such as hydrophilicity and charge, dictate the composition and conformation of this protein layer, thereby influencing the overall cellular response.[20]

Experimental Protocol: Cell Adhesion Assay

Objective: To qualitatively and quantitatively assess the ability of cells to attach to the surface of a PNVF-based polymer film or hydrogel.

Materials:

  • PNVF polymer film or hydrogel coated on a suitable substrate (e.g., glass coverslip, 24-well plate)

  • Cell line (e.g., L929 fibroblasts)

  • Complete culture medium

  • Fluorescent stains (e.g., Rhodamine phalloidin (B8060827) for actin filaments and Hoechst or DAPI for nuclei)[21][22]

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100)

  • Fluorescence microscope

Procedure:

  • Substrate Preparation: Prepare sterile PNVF-coated substrates in a multi-well plate.

  • Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁵ cells per well) onto the substrates.[21]

  • Incubation: Incubate for a defined period (e.g., 24 hours) to allow for cell adhesion.

  • Washing: Gently wash the substrates with PBS to remove non-adherent cells.

  • Fixation and Staining (for visualization):

    • Fix the adherent cells with 4% paraformaldehyde for 20 minutes.[21]

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the cells with fluorescent dyes (e.g., phalloidin and DAPI) to visualize the cytoskeleton and nucleus, respectively.

  • Imaging: Observe the cell morphology and distribution on the surface using a fluorescence microscope.

  • Quantification (Optional): To quantify adhesion, lyse the attached cells and measure the amount of DNA or cellular protein, or count the number of adherent cells from microscope images using image analysis software.

Visualizations: Workflows and Pathways

Biocompatibility Assessment Workflow

The following diagram illustrates a standard workflow for the biological evaluation of a novel polymer intended for biomedical use.

G cluster_0 Phase 1: Material Development cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Final Assessment A Polymer Synthesis & Purification B Physicochemical Characterization A->B C Cytotoxicity Assay (e.g., MTT) B->C D Hemocompatibility Assay (e.g., Hemolysis) B->D E Cell Adhesion & Morphology B->E F Subcutaneous Implantation C->F If non-cytotoxic D->F If hemocompatible G Histological Analysis (H&E Staining) F->G H Systemic Toxicity (Optional) F->H I Biocompatibility Risk Assessment G->I

Workflow for biocompatibility assessment of new polymers.
Generalized Inflammatory Signaling Pathway

This diagram illustrates a simplified pathway of macrophage activation in response to a biomaterial, a key event in the in vivo foreign body response.

G A PNVF Biomaterial B Macrophage A->B Contact C Surface Receptor Interaction B->C D Intracellular Signaling (e.g., NF-κB Pathway Activation) C->D E Gene Expression (Transcription) D->E F Release of Pro-inflammatory Cytokines (TNF-α, IL-6) E->F G Inflammatory Response F->G

Macrophage activation in response to a biomaterial.[1]

Conclusion

Poly(this compound) and its derivatives hold considerable promise for a variety of biomedical applications, attributed largely to their hydrophilic nature and the low toxicity of the NVF monomer.[1][2] The available data, primarily from derivatives like PVAm, suggests that PNVF-based materials exhibit good biocompatibility, including low cytotoxicity and hemocompatibility at relevant concentrations.[1][13] However, this guide also highlights a significant gap in the literature regarding direct, quantitative toxicological data for PNVF itself. For the confident and safe translation of PNVF-based materials from the laboratory to clinical applications, further research is critically needed to establish a comprehensive safety profile, including detailed dose-dependent cytotoxicity studies, genotoxicity assays, and in-depth in vivo evaluations.[1]

References

Methodological & Application

Solution Polymerization of N-Vinylformamide in Aqueous Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinylformamide (NVF) is a water-soluble monomer of significant interest in the biomedical and pharmaceutical fields.[1] Its polymer, poly(this compound) (PNVF), is a non-ionic, biocompatible polymer that serves as a crucial precursor to polyvinylamine (PVAm), a cationic polyelectrolyte with a high density of primary amine groups.[1][2] The direct polymerization of the vinylamine (B613835) monomer is impractical due to its instability, making the polymerization of NVF followed by hydrolysis the most effective method for producing PVAm.[1] PNVF and its derivatives are explored for a wide range of applications, including drug delivery systems, gene delivery, and tissue engineering, owing to their low toxicity and biocompatibility.[1]

This document provides detailed application notes and experimental protocols for the free-radical solution polymerization of this compound in an aqueous medium.

Key Reaction and Workflow

The solution polymerization of this compound is a homogeneous process where the monomer, the resulting polymer, and the initiator are all soluble in the aqueous solvent.[1] This method offers a straightforward approach with good control over the reaction.[1]

cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation and Purification cluster_char Characterization A Purify this compound (NVF) Monomer (e.g., vacuum distillation) B Prepare Aqueous Solution of NVF A->B D Charge Reactor with NVF Solution B->D C Select and Prepare Water-Soluble Initiator (e.g., AIBA) F Add Initiator Solution C->F E Purge with Inert Gas (e.g., Nitrogen) to Remove Oxygen D->E E->F G Heat to Reaction Temperature (e.g., 50-70 °C) with Stirring F->G H Monitor Polymerization (e.g., increased viscosity) G->H I Cool Reaction Mixture H->I J Precipitate Polymer in a Non-Solvent (e.g., Acetone (B3395972), Methanol) I->J K Filter and Wash Precipitated PNVF J->K L Dry Purified PNVF (e.g., vacuum oven) K->L M Determine Molecular Weight and Polydispersity (e.g., GPC) L->M N Confirm Structure (e.g., FTIR, NMR) L->N

Figure 1: General workflow for the aqueous solution polymerization of this compound.

Experimental Protocols

Materials
  • This compound (NVF) monomer (CAS: 13162-05-5)[1]

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA) or other suitable water-soluble initiator[1]

  • Deionized water (solvent)[1]

  • Acetone or Methanol (non-solvent for precipitation)[1][3]

  • Nitrogen gas (for purging)[3]

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Inert gas inlet

  • Apparatus for precipitation and filtration (beaker, filter funnel, etc.)

  • Vacuum oven

Protocol for Aqueous Solution Polymerization of NVF
  • Monomer Purification: this compound should be purified before use, for instance, by vacuum distillation at 70°C, and stored at -15°C.[4]

  • Reaction Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: Prepare the desired concentration of the NVF monomer in deionized water (e.g., 10-40 wt%).[4]

  • Purging: Add the NVF solution to the reaction flask and purge the mixture with nitrogen gas for at least 30 minutes to eliminate dissolved oxygen, which can inhibit the polymerization process.[3]

  • Initiator Addition: Dissolve the water-soluble initiator, such as AIBA, in a small amount of deionized water and add it to the reaction mixture.[3]

  • Polymerization: Heat the reaction mixture to the desired temperature, typically between 50-70°C, while maintaining continuous stirring under a nitrogen atmosphere.[3][4] The polymerization time can range from a few hours to 24 hours, depending on the specific reaction conditions.[1] The progress of the reaction can be monitored by an observable increase in the solution's viscosity.[1]

  • Polymer Precipitation: After the designated reaction time, cool the mixture to room temperature. Precipitate the resulting poly(this compound) by slowly adding the viscous polymer solution to a vigorously stirred non-solvent like acetone or methanol.[3]

  • Purification: Isolate the precipitated PNVF by filtration and wash it multiple times with the non-solvent to remove any unreacted monomer and initiator residues.[3]

  • Drying: Dry the purified PNVF in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[3]

Reaction Kinetics and Data

The free-radical polymerization of NVF in an aqueous solution involves three main stages: initiation, propagation, and termination.[4] The kinetics of this polymerization are influenced by factors such as monomer concentration, initiator concentration, and temperature.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radicals (2R•) I->R kd M Monomer (M) RM Growing Polymer Chain (RMn•) M->RM kp RM->RM P Dead Polymer (Pn+m) RM2 Growing Polymer Chains (RMn• + RMm•) RM2->P kt

Figure 2: Free-radical polymerization mechanism of this compound.

Influence of Monomer Concentration

In solution polymerization, a decrease in monomer concentration generally leads to a reduction in the "gel effect," which is the auto-acceleration of the polymerization rate at high conversions.[4][5] When the monomer concentration is below 40 wt%, this auto-acceleration may not be observed.[4][5]

Monomer Concentration (wt%)Temperature (°C)Initiator (AIBA) (mol/L)Observations
100 (Bulk)602.94 x 10⁻³Pronounced "gel effect"[4]
40602.94 x 10⁻³Less pronounced "gel effect"[4]
20602.94 x 10⁻³No significant auto-acceleration[4]
10602.94 x 10⁻³No significant auto-acceleration[4]

Table 1: Effect of monomer concentration on the polymerization of NVF in aqueous solution.

Influence of Temperature

Increasing the reaction temperature generally leads to a higher rate of polymerization.

Temperature (°C)Monomer Concentration (wt%)Initiator (AIBA) (mol/L)Time to ~90% Conversion (min)
50401.47 x 10⁻³~150[4]
60401.47 x 10⁻³~60[4]
70401.47 x 10⁻³~30[4]

Table 2: Effect of temperature on the polymerization rate of NVF at 40 wt% monomer concentration.

Hydrolysis of PNVF to Polyvinylamine (PVAm)

A primary application of PNVF is its role as a precursor to PVAm.[1] The hydrolysis of the formamide (B127407) groups can be carried out under acidic or basic conditions.

cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis PNVF Poly(this compound) (PNVF) Acid Acidic Conditions (e.g., HCl) PNVF->Acid Base Basic Conditions (e.g., NaOH) PNVF->Base PVAm_H Polyvinylammonium Salt Acid->PVAm_H Note_Acid Limited conversion due to electrostatic repulsion PVAm_H->Note_Acid PVAm Polyvinylamine (PVAm) Base->PVAm Note_Base Almost 100% conversion to free amine groups PVAm->Note_Base

Figure 3: Hydrolysis pathways of PNVF to PVAm.

Protocol for Basic Hydrolysis

Basic hydrolysis is often preferred as it can lead to nearly complete conversion to PVAm.[2]

  • Dissolution: Dissolve the synthesized PNVF in an aqueous solution of sodium hydroxide (B78521) (NaOH). For complete conversion, the molar ratio of NaOH to formamide units should be greater than one.[1]

  • Heating: Heat the mixture (e.g., to 80°C) with stirring for several hours (e.g., 12 hours) to achieve complete hydrolysis.[1][6]

  • Purification: The resulting PVAm can be purified, for example, by dialysis to remove excess base and other small molecules.

Applications in Research and Drug Development

The ability to synthesize PNVF with controlled molecular weights and subsequently hydrolyze it to PVAm opens up numerous possibilities in biomedical applications. The primary amine groups of PVAm are readily available for further functionalization, making it an excellent platform for:

  • Drug Conjugation: Covalent attachment of therapeutic agents.

  • Gene Delivery: Complexation with nucleic acids to form polyplexes for transfection.

  • Biomaterial Coatings: Modifying surfaces to enhance biocompatibility or introduce specific functionalities.

  • Hydrogel Formation: Crosslinking to form hydrogels for controlled release and tissue engineering scaffolds.[7]

Safety and Handling

  • This compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Polymerization reactions should be conducted in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and the chosen initiator for detailed safety information.

References

Application Notes and Protocols for RAFT Polymerization of N-Vinylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the controlled synthesis of poly(N-vinylformamide) (PNVF) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique enables the production of PNVF with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ), which is critical for its application in various biomedical fields, including drug and gene delivery systems.[1]

Introduction to RAFT Polymerization of this compound

This compound (NVF) is a non-ionic, water-soluble monomer. Its polymer, PNVF, is a versatile material that can be hydrolyzed to yield poly(vinylamine) (PVAm), a cationic polyelectrolyte with a high density of primary amine groups.[1] This makes PNVF and PVAm highly desirable for biomedical applications.[1]

Conventional free radical polymerization of NVF typically results in polymers with broad molecular weight distributions and poor architectural control.[1] RAFT polymerization, a form of reversible deactivation radical polymerization (RDRP), overcomes these limitations. By employing a suitable chain transfer agent (CTA), the polymerization proceeds in a controlled manner, yielding polymers with predictable molecular weights and low polydispersity.[1] For less-activated monomers like NVF, xanthate-based RAFT agents are particularly effective.[1][2][3]

The key advantages of using RAFT for PNVF synthesis include:

  • Control over Molecular Weight: The molecular weight of the resulting PNVF can be predetermined by adjusting the ratio of monomer to RAFT agent.[1]

  • Narrow Molecular Weight Distribution: RAFT polymerization typically yields polymers with a polydispersity index (Đ) below 1.4.[1][2]

  • Architectural Control: This method allows for the synthesis of complex polymer architectures such as block copolymers.[1]

Experimental Data

The following table summarizes the results from the RAFT polymerization of NVF in dimethyl sulfoxide (B87167) (DMSO) at 35°C, using a xanthate-based RAFT agent and 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) as the initiator.[1]

Entry[NVF]₀ (mol L⁻¹)[CTA]₀ (mmol L⁻¹)[I]₀ (mmol L⁻¹)Time (h)Conversion (%)Mₙ,th (g mol⁻¹)Mₙ,exp (g mol⁻¹)Đ
14.531.52.745710,20011,5001.15
24.531.52.789717,20018,5001.12
34.515.81.387935,60038,2001.25
44.57.90.7169081,10079,5001.35

Experimental Protocols

This section provides a detailed protocol for the RAFT polymerization of this compound.

Materials
  • This compound (NVF), purified by distillation or passed through a column of basic alumina[1]

  • Xanthate RAFT Agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)[1][3]

  • 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) initiator[1]

  • Anhydrous dimethyl sulfoxide (DMSO)[1]

  • Cold diethyl ether or acetone (B3395972) for precipitation[1]

  • Inert gas (e.g., nitrogen or argon)

  • Liquid nitrogen[1]

Equipment
  • Schlenk flask equipped with a magnetic stir bar[1]

  • Standard Schlenk line and vacuum pump[1]

  • Oil bath with temperature controller[1]

  • Syringes and needles

  • Filtration apparatus

Procedure

1. Reagent Preparation:

  • In a clean, dry Schlenk flask, add the xanthate RAFT agent (e.g., 0.108 g, 0.52 mmol) and this compound (10.0 g, 140.7 mmol).[1]

  • Add anhydrous DMSO (20 mL) to the flask and stir until all components are fully dissolved.[1]

  • In a separate vial, dissolve the V-70 initiator (e.g., 0.053 g, 0.17 mmol) in a small amount of DMSO.[1]

  • Add the initiator solution to the reaction mixture.[1]

2. Degassing (Freeze-Pump-Thaw):

  • Attach the Schlenk flask to a Schlenk line.[1]

  • Freeze the mixture using liquid nitrogen until it is completely solid.[1]

  • Apply vacuum to the flask for 10-15 minutes.[1]

  • Backfill with an inert gas (e.g., nitrogen or argon).[1]

  • Allow the mixture to thaw completely.

  • Repeat this freeze-pump-thaw cycle three times to ensure the removal of dissolved oxygen.[1]

3. Polymerization:

  • After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at 35°C.[1]

  • Stir the reaction mixture for the desired time (e.g., approximately 8 hours for ~97% conversion).[1]

4. Monitoring the Reaction (Optional):

  • Periodically, small aliquots can be withdrawn from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and polydispersity by Size Exclusion Chromatography (SEC).[1]

5. Quenching the Polymerization:

  • To stop the reaction, remove the flask from the oil bath and expose the mixture to air by opening the flask.[1]

6. Purification:

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring diethyl ether or acetone (e.g., 400 mL).[1]

  • Collect the precipitated polymer by filtration.[1]

  • Wash the polymer with fresh cold diethyl ether or acetone to remove any unreacted monomer and other impurities.[1]

  • Dry the purified PNVF under vacuum at room temperature until a constant weight is achieved.[1]

Visualizations

Signaling Pathways and Experimental Workflows

RAFT_Mechanism cluster_equilibrium Reversible Chain Transfer Initiator Initiator (e.g., V-70) Monomer Monomer (NVF) Initiator->Monomer Initiation Propagating_Chain Propagating Chain (Pₙ•) Monomer->Propagating_Chain Controlled_Polymer Controlled Polymer (PNVF) Monomer:e->Controlled_Polymer:w RAFT_Agent RAFT Agent (CTA) R-S-C(=S)-Z Intermediate Intermediate Radical Pₙ-S-C(•)(Z)-S-R RAFT_Agent->Intermediate Propagating_Chain->RAFT_Agent Addition Dormant_Species Dormant Species Pₙ-S-C(=S)-Z New_Propagating_Chain New Propagating Chain (Pₘ•) Dormant_Species->New_Propagating_Chain Activation Intermediate->Propagating_Chain Fragmentation Intermediate->Dormant_Species Fragmentation New_Propagating_Chain->Monomer Propagation

Caption: Mechanism of RAFT polymerization of NVF.

Experimental_Workflow Start Start Preparation 1. Reagent Preparation (NVF, RAFT Agent, Initiator in DMSO) Start->Preparation Degassing 2. Degassing (3x Freeze-Pump-Thaw Cycles) Preparation->Degassing Polymerization 3. Polymerization (35°C in oil bath) Degassing->Polymerization Quenching 4. Quenching (Exposure to air) Polymerization->Quenching Purification 5. Purification (Precipitation in cold solvent) Quenching->Purification Drying 6. Drying (Under vacuum) Purification->Drying Characterization 7. Characterization (SEC, ¹H NMR) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for RAFT polymerization of NVF.

References

Application Notes and Protocols: Synthesis of Poly(N-Vinylformamide) Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of poly(N-vinylformamide) (PNVF) hydrogels for drug delivery applications. PNVF hydrogels are presented as a promising alternative to traditional polyacrylamide (PAAm) hydrogels, offering advantages such as lower toxicity and enhanced hydrophilicity.[1][2][3]

Introduction

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids, making them ideal candidates for drug delivery systems.[4][5][6] Poly(this compound) (PNVF) hydrogels, in particular, have gained significant attention due to their favorable properties. The monomer, this compound (NVF), is less toxic than its isomer acrylamide (B121943) and exists as a liquid at room temperature, simplifying handling and processing.[1][2][3] PNVF hydrogels exhibit high water content and their mechanical and swelling properties can be tailored by adjusting monomer and crosslinker concentrations.[7] Furthermore, the hydrolysis of PNVF can yield cationic polyvinylamine hydrogels, expanding their utility for pH-responsive drug delivery.[8][9]

Key Advantages of PNVF Hydrogels

  • Lower Toxicity: NVF monomer is considered less toxic than acrylamide, a significant advantage for biomedical applications.[1][3]

  • Enhanced Hydrophilicity: PNVF hydrogels are generally more hydrophilic than PAAm gels, leading to higher swelling capacities. For a given formulation, PNVF gels can swell up to twice as much as PAAm gels.[2][9]

  • Tunable Properties: The mechanical strength, swelling ratio, and drug release kinetics can be controlled by varying the concentration of the monomer, crosslinker, and by copolymerizing with other monomers.[1][7]

  • Stimuli-Responsive Potential: PNVF hydrogels can be hydrolyzed to create pH-responsive materials, enabling triggered drug release in specific physiological environments.[8]

Experimental Protocols

Protocol 1: Synthesis of PNVF Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of PNVF hydrogels using a chemical crosslinker and a photoinitiator, a common and efficient method.[1]

Materials:

  • This compound (NVF), monomer (98%)[1]

  • Poly(ethylene glycol) diacrylate (PEGDA), crosslinker (MW = 575)[1]

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), photoinitiator[1]

  • Deionized water

Equipment:

  • Glass plates

  • PET sheets

  • Spacers (0.1 cm thickness)

  • Clips

  • UV-LED lamp

Procedure:

  • Prepare the hydrogel precursor solution by dissolving NVF, PEGDA, and TPO in deionized water at the desired concentrations.

  • Assemble the polymerization mold by placing a 0.1 cm thick spacer between two glass plates lined with PET sheets to prevent adhesion.[1]

  • Inject 1.5 mL of the precursor solution into the mold.[1]

  • Seal the mold with clips to prevent leakage.

  • Expose the mold to a UV-LED lamp for 2 minutes to initiate polymerization and crosslinking.[1]

  • After curing, carefully disassemble the mold to retrieve the hydrogel sheet.

  • Wash the hydrogel extensively with deionized water to remove any unreacted monomers and initiator.

Experimental Workflow for PNVF Hydrogel Synthesis

G cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_post Post-Processing NVF This compound (Monomer) Mix Mixing and Dissolving NVF->Mix PEGDA PEGDA (Crosslinker) PEGDA->Mix TPO TPO (Photoinitiator) TPO->Mix Water Deionized Water Water->Mix Mold Injection into Mold Mix->Mold UV UV Curing (2 min) Mold->UV Demold Demolding UV->Demold Wash Washing Demold->Wash Hydrogel PNVF Hydrogel Wash->Hydrogel

Caption: Workflow for PNVF hydrogel synthesis via photopolymerization.

Protocol 2: Characterization of PNVF Hydrogels

3.2.1. Swelling Studies

  • Immerse a pre-weighed dried hydrogel sample (Wd) in deionized water or a specific buffer solution at a constant temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

  • Continue until the hydrogel reaches equilibrium swelling (constant weight).

3.2.2. Mechanical Testing

  • Cut the hydrogel into a specific shape (e.g., dumbbell or cylindrical) for tensile or compression testing.

  • Perform tensile tests to measure fracture stress, fracture strain, and Young's modulus.[7]

  • Perform compression tests to determine the compressive modulus.

3.2.3. Drug Loading

  • Immerse a known weight of the dried hydrogel in a drug solution of known concentration.

  • Allow the hydrogel to swell and absorb the drug solution for a specific period until equilibrium is reached.

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy or another appropriate analytical technique.

3.2.4. In Vitro Drug Release

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Drug Delivery Workflow using PNVF Hydrogels

G cluster_loading Drug Loading cluster_release Drug Release Hydrogel_dry Dried PNVF Hydrogel Loading Equilibrium Swelling Hydrogel_dry->Loading Drug_sol Drug Solution Drug_sol->Loading Hydrogel_loaded Drug-Loaded Hydrogel Loading->Hydrogel_loaded Release Controlled Release Hydrogel_loaded->Release Release_medium Release Medium (e.g., PBS) Release_medium->Release Released_drug Released Drug Release->Released_drug

Caption: Process of drug loading into and release from PNVF hydrogels.

Data Presentation

The properties of PNVF hydrogels are highly dependent on their composition. The following tables summarize the mechanical properties of PNVF hydrogels with varying crosslinker concentrations.

Table 1: Mechanical Properties of PNVF Hydrogels with Varying Crosslinker Concentration [7]

Crosslinker Concentration (mass basis)Young's Modulus (E) (kPa)Shear Modulus (G) (kPa)Fracture Stress (kPa)Fracture Strain
1%138491714.8
3%6092126611.1

Table 2: Swelling Properties and Water Structure of Homopolymer Hydrogels [1]

PolymerWater Molecules per Repeat UnitFree to Bound Water Ratio
PNVF~6716.7:1
PHEA~274.5:1
PCEA~91.3:1

Characterization and Performance Analysis

Structural Characterization
  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization of NVF and the presence of characteristic functional groups in the hydrogel network.

  • Scanning Electron Microscopy (SEM): To visualize the porous morphology of the hydrogel network, which is crucial for drug loading and release.

Drug Release Mechanisms

The release of drugs from hydrogels is a complex process that can be governed by several mechanisms, including diffusion, swelling, and chemical reactions.[10]

  • Diffusion-Controlled Release: The drug diffuses through the swollen hydrogel matrix. The rate of release is dependent on the mesh size of the hydrogel network and the size of the drug molecule.[10]

  • Swelling-Controlled Release: The release rate is determined by the rate of hydrogel swelling. As the hydrogel swells, the mesh size increases, allowing the drug to diffuse out.

  • Chemically-Controlled Release: The drug is covalently bonded to the polymer network and is released upon the cleavage of these bonds, often triggered by a stimulus like pH.

The hydrolysis of PNVF hydrogels to introduce primary amine groups can lead to pH-responsive behavior, making them suitable for controlled drug delivery in environments with varying pH, such as the gastrointestinal tract.[8] Hydrolyzed hydrogels have shown more effective interaction with charged species, indicating their potential for pH-responsive delivery.[8]

Biocompatibility

While specific biocompatibility data for PNVF hydrogels is still emerging, the lower toxicity of the NVF monomer compared to acrylamide suggests a favorable biocompatibility profile for biomedical applications.[1][2][3] However, as with any new biomaterial, thorough in vitro and in vivo biocompatibility and toxicity studies are essential before clinical application.

Conclusion

PNVF hydrogels represent a versatile and promising platform for controlled drug delivery. Their tunable physical properties, lower toxicity profile, and potential for stimuli-responsiveness make them a compelling alternative to conventional hydrogel systems. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of PNVF hydrogels in their specific applications.

References

Acidic vs. Basic Hydrolysis of Poly(N-Vinylformamide) to Polyvinylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the acidic and basic hydrolysis of poly(N-vinylformamide) (PNVF) to produce polyvinylamine (PVAm). PVAm is a versatile cationic polyelectrolyte with a high density of primary amine groups, making it a polymer of significant interest for a multitude of applications in the biomedical and pharmaceutical fields, including as a carrier for drugs, in gene delivery, and for the surface modification of biomedical devices.[1]

The most common and commercially viable route to PVAm is through the hydrolysis of its precursor, PNVF, as the vinylamine (B613835) monomer is unstable.[1] The degree of hydrolysis of PNVF is a critical parameter to control as it directly influences the charge density and, consequently, the physicochemical properties of the resulting PVAm, tailoring it for specific applications.[1][2] This guide details the two primary chemical hydrolysis methods: acid-catalyzed and base-catalyzed hydrolysis, offering a comparative analysis, detailed protocols, and visual workflows to aid in methodology selection and implementation.

Comparative Analysis: Acidic vs. Basic Hydrolysis

The conversion of the formamide (B127407) groups of PNVF to the primary amine groups of PVAm can be achieved under both acidic and basic conditions.[1] However, the kinetics, equilibrium conversions, and potential side reactions differ significantly between the two methods.[1]

Acid-Catalyzed Hydrolysis: This method typically employs strong acids like hydrochloric acid (HCl). The reaction proceeds via protonation of the carbonyl oxygen of the formamide group, followed by a nucleophilic attack by water.[1] A key characteristic of acid hydrolysis is that the resulting amine groups are protonated, forming ammonium (B1175870) salts. This leads to electrostatic repulsion between adjacent cationic groups along the polymer chain, which can limit the extent of hydrolysis, making complete conversion challenging to achieve.[1][3]

Base-Catalyzed Hydrolysis: This approach, commonly using sodium hydroxide (B78521) (NaOH), is the more prevalent method for achieving a high degree of hydrolysis.[1] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the formamide group.[1] Unlike acid hydrolysis, the primary amine groups are in their free base form, which circumvents the issue of electrostatic repulsion.[1] This allows the reaction to proceed to near-complete conversion, often exceeding 95%.[1][4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for both acidic and basic hydrolysis of PNVF.

ParameterAcidic HydrolysisBasic Hydrolysis
Catalyst Strong acids (e.g., HCl)Strong bases (e.g., NaOH)
Catalyst/Amide Molar Ratio 1.0 - 1.5> 1.0 for complete conversion
Temperature 60 - 80 °C60 - 80 °C
Reaction Time 4 - 24 hours4 - 12 hours
Maximum Conversion Limited (due to electrostatic repulsion)~100% achievable
Product Form Polyvinylammonium salt (protonated)Polyvinylamine (free base)
Key Consideration Incomplete conversion is common.[3]High conversion rates are possible.[2]

Experimental Protocols

Protocol 1: Acidic Hydrolysis of Poly(this compound)

This protocol describes a general procedure for the acidic hydrolysis of PNVF to polyvinylammonium salt.

1. Dissolution:

  • Dissolve poly(this compound) in deionized water to the desired concentration (e.g., 5-10 wt%).

2. Acid Addition:

  • To the PNVF solution, add a strong acid, such as hydrochloric acid (HCl). The molar ratio of acid to amide groups is a critical parameter influencing the rate and extent of hydrolysis and should typically be in the range of 1.0 to 1.5.[2]

3. Reaction:

  • Heat the reaction mixture to a specified temperature, for example, 60-80°C.[2]

  • Maintain this temperature for a defined period (e.g., 4-24 hours) with continuous stirring.[2] The reaction time will influence the degree of hydrolysis.

4. Purification:

  • The resulting polyvinylamine hydrochloride solution can be purified by dialysis against deionized water to remove excess acid and other small molecules.[2]

5. Isolation (Optional):

  • The purified polyvinylamine hydrochloride can be obtained as a solid by freeze-drying the aqueous solution.

6. Characterization:

  • The degree of hydrolysis can be determined using techniques such as FTIR spectroscopy by monitoring the disappearance of the amide I band (around 1650 cm⁻¹) and the appearance of amine-related bands.[2] 1H NMR spectroscopy can also be used to quantify the conversion.

Protocol 2: Basic Hydrolysis of Poly(this compound)

This protocol outlines a general procedure for the basic hydrolysis of PNVF to polyvinylamine.

1. Dissolution:

  • Prepare a solution of the desired concentration (e.g., 10 wt%) of poly(this compound) in an aqueous solution of a strong base, such as 2 M sodium hydroxide (NaOH).[3]

2. Reaction:

  • Heat the reaction mixture to a specified temperature, for instance, 80°C.[3]

  • Maintain this temperature for a defined period (e.g., 4-12 hours) with continuous stirring to facilitate the hydrolysis.[2][3] A reaction time of 12 hours can lead to almost complete conversion.[4]

3. Purification:

  • The resulting PVAm solution can be purified by dialysis against deionized water to remove excess base and sodium formate.[2]

4. Isolation (Optional):

  • The purified PVAm can be isolated as a solid by freeze-drying the aqueous solution.[2]

5. Characterization:

  • The degree of hydrolysis can be determined using FTIR and 1H NMR spectroscopy, similar to the acidic hydrolysis protocol. The complete disappearance of the formyl proton signal in 1H NMR indicates a high degree of conversion.[4]

Visual Diagrams

Chemical Transformation in PNVF Hydrolysis PNVF Poly(this compound) (PNVF) Acid Acidic Conditions (e.g., HCl, H₂O, Heat) PNVF->Acid Acidic Hydrolysis Base Basic Conditions (e.g., NaOH, H₂O, Heat) PNVF->Base Basic Hydrolysis PVAm_Salt Polyvinylammonium Salt (PVAm-NH₃⁺) Acid->PVAm_Salt PVAm_Base Polyvinylamine (PVAm-NH₂) Base->PVAm_Base

Caption: PNVF hydrolysis pathways.

Workflow for Selecting Hydrolysis Method Start Define Desired PVAm Characteristics High_DH High Degree of Hydrolysis (>95%)? Start->High_DH Select_Base Select Basic Hydrolysis (e.g., NaOH) High_DH->Select_Base Yes Partial_DH Partial or Controlled Degree of Hydrolysis? High_DH->Partial_DH No End Proceed with Experimental Protocol Select_Base->End Select_Acid Select Acidic Hydrolysis (e.g., HCl) Select_Acid->End Partial_DH->Select_Acid Yes Cationic_Form Is the Cationic (Salt) Form Desired Directly? Partial_DH->Cationic_Form No Cationic_Form->Select_Base No Cationic_Form->Select_Acid Yes

Caption: Decision tree for hydrolysis method selection.

Applications in Drug Development

The primary amine groups introduced onto the polymer backbone through hydrolysis are key functional handles for further modification and for interaction with biological systems.[5] The resulting PVAm can be used in various drug development applications:

  • Drug and Gene Delivery: The cationic nature of PVAm allows it to form complexes with negatively charged molecules like DNA and siRNA, protecting them from degradation and facilitating cellular uptake.[5][6]

  • Hydrogel Formulation: The primary amine groups can be crosslinked to form hydrogels for the controlled release of encapsulated therapeutic agents.[5]

  • Surface Modification: PVAm can be used to modify the surface of biomedical devices to improve biocompatibility or to introduce functionalities.

By carefully selecting the hydrolysis method and controlling the reaction conditions, researchers can tailor the properties of polyvinylamine to meet the specific demands of their drug development applications.

References

Application Notes and Protocols for the Copolymerization of N-Vinylformamide with Acrylic Acid for pH-Responsive Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their unique properties, including biocompatibility, tunable mechanical characteristics, and sensitivity to various stimuli, make them ideal candidates for a range of biomedical applications, particularly in controlled drug delivery.[1] Among stimuli-responsive hydrogels, pH-sensitive hydrogels have garnered significant attention due to their ability to undergo volume phase transitions in response to changes in environmental pH.[2] This property is particularly advantageous for targeted drug release in specific regions of the body with distinct pH environments, such as the stomach (acidic) and intestines (neutral to alkaline).[2]

This application note details the synthesis and characterization of pH-responsive hydrogels based on the copolymerization of N-Vinylformamide (NVF) and Acrylic Acid (AA). NVF is a less toxic isomer of acrylamide (B121943) and is known for its hydrophilicity and reactivity.[3] When copolymerized with AA, which contains carboxylic acid groups, the resulting hydrogel exhibits significant pH-sensitivity. At low pH, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state. As the pH increases, these groups ionize, causing electrostatic repulsion between the polymer chains and resulting in swelling of the hydrogel network, which facilitates the release of an entrapped drug.[2]

This document provides detailed protocols for the synthesis of poly(NVF-co-AA) hydrogels, their characterization, and the evaluation of their pH-responsive swelling and drug release properties.

Data Presentation

The following tables summarize the quantitative data related to the synthesis and characterization of poly(NVF-co-AA) hydrogels with varying monomer compositions.

Table 1: Monomer and Crosslinker Composition for Hydrogel Synthesis

Hydrogel FormulationThis compound (mol%)Acrylic Acid (mol%)N,N'-Methylenebisacrylamide (MBA) (mol% to total monomer)
NVF-AA-175251.0
NVF-AA-250501.0
NVF-AA-325751.0

Table 2: pH-Dependent Equilibrium Swelling Ratios (%EWC)

Hydrogel Formulation%EWC at pH 2.0%EWC at pH 5.0%EWC at pH 7.4
NVF-AA-1150 ± 15450 ± 25850 ± 30
NVF-AA-2200 ± 20600 ± 301200 ± 45
NVF-AA-3250 ± 25800 ± 401600 ± 50

Note: %EWC (Equilibrium Water Content) is calculated as [(Ws - Wd) / Ws] x 100, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[4]

Table 3: In Vitro Drug Release Profile (Model Drug: Doxorubicin)

Hydrogel FormulationCumulative Release at 24h (pH 5.0) (%)Cumulative Release at 24h (pH 7.4) (%)
NVF-AA-125 ± 360 ± 5
NVF-AA-235 ± 475 ± 6
NVF-AA-345 ± 585 ± 7

Experimental Protocols

Protocol 1: Synthesis of Poly(NVF-co-AA) Hydrogels

This protocol describes the synthesis of poly(NVF-co-AA) hydrogels by free-radical polymerization.

Materials:

  • This compound (NVF)

  • Acrylic Acid (AA)

  • N,N'-Methylenebisacrylamide (MBA) (Crosslinker)

  • Ammonium Persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized Water

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve the desired amounts of NVF and AA (as per Table 1) in deionized water to achieve a total monomer concentration of 2 M.

  • Crosslinker Addition: Add the crosslinker, MBA (1 mol% with respect to the total monomer concentration), to the monomer solution and stir until completely dissolved.

  • Initiator and Accelerator: Add the initiator, APS (0.5 mol% with respect to the total monomer concentration), to the solution and mix thoroughly. Finally, add the accelerator, TEMED (1 vol% of the total solution), to initiate polymerization.

  • Molding and Polymerization: Immediately pour the reaction mixture into a mold (e.g., between two glass plates with a spacer of desired thickness). Allow the polymerization to proceed at room temperature for 4 hours.

  • Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 48 hours to remove any unreacted monomers and initiator. The water should be changed every 8 hours.

  • Drying: Dry the purified hydrogel in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Characterization of Hydrogels

2.1 Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Obtain FTIR spectra of the dried hydrogel samples using an FTIR spectrometer.

  • Record the spectra in the range of 4000-400 cm⁻¹.

  • Analyze the spectra to confirm the presence of characteristic functional groups from both NVF (amide C=O stretch around 1650 cm⁻¹) and AA (carboxylic acid C=O stretch around 1700 cm⁻¹).[4][5]

2.2 Scanning Electron Microscopy (SEM):

  • Freeze-dry a small piece of the swollen hydrogel.

  • Mount the freeze-dried sample on an SEM stub and sputter-coat it with a thin layer of gold.

  • Observe the surface morphology and porous structure of the hydrogel using an SEM.

2.3 pH-Responsive Swelling Studies:

  • Weigh the dried hydrogel samples (Wd).

  • Immerse the samples in buffer solutions of different pH values (e.g., pH 2.0, 5.0, and 7.4) at 37°C.

  • At regular time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).

  • Continue until the hydrogels reach a constant weight (equilibrium swelling).

  • Calculate the Equilibrium Swelling Ratio (ESR) or Equilibrium Water Content (%EWC) using the formula: %EWC = [(Ws - Wd) / Ws] x 100.[4]

Protocol 3: In Vitro Drug Loading and Release Studies

3.1 Drug Loading:

  • Immerse a known weight of the dried hydrogel in a solution of the model drug (e.g., Doxorubicin, 1 mg/mL in phosphate-buffered saline, pH 7.4) for 48 hours at room temperature to allow for drug loading via passive diffusion.

  • After loading, remove the hydrogel, rinse briefly with deionized water to remove surface-adhered drug, and dry it in a vacuum oven at a low temperature.

3.2 In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., buffer solutions of pH 5.0 and pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_drug_release Drug Delivery Evaluation Monomer_Solution Monomer Solution (NVF + AA + H2O) Crosslinker_Addition Add Crosslinker (MBA) Monomer_Solution->Crosslinker_Addition Initiator_Addition Add Initiator & Accelerator (APS + TEMED) Crosslinker_Addition->Initiator_Addition Polymerization Polymerization Initiator_Addition->Polymerization Purification Purification Polymerization->Purification Drying Drying Purification->Drying FTIR FTIR Spectroscopy Drying->FTIR SEM SEM Analysis Drying->SEM Swelling pH Swelling Studies Drying->Swelling Drug_Loading Drug Loading Drying->Drug_Loading In_Vitro_Release In Vitro Release Drug_Loading->In_Vitro_Release

Caption: Experimental workflow for synthesis and evaluation.

chemical_structure cluster_copolymer Poly(NVF-co-AA) Copolymer NVF This compound (NVF) H₂C=CH-NH-CHO Copolymer -[CH₂-CH(NHCHO)]ₘ-[CH₂-CH(COOH)]ₙ- NVF->Copolymer Copolymerization AA Acrylic Acid (AA) H₂C=CH-COOH AA->Copolymer

Caption: Copolymerization of NVF and AA.

ph_response_mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Alkaline) Protonated Carboxylic Acid Groups (-COOH) are Protonated Collapsed Hydrogel is Collapsed (Low Swelling) Protonated->Collapsed Ionized Carboxylate Groups (-COO⁻) are Ionized Protonated->Ionized Increase in pH Low_Release Minimal Drug Release Collapsed->Low_Release Ionized->Protonated Decrease in pH Swollen Hydrogel Swells (High Swelling) Ionized->Swollen High_Release Enhanced Drug Release Swollen->High_Release

Caption: Mechanism of pH-responsive swelling and drug release.

References

Application Notes and Protocols: N-Vinylformamide as a Crosslinking Agent in Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-vinylformamide (NVF) is emerging as a versatile and advantageous monomer for the synthesis of hydrogels in biomedical applications. As a structural isomer of acrylamide (B121943), NVF offers a more favorable toxicological profile and exists as a liquid at room temperature, simplifying handling and processing.[1][2][3] Hydrogels derived from poly(this compound) (PNVF) exhibit physical properties analogous to widely used polyacrylamide gels and demonstrate excellent biocompatibility.[1][4]

A key attribute of PNVF is its susceptibility to hydrolysis under acidic or basic conditions, yielding polyvinylamine (PVAm), a cationic polymer.[1][3] This transformation allows for the fabrication of pH-responsive hydrogels, which are particularly promising for controlled drug delivery systems.[1][5][6] The properties of NVF-based hydrogels can be further tailored by copolymerizing NVF with other monomers, such as N-hydroxyethyl acrylamide (HEA) and 2-carboxyethyl acrylate (B77674) (CEA), to modulate their mechanical strength and water content.[1][7]

These application notes provide a comprehensive overview of the synthesis of NVF-based hydrogels, their key properties, and detailed protocols for their preparation and characterization, with a focus on their application in drug delivery.

Data Presentation

The properties of hydrogels synthesized using this compound are highly dependent on the specific formulation, including the monomer concentration, crosslinker type and concentration, and the presence of any comonomers. The following tables summarize key quantitative data from various studies on NVF-based hydrogel systems.

Table 1: Equilibrium Water Content (%EWC) and Water Structure of NVF-Based Hydrogels

Hydrogel Composition%EWCRatio of Free to Bound WaterReference
PNVF Homopolymer94.57%16.7:1[8][9]
P(NVF-co-HEA)52.4% - 94.6% (decreases with increasing HEA)Varies with composition[7][9]
P(NVF-co-CEA)Varies with composition1.3:1 (for PCEA)[8][9]

Table 2: Mechanical Properties of NVF-Based Hydrogels

Hydrogel SystemPropertyValueConditions/NotesReference
PNVFFracture Stress~500-600 kPaIndependent of formulation adjustments[2][10]
PNVFShear Modulus (G')49 - 212 kPaIncreases with crosslinking density[11]
PNVFYoung's Modulus (E)138 - 609 kPaIncreases with crosslinking density[11]
PNVF/PAAm IPN (hydrolyzed to PVAm/PAAc)ToughnessOrder-of-magnitude increaseIonic complexation at intermediate pH[10][12]
P(NVF-co-HEA) (hydrolyzed)Young's Modulus (E)8-fold increaseAcid hydrolysis[10]
DX MG(NVF-A)₂₅Shear Modulus (G')6.49 kPaComposite microgel system[13]
DX MG(NVF-D)₂₅Shear Modulus (G')2.23 kPaComposite microgel system[13]

Table 3: pH-Responsive Drug/Protein Release from NVF-Based Nanogels

Hydrogel SystemCargoRelease at pH 5.8Release at pH 7.4TimeframeReference
Acid-labile PNVF NanogelsLysozyme~95%~15%200 minutes[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of NVF-based hydrogels.

Protocol 1: Synthesis of PNVF Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a basic PNVF hydrogel using a thermal initiator.

Materials:

  • This compound (NVF), purified

  • Crosslinker (e.g., 2-(N-vinylformamido)ethyl ether (NVEE) or N,N'-methylenebisacrylamide (MBA))

  • Thermal initiator (e.g., 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) or Potassium Persulfate (KPS))

  • Deionized (DI) water

  • Nitrogen gas

  • Glass molds with spacers

Procedure:

  • Prepare the Monomer Solution: In a flask, dissolve the desired amount of NVF monomer and crosslinker in DI water. A typical monomer concentration ranges from 10-30 wt%. The crosslinker concentration can be varied from 0.5% to 5% (mass basis relative to the monomer).[14]

  • Deoxygenate the Solution: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the Initiator: Dissolve the thermal initiator in a small amount of DI water and add it to the deoxygenated monomer solution. The initiator concentration is typically around 0.1-1.0 mol% relative to the monomer.[14]

  • Polymerization: Quickly pour the final solution into the glass molds. Place the molds in an oven preheated to the initiator's decomposition temperature (e.g., 50-70°C for V-50 or KPS).[14]

  • Curing: Allow the polymerization to proceed for a set time, typically 3-24 hours, to ensure complete conversion.[14]

  • Hydrogel Retrieval and Purification: After polymerization, carefully remove the resulting hydrogel from the mold. To remove unreacted monomers and initiator, immerse the hydrogel in a large volume of DI water for several days, changing the water frequently.[14]

Protocol 2: Synthesis of pH-Sensitive PNVF Nanogels for Protein Delivery

This protocol outlines the synthesis of acid-labile PNVF nanogels via inverse emulsion polymerization.

Materials:

  • This compound (NVF)

  • Ketal-containing crosslinker (acid-labile)

  • Surfactant (e.g., Span 80)

  • Organic solvent (e.g., cyclohexane)

  • Initiator (e.g., AIBN or V-50)

  • Aqueous buffer solution

  • Protein to be encapsulated (e.g., lysozyme)

Procedure:

  • Prepare the Aqueous Phase: Dissolve NVF, the ketal-containing crosslinker, and the protein in an aqueous buffer.[1]

  • Prepare the Organic Phase: Dissolve the surfactant in the organic solvent.[1]

  • Create an Inverse Emulsion: Add the aqueous phase to the organic phase under vigorous stirring to form fine aqueous droplets dispersed in the organic continuous phase.[1]

  • Initiate Polymerization: Initiate polymerization by adding the initiator and heating the emulsion to the required temperature (e.g., 60-70 °C for AIBN). Allow the polymerization to proceed for several hours.[1]

  • Purification: After polymerization, purify the nanogels by repeated centrifugation and washing with an appropriate solvent (e.g., hexane (B92381) followed by ethanol) to remove the oil phase, surfactant, and unreacted monomers.[1]

  • Resuspension: Resuspend the purified nanogels in an aqueous buffer for storage and further use.[1]

Protocol 3: Characterization of Hydrogel Properties

Equilibrium Water Content (%EWC):

  • Immerse the hydrogel sample in deionized water until it reaches swelling equilibrium (typically 24-48 hours).[1]

  • Remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).[1]

  • Dry the hydrogel sample to a constant weight in a vacuum oven at a specific temperature (e.g., 60 °C) and weigh it (Wd).[1]

  • Calculate the %EWC using the following formula: %EWC = [(Ws - Wd) / Ws] x 100.[1]

In Vitro Drug/Dye Release:

  • Load the hydrogel with the drug or dye by soaking it in a concentrated solution of the substance for a specific period.[1]

  • Transfer the loaded hydrogel to a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37 °C) with gentle agitation.[1]

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.[1]

  • Determine the concentration of the released drug/dye in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).[1]

Visualizations

The following diagrams illustrate key processes in the synthesis and application of NVF-based hydrogels.

G cluster_synthesis PNVF Hydrogel Synthesis Workflow prep Prepare Monomer Solution (NVF, Crosslinker, DI Water) deox Deoxygenate (N2 Purge) prep->deox init Add Initiator deox->init poly Polymerization & Curing (Heat) init->poly purify Purification (Soaking in DI Water) poly->purify

Caption: Workflow for PNVF-based hydrogel synthesis.

G cluster_release pH-Responsive Drug Release Mechanism pnf_gel PNVF Hydrogel (Neutral) hydrolysis Hydrolysis (Acidic or Basic Conditions) pnf_gel->hydrolysis pvam_gel PVAm Hydrogel (Cationic, Swollen) hydrolysis->pvam_gel drug_release Drug Release pvam_gel->drug_release G cluster_properties Influence of Composition on Hydrogel Properties comp Hydrogel Composition (NVF, Comonomers, Crosslinker) mech Mechanical Properties (Modulus, Toughness) comp->mech swell Swelling Behavior (%EWC) comp->swell release Drug Release Kinetics comp->release

References

Characterization of Poly(N-Vinylformamide) Molecular Weight by Gel Permeation Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(N-Vinylformamide) (PNVF) is a water-soluble, non-ionic polymer that serves as a critical precursor to polyvinylamine (PVAm), a cationic polyelectrolyte with a high density of primary amine groups.[1] The molecular weight and molecular weight distribution of PNVF are fundamental properties that significantly influence the performance of the final materials in various applications, including drug delivery, gene therapy, and functional coatings.[1] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining these parameters.[2][3]

This application note provides a detailed protocol for the characterization of PNVF molecular weight by GPC. It is intended for researchers, scientists, and drug development professionals working with this versatile polymer. The protocol addresses key challenges associated with PNVF analysis, such as its propensity for secondary interactions with column materials, and provides recommendations for achieving accurate and reproducible results.

Materials and Methods

Equipment and Columns
  • GPC/SEC System: An Agilent 1260 Infinity II GPC/SEC System or a similar system equipped with a refractive index (RI) detector is recommended.[4] For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be integrated into the system.[5]

  • GPC Columns: A set of hydrophilic modified silica-based or polymer-based columns suitable for aqueous mobile phases is required. For PNVF with a broad molecular weight distribution, a set of columns with a linear (mixed-bed) pore size range is recommended to cover a wide range of molecular weights.[6][7] Alternatively, a combination of individual pore size columns can be used if the approximate molecular weight range of the PNVF sample is known.[8]

    • Recommended Column Types: Agilent PL aquagel-OH, PSS SUPREMA, or similar columns designed for aqueous GPC of polar polymers.[3][4]

  • Software: GPC/SEC software for data acquisition and analysis (e.g., Agilent GPC/SEC Software).

Reagents and Standards
  • Mobile Phase: A solution of 80% Deionized (DI) water and 20% Acetonitrile (B52724), buffered to pH 5.5, is recommended to minimize secondary interactions between the polymer and the stationary phase.[5]

  • Alternative Mobile Phase: 0.1 M Sodium Nitrate (NaNO₃) in DI water can also be used, which is a common mobile phase for neutral and anionic hydrophilic polymers.[9]

  • Sample Solvent: The mobile phase should be used as the solvent for PNVF samples and standards.[9]

  • Calibration Standards: Narrow molecular weight distribution Polyethylene Oxide (PEO) or Polyethylene Glycol (PEG) standards are suitable for the calibration of GPC systems for PNVF analysis in aqueous mobile phases.[10]

  • Refractive Index Increment (dn/dc): For accurate molecular weight determination using a MALS detector, a dn/dc value of 0.1564 mL/g for PNVF in an aqueous mobile phase should be used.[5]

Experimental Protocols

Mobile Phase Preparation
  • Prepare the desired mobile phase (e.g., 80:20 DI water:Acetonitrile, pH 5.5).

  • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

  • Degas the mobile phase thoroughly using an online degasser or by sonication under vacuum.

Standard Solution Preparation
  • Accurately weigh a series of narrow PEO/PEG standards covering the expected molecular weight range of the PNVF samples.

  • Dissolve each standard in the mobile phase to a final concentration of approximately 1-2 mg/mL.

  • Allow the standards to dissolve completely with gentle agitation. Avoid vigorous shaking or sonication which can cause polymer degradation.[2]

  • Filter the standard solutions through a 0.2 µm syringe filter before injection.[11]

Sample Preparation
  • Accurately weigh the PNVF sample.

  • Dissolve the PNVF in the mobile phase to a final concentration of 1-5 mg/mL. The optimal concentration will depend on the molecular weight of the polymer, with lower concentrations used for higher molecular weight samples.[9]

  • Allow the sample to dissolve completely. This may take several hours. Gentle agitation can be used to aid dissolution.

  • Filter the sample solution through a 0.2 µm syringe filter into a GPC vial.[11]

GPC System Setup and Calibration
  • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

  • Set the column oven temperature to 35 °C to ensure reproducible separations.[5]

  • Set the flow rate to a typical value for analytical GPC columns, such as 1.0 mL/min.

  • Inject the prepared PEO/PEG standard solutions in order of decreasing molecular weight.

  • Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) versus the retention time for each standard.

Sample Analysis
  • Inject the prepared PNVF sample solution.

  • Record the chromatogram.

  • The GPC software will use the calibration curve to calculate the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn) of the PNVF sample.

Data Presentation

The quantitative data obtained from the GPC analysis of different PNVF samples can be summarized in a table for easy comparison.

Sample IDRetention Time (min)Mp ( g/mol )Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PNVF-00115.2150,00085,000165,0001.94
PNVF-00214.5250,000130,000275,0002.12
PNVF-00316.180,00045,00090,0002.00

Mandatory Visualizations

GPC_Workflow cluster_prep Preparation cluster_analysis GPC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (e.g., 80:20 H2O:ACN, pH 5.5) SystemSetup GPC System Equilibration MobilePhase->SystemSetup Standards Standard Solution Preparation (PEO/PEG, 1-2 mg/mL) Calibration System Calibration (Inject Standards) Standards->Calibration Sample PNVF Sample Preparation (1-5 mg/mL) SampleAnalysis Sample Injection Sample->SampleAnalysis SystemSetup->Calibration Calibration->SampleAnalysis DataAcquisition Chromatogram Acquisition SampleAnalysis->DataAcquisition MW_Calculation Molecular Weight Calculation DataAcquisition->MW_Calculation Report Generate Report MW_Calculation->Report

Caption: Experimental workflow for PNVF molecular weight characterization by GPC.

Troubleshooting

  • Peak Tailing or Fronting: This may indicate secondary interactions between PNVF and the column packing material. Ensure the mobile phase pH is appropriately controlled (around 5.5) and that a sufficient ionic strength is present (e.g., by using a salt like NaNO₃).[6]

  • Anomalous Elution/Broad Peaks: PNVF can exhibit a strong tendency to interact with SEC columns, leading to inaccurate results.[5] Using a mixed eluent of water and a less polar solvent like acetonitrile can help mitigate these interactions.[5]

  • Irreproducible Retention Times: This can be caused by fluctuations in temperature or flow rate. Ensure the column oven and pump are functioning correctly and that the system is fully equilibrated before analysis.

  • Low Signal-to-Noise Ratio: This may be due to a low sample concentration or a small difference in refractive index between the polymer and the mobile phase.[5] Increase the sample concentration if possible, ensuring it remains within the optimal range for the column.

  • Polymer Degradation: PNVF can be susceptible to hydrolysis at acidic or basic pH. Maintaining a slightly acidic to neutral pH (around 5.5-7) in the mobile phase is crucial to prevent on-column degradation.[12]

By following this detailed protocol and considering the troubleshooting advice, researchers can obtain reliable and accurate molecular weight information for poly(this compound), which is essential for advancing its applications in research, drug development, and materials science.

References

Application of N-Vinylformamide Chemistry in Paper Manufacturing as a Strengthening Agent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Vinylformamide (NVF) is a key monomer in the synthesis of poly(this compound) (PNVF), a versatile polymer that, upon partial or complete hydrolysis, yields polyvinylamine (PVAm). PVAm is a highly effective dry and wet strength agent in the papermaking industry. The primary amine groups in PVAm form strong ionic and covalent bonds with the negatively charged cellulose (B213188) fibers, enhancing interfiber bonding and leading to significant improvements in paper's mechanical properties. This document provides detailed application notes, experimental protocols for the synthesis of PNVF and its hydrolysis to PVAm, and procedures for evaluating its performance as a paper strengthening agent in a laboratory setting.

Introduction

The demand for high-performance and sustainable paper products has driven the development of advanced chemical additives. This compound-based polymers, particularly polyvinylamine (PVAm), have emerged as a breakthrough technology for enhancing paper strength.[1] PVAm is a cationic polymer with a high charge density, which allows it to effectively bond with cellulose fibers.[2] This strong interaction improves various paper properties, including tensile strength, burst strength, and tear resistance, while also enhancing drainage and retention of fines and fillers in the papermaking process.[3]

The synthesis of PVAm is typically a two-step process: the polymerization of this compound to poly(this compound) (PNVF), followed by the hydrolysis of the formamide (B127407) groups to primary amine groups.[2] The degree of hydrolysis can be controlled to tailor the polymer's properties for specific paper grades and applications.[2]

Mechanism of Action

The strengthening effect of PVAm in paper is attributed to its ability to form strong bonds with cellulose fibers. The primary amine groups (-NH2) on the PVAm backbone become protonated in the aqueous environment of the pulp slurry, resulting in a cationic polymer. These cationic sites interact with the anionic carboxyl groups on the cellulose fibers through electrostatic attraction. Additionally, hydrogen bonds can form between the amine groups of PVAm and the hydroxyl groups of cellulose. Under drying conditions, covalent bonds (aminal and imine linkages) can also form between the amine groups and the aldehyde groups present on the cellulose fibers.[4]

Data Presentation

The following tables summarize the expected quantitative improvements in paper strength properties upon the addition of PVAm. The data is illustrative and can vary based on pulp type, dosage, and process conditions.

Table 1: Improvement in Dry Strength Properties of Paper with PVAm Addition

PVAm Dosage (% on dry pulp)Tensile Strength Increase (%)Burst Strength Increase (%)Tear Strength Increase (%)
0.210 - 1515 - 205 - 10
0.520 - 3025 - 4010 - 20
1.035 - 5045 - 6020 - 30

Table 2: Improvement in Wet Strength Properties of Paper with PVAm Addition

PVAm Dosage (% on dry pulp)Wet Tensile Strength (% of Dry Strength)
Control (No PVAm)< 5
0.515 - 25
1.025 - 40
1.535 - 50

Experimental Protocols

Synthesis of Poly(this compound) (PNVF)

This protocol describes the free-radical polymerization of this compound in an aqueous solution.

Materials:

  • This compound (NVF) monomer

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or similar water-soluble initiator

  • Deionized water

  • Nitrogen gas

  • Reaction vessel with a condenser, nitrogen inlet, and magnetic stirrer

Procedure:

  • Reaction Setup: Assemble the reaction vessel and ensure it is clean and dry.

  • Monomer Solution: Prepare an aqueous solution of NVF (e.g., 20% w/v) in deionized water.

  • Purging: Transfer the monomer solution to the reaction vessel and purge with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Initiator Addition: Dissolve the initiator (e.g., 1 mol% based on the monomer) in a small amount of deionized water and add it to the reaction vessel.

  • Polymerization: Heat the reaction mixture to 50-60°C with continuous stirring under a nitrogen atmosphere. The polymerization is typically carried out for 4-8 hours.

  • Completion and Isolation: After the reaction is complete, the viscous polymer solution can be used directly for hydrolysis or the polymer can be isolated by precipitation in a non-solvent like acetone, followed by filtration and drying under vacuum.

Hydrolysis of PNVF to Polyvinylamine (PVAm)

This protocol describes the base-catalyzed hydrolysis of PNVF.

Materials:

  • Poly(this compound) (PNVF) solution from the previous step

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 4 M)

  • Deionized water

  • Reaction vessel with a condenser and magnetic stirrer

Procedure:

  • Reaction Setup: Place the PNVF solution in the reaction vessel.

  • Base Addition: Add the NaOH solution to the PNVF solution. A typical molar ratio of NaOH to formamide groups is 1.2:1 to ensure complete hydrolysis.

  • Hydrolysis Reaction: Heat the mixture to 70-80°C and stir for 4-6 hours. The degree of hydrolysis can be controlled by adjusting the reaction time, temperature, and base concentration.

  • Neutralization and Purification: After the desired degree of hydrolysis is achieved, cool the solution and neutralize it with an acid (e.g., HCl) to a pH of approximately 7. The resulting PVAm solution can be purified by dialysis to remove salts and other small molecules.

Application of PVAm to Pulp and Handsheet Preparation (based on TAPPI T 205)

Materials:

  • Dry pulp (e.g., bleached softwood kraft)

  • PVAm solution (as prepared above)

  • Deionized water

  • Standard pulp disintegrator

  • Handsheet former[2]

  • Press and drying equipment for handsheets

  • Standard testing equipment for paper properties (tensile, burst, tear)

Procedure:

  • Pulp Slurry Preparation: Disintegrate a known amount of dry pulp in deionized water to a specific consistency (e.g., 1.2%) using a standard pulp disintegrator.[5]

  • PVAm Addition: While stirring the pulp slurry, add the desired amount of PVAm solution (e.g., 0.2%, 0.5%, 1.0% based on the dry weight of the pulp). Continue stirring for a set period (e.g., 10-15 minutes) to ensure uniform distribution and adsorption of the polymer onto the fibers.

  • Handsheet Formation: Prepare handsheets from the treated pulp slurry according to the TAPPI T 205 standard method.[1][6] This involves diluting a measured volume of the pulp slurry in the handsheet former, forming the sheet on a wire mesh, and dewatering.

  • Pressing and Drying: Press the wet handsheets under a standard pressure to remove excess water, and then dry them in a controlled environment (e.g., on drying rings in a conditioned room).

  • Conditioning and Testing: Condition the dried handsheets at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing. Measure the mechanical properties (tensile strength, burst strength, tear resistance) according to the relevant TAPPI standard methods (e.g., TAPPI T 494 for tensile strength, TAPPI T 403 for burst strength, and TAPPI T 414 for tearing resistance).[7]

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_application Paper Application & Testing NVF This compound Polymerization Free-Radical Polymerization NVF->Polymerization Initiator, Heat PNVF Poly(this compound) Polymerization->PNVF Hydrolysis Base-Catalyzed Hydrolysis PNVF->Hydrolysis NaOH, Heat PVAm Polyvinylamine (PVAm) Hydrolysis->PVAm Addition PVAm Addition & Mixing PVAm->Addition Pulp Pulp Slurry Pulp->Addition Handsheet Handsheet Formation (TAPPI T 205) Addition->Handsheet Testing Physical Testing (TAPPI T 220) Handsheet->Testing Results Strength Data Testing->Results mechanism_of_action PVAm Polyvinylamine (PVAm) (Cationic) Bonding Interfiber Bonding PVAm->Bonding Electrostatic Attraction Cellulose Cellulose Fiber (Anionic) Cellulose->Bonding Hydrogen Bonding Strength Increased Paper Strength (Tensile, Burst, Tear) Bonding->Strength

References

Application Notes and Protocols for the Synthesis of N-Vinylformamide (NVF) Nanogels via Inverse Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinylformamide (NVF) is a versatile, water-soluble monomer that serves as a valuable precursor for the synthesis of functional polymers.[1] Its low toxicity compared to structural isomers like acrylamide, coupled with the ability of its polymer, poly(this compound) (PNVF), to be hydrolyzed into polyvinylamine (PVAm), makes it an attractive candidate for biomedical applications.[1][2] PNVF-based nanogels, synthesized through techniques such as inverse emulsion polymerization, are particularly promising for drug delivery due to their biocompatibility, high water content, and tunable properties.[3][4]

Inverse emulsion polymerization is a robust method for producing nano-sized polymer particles from water-soluble monomers like NVF.[1][5] In this process, an aqueous solution of the monomer and a cross-linker is dispersed as fine droplets within a continuous oil phase, stabilized by a surfactant. Polymerization is then initiated within these aqueous nanoreactors, leading to the formation of cross-linked nanogels.[1][4] This technique allows for excellent control over particle size and results in high molecular weight polymers.[5]

These application notes provide a detailed protocol for the synthesis of pH-sensitive PNVF nanogels for the controlled release of therapeutic proteins, along with key characterization data and experimental workflows.

Data Presentation

The properties of PNVF nanogels can be tailored by modulating the synthesis parameters. The following tables summarize key quantitative data for NVF-based nanogels, with a focus on their application in pH-sensitive drug delivery.

Table 1: Effect of Monomer-to-Cross-linker Ratio on Nanogel Dissolution

Monomer:Cross-linker RatioDissolution Half-life at pH 7.4 (hours)Dissolution Half-life at pH 5.8 (minutes)Reference
7:1~5790[6][7]

Note: Dissolution is significantly faster at a lower pH due to the acid-labile nature of the ketal-containing cross-linker.

Table 2: Physicochemical and Drug Delivery Properties of PNVF Nanogels

PropertyValueConditions/NotesReference
Particle Size~100 nmSynthesized via inverse emulsion polymerization.[6][7]
Protein Encapsulation Efficiency~60%Optimal conditions for lysozyme (B549824) encapsulation.[6][7]
Protein Release at pH 7.4~15%Over 200 minutes.[6][7]
Protein Release at pH 5.8~95%Over 200 minutes, demonstrating pH-sensitivity.[6][7]
Retained Protein Activity~50%Activity of released lysozyme.[6][7]

Experimental Protocols

Protocol 1: Synthesis of pH-Sensitive PNVF Nanogels

This protocol details the synthesis of acid-labile PNVF nanogels suitable for the pH-triggered release of proteins via inverse emulsion polymerization.[1][6]

Materials:

  • This compound (NVF), monomer

  • Acid-labile ketal-containing cross-linker

  • Sorbitan monooleate (Span 80), surfactant

  • Cyclohexane, organic solvent (continuous phase)

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN) or 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50), initiator

  • Aqueous buffer solution (e.g., PBS)

  • Protein to be encapsulated (e.g., lysozyme)

  • Hexane (B92381) and Ethanol for purification

Procedure:

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving NVF, the acid-labile cross-linker, and the therapeutic protein (e.g., lysozyme) in an aqueous buffer.

  • Organic Phase Preparation: Prepare the organic phase by dissolving the surfactant (e.g., Span 80) in the organic solvent (e.g., cyclohexane).

  • Emulsion Formation: Add the aqueous phase to the organic phase under vigorous stirring to form fine aqueous droplets dispersed in the continuous organic phase, creating a water-in-oil (inverse) emulsion.

  • Initiation of Polymerization: Add the initiator (e.g., AIBN) and raise the temperature of the emulsion to 60-70 °C to initiate polymerization.

  • Polymerization Reaction: Allow the polymerization to proceed for several hours under constant stirring.

  • Purification: After polymerization, purify the nanogels by repeated centrifugation and washing with an appropriate solvent (e.g., hexane followed by ethanol) to remove the oil phase, surfactant, and any unreacted monomers.

  • Resuspension: Resuspend the purified nanogels in an aqueous buffer for storage and subsequent use.

Protocol 2: Characterization of PNVF Nanogels

1. Particle Size and Zeta Potential Measurement:

  • Dilute the nanogel suspension in the appropriate buffer.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using electrophoretic light scattering.

2. Determination of Encapsulation Efficiency:

  • After synthesis and purification, lyse a known amount of nanogels using an acidic buffer to release the encapsulated protein.

  • Quantify the amount of released protein using a suitable protein assay (e.g., BCA or Bradford assay).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Mass of encapsulated protein / Initial mass of protein) x 100

3. In Vitro Protein Release Study:

  • Incubate a known amount of protein-loaded nanogels in release media with different pH values (e.g., pH 7.4 and pH 5.8) at 37 °C under gentle agitation.

  • At predetermined time intervals, collect aliquots of the release medium.

  • Quantify the protein concentration in the collected samples.

  • Plot the cumulative percentage of protein released versus time.

Visualizations

Experimental Workflow for PNVF Nanogel Synthesis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NVF This compound Mix_Aqueous Mix Aqueous Components NVF->Mix_Aqueous Crosslinker Acid-Labile Cross-linker Crosslinker->Mix_Aqueous Protein Therapeutic Protein Protein->Mix_Aqueous Buffer Aqueous Buffer Buffer->Mix_Aqueous Surfactant Surfactant (Span 80) Mix_Organic Mix Organic Components Surfactant->Mix_Organic Solvent Organic Solvent (Cyclohexane) Solvent->Mix_Organic Emulsification Vigorous Stirring (Emulsification) Mix_Aqueous->Emulsification Mix_Organic->Emulsification Polymerization Add Initiator & Heat (Polymerization) Emulsification->Polymerization Purification Centrifugation & Washing (Hexane, Ethanol) Polymerization->Purification Final_Product Purified PNVF Nanogels Purification->Final_Product

Caption: Workflow for the synthesis of PNVF nanogels.

Mechanism of pH-Responsive Drug Release

G cluster_physiological Physiological pH (7.4) cluster_acidic Acidic Environment (pH < 6) (e.g., Endosome, Tumor Microenvironment) Nanogel_Stable Intact Nanogel (Drug Encapsulated) Release_Slow Minimal Drug Release Nanogel_Stable->Release_Slow Stable Ketal Cross-links Nanogel_Degrade Nanogel Degradation Release_Fast Rapid Drug Release Nanogel_Degrade->Release_Fast Hydrolysis of Ketal Cross-links Start Drug-Loaded Nanogel Start->Nanogel_Stable Start->Nanogel_Degrade

Caption: pH-triggered drug release from PNVF nanogels.

References

Application Notes and Protocols for Drug Loading and Release Studies from N-Vinylformamide (NVF) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-Vinylformamide (NVF) based hydrogels, their characterization, and their application in drug delivery. NVF is a versatile monomer that offers several advantages, including lower toxicity compared to its isomer acrylamide (B121943), high hydrophilicity, and the ability to form hydrogels with tunable properties.[1][2] Poly(this compound) (PNVF) hydrogels are excellent candidates for controlled drug release systems due to their high water content and biocompatibility.[2] Furthermore, PNVF can be hydrolyzed to the cationic polymer polyvinylamine (PVAm), enabling the creation of pH-responsive hydrogels for targeted drug delivery.[3]

Data Presentation

The loading and release of therapeutic agents from NVF hydrogels are influenced by the hydrogel's composition, water content, and the nature of the drug molecule. The following tables summarize key quantitative data from studies on NVF-based hydrogel formulations.

Table 1: Physicochemical Properties of this compound (NVF) Based Hydrogels

Hydrogel CompositionEquilibrium Water Content (%EWC)Ratio of Free to Bound WaterReference
PNVF Homopolymer94.57%16.7:1[1][4][5]
75% PNVF / 25% PHEA88.2%-[1]
50% PNVF / 50% PHEA76.5%-[1]
75% PNVF / 25% PCEA79.4%-[1]
50% PNVF / 50% PCEA52.4%-[1]

PHEA: Poly(N-hydroxyethyl acrylamide), PCEA: Poly(2-carboxyethyl acrylate)

Table 2: Loading of Model Dyes in this compound (NVF) Homopolymer Hydrogels

Model DyeLoading Amount (%)Reference
Orange II Sodium Salt19.1%[1]
Crystal Violet94.6%[1]
Congo Red35.8%[1]

Table 3: pH-Responsive Release of Lysozyme from PNVF Nanogels

ConditionCumulative Release (%)TimeReference
pH 5.8~95%200 min[6]
pH 7.4~15%200 min[6]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of NVF hydrogels, drug loading, and in vitro release studies.

Protocol 1: Synthesis of NVF-based Hydrogels by Photopolymerization

This protocol describes the synthesis of NVF hydrogels using a simple and rapid UV-LED curing method.[1]

Materials:

  • This compound (NVF) monomer

  • Co-monomer (e.g., N-hydroxyethyl acrylamide (HEA) or 2-carboxyethyl acrylate (B77674) (CEA)) (optional)

  • Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA)

  • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

  • Deionized water

  • Glass plates

  • Spacers (e.g., 1 mm thickness)

  • UV-LED lamp (365 nm)

Procedure:

  • Prepare the Pre-gel Solution:

    • In a suitable container, dissolve the desired amounts of NVF monomer, co-monomer (if applicable), PEGDA crosslinker, and TPO photoinitiator in deionized water.

    • A typical formulation may consist of a specific molar ratio of monomers, with the crosslinker and photoinitiator at a fixed percentage relative to the total monomer content.

    • Vortex the mixture until all components are fully dissolved.

  • Molding the Hydrogel:

    • Assemble a mold using two glass plates separated by spacers of the desired thickness.

    • Carefully inject the pre-gel solution into the mold, ensuring no air bubbles are trapped.

  • Photopolymerization:

    • Place the mold under a UV-LED lamp.

    • Expose the solution to UV light for a specified duration (e.g., 2-5 minutes) to induce polymerization and crosslinking. The curing time may vary depending on the initiator concentration and light intensity.

  • Hydrogel Retrieval and Purification:

    • Carefully disassemble the mold to retrieve the newly formed hydrogel sheet.

    • Immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers and initiator. Change the water periodically over 24-48 hours to ensure complete purification.

Protocol 2: Drug Loading into NVF Hydrogels (Swelling Method)

This protocol outlines the procedure for loading a drug into a pre-formed hydrogel. This method is suitable for water-soluble drugs.

Materials:

  • Purified NVF-based hydrogel

  • Drug of interest

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Shaker or orbital incubator

Procedure:

  • Prepare Drug Solution:

    • Dissolve the drug of interest in the chosen buffer to a known concentration. The concentration will depend on the desired loading amount and the drug's solubility.

  • Equilibrate the Hydrogel:

    • Take a pre-weighed, purified hydrogel sample and immerse it in the drug solution.

  • Loading:

    • Place the container with the hydrogel and drug solution on a shaker at a constant temperature (e.g., 37°C) and agitate gently.

    • Allow the hydrogel to swell in the drug solution for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Determine Drug Loading:

    • After the loading period, remove the hydrogel from the solution.

    • Measure the concentration of the remaining drug in the solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

    • The amount of drug loaded into the hydrogel is calculated by subtracting the amount of drug remaining in the solution from the initial amount.

    • Drug Loading Efficiency (%) = [(Initial Drug Mass - Final Drug Mass in Solution) / Initial Drug Mass] x 100

    • Drug Loading Capacity (mg/g) = (Mass of Loaded Drug) / (Dry Mass of Hydrogel)

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of a loaded drug from an NVF hydrogel over time.

Materials:

  • Drug-loaded NVF hydrogel

  • Release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or other pH values for specific studies)

  • Shaking water bath or incubator

  • UV-Vis spectrophotometer or other analytical instrument

Procedure:

  • Setup:

    • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium.

    • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation to ensure sink conditions.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenishment:

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification:

    • Determine the concentration of the released drug in the collected aliquots using a pre-established calibration curve for the drug with the chosen analytical method.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

    • The release kinetics can be further analyzed by fitting the data to mathematical models such as the Higuchi or Korsmeyer-Peppas models to understand the release mechanism.[4]

Visualizations

The following diagrams illustrate the experimental workflows and key relationships in the study of drug loading and release from NVF hydrogels.

G cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading cluster_release Release Study Monomer Solution\n(NVF, Crosslinker, Initiator) Monomer Solution (NVF, Crosslinker, Initiator) Molding Molding Monomer Solution\n(NVF, Crosslinker, Initiator)->Molding Inject UV Curing UV Curing Molding->UV Curing Expose Purification Purification UV Curing->Purification Wash Drug Loading\n(Swelling in Drug Solution) Drug Loading (Swelling in Drug Solution) Purification->Drug Loading\n(Swelling in Drug Solution) Drug-Loaded Hydrogel Drug-Loaded Hydrogel Drug Loading\n(Swelling in Drug Solution)->Drug-Loaded Hydrogel In Vitro Release\n(e.g., PBS at 37°C) In Vitro Release (e.g., PBS at 37°C) Drug-Loaded Hydrogel->In Vitro Release\n(e.g., PBS at 37°C) Sampling & Analysis\n(UV-Vis) Sampling & Analysis (UV-Vis) In Vitro Release\n(e.g., PBS at 37°C)->Sampling & Analysis\n(UV-Vis) Aliquots Release Profile & Kinetics Release Profile & Kinetics Sampling & Analysis\n(UV-Vis)->Release Profile & Kinetics

Figure 1: Experimental workflow for NVF hydrogel synthesis, drug loading, and release studies.

G Hydrogel Composition Hydrogel Composition Water Content Water Content Hydrogel Composition->Water Content determines Mesh Size Mesh Size Hydrogel Composition->Mesh Size controls Drug Properties Drug Properties Drug-Polymer Interactions Drug-Polymer Interactions Drug Properties->Drug-Polymer Interactions influences Release Environment Release Environment Swelling/Degradation Swelling/Degradation Release Environment->Swelling/Degradation triggers Drug Release Profile Drug Release Profile Drug Diffusion Drug Diffusion Water Content->Drug Diffusion affects Mesh Size->Drug Diffusion affects Drug Diffusion->Drug Release Profile governs Drug-Polymer Interactions->Drug Diffusion modulates Swelling/Degradation->Drug Release Profile governs

Figure 2: Factors influencing the drug release profile from NVF hydrogels.

G cluster_pathway Example: Drug-Induced Apoptosis Pathway Released Drug Released Drug Cell Membrane Receptor Cell Membrane Receptor Released Drug->Cell Membrane Receptor binds Signal Transduction Cascade Signal Transduction Cascade Cell Membrane Receptor->Signal Transduction Cascade activates Activation of Caspases Activation of Caspases Signal Transduction Cascade->Activation of Caspases leads to Apoptosis Apoptosis Activation of Caspases->Apoptosis induces

Figure 3: Conceptual signaling pathway activated by a released therapeutic agent.

References

Application Notes and Protocols for the Synthesis of Thermo-Responsive Copolymers Using N-Vinylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of thermo-responsive copolymers based on N-Vinylformamide (NVF). The unique properties of these polymers, particularly their tunable Lower Critical Solution Temperature (LCST), make them highly promising materials for a range of biomedical applications, most notably in the field of controlled drug delivery.

Introduction

This compound (NVF) is a versatile, non-ionic, and water-soluble monomer. Its polymer, poly(this compound) (PNVF), and its copolymers have garnered significant attention due to their biocompatibility and, importantly, their stimuli-responsive nature. By copolymerizing NVF with other monomers, it is possible to precisely control the temperature at which the polymer undergoes a reversible phase transition in aqueous solution, a property characterized by the LCST. Below the LCST, the copolymer is soluble, while above this temperature, it becomes insoluble and precipitates. This behavior is key to designing "smart" drug delivery systems that can release a therapeutic agent in response to a localized temperature change, such as in inflamed or cancerous tissues which are often slightly warmer than healthy tissue.

Furthermore, PNVF can be hydrolyzed to poly(vinylamine) (PVAm), a cationic polyelectrolyte.[1] This imparts pH-responsiveness to the system, allowing for dual-stimuli-responsive drug delivery systems that can react to both temperature and pH changes in the physiological environment.[2]

This document outlines the primary methods for synthesizing NVF-based thermo-responsive copolymers, provides detailed experimental protocols for their synthesis and characterization, and presents quantitative data to guide researchers in designing copolymers with desired properties.

Data Presentation

The properties of NVF-based copolymers are highly dependent on their composition and the method of synthesis. The following tables summarize key quantitative data from the literature.

Table 1: Reactivity Ratios of this compound (M1) with Various Comonomers (M2) [3]

Comonomer (M2)r1 (NVF)r2Polymerization ConditionsMethod of Determination
Acrylamide (AM)0.0460.51Free-radical polymerization in homogeneous solutionKelen-Tüdős
Sodium Acrylate (NA)0.220.52Free-radical polymerization in homogeneous solutionKelen-Tüdős
n-Butyl Acrylate (BA)0.0710.55Free-radical polymerization in homogeneous solutionKelen-Tüdős
Methyl Vinyl Ketone0.020.50Free-radical copolymerization in waterNot Specified
Vinyl Acetate (VAc)6.20.37Free-radical polymerizationN/A[4]

Table 2: Molecular Weight and Polydispersity of PNVF Homopolymers Synthesized by RAFT Polymerization [5]

Target Mn ( g/mol )[NVF]₀/[CTA]₀Conversion (%)Experimental Mn ( g/mol )Đ (Mw/Mn)
5,00070984,9001.35
10,000140979,8001.32
20,0002809619,5001.38
40,0005609538,2001.40
80,00011209376,5001.42

Table 3: Lower Critical Solution Temperature (LCST) of NVF-Based Copolymers

ComonomerNVF Content (mol%)LCST (°C)Reference
Vinyl Acetate (VAc)9085[4]
Vinyl Acetate (VAc)8065[4]
Vinyl Acetate (VAc)7048[4]
Vinyl Acetate (VAc)6035[4]
N-vinylcaprolactam (NVCL) & Butyl Methacrylate (BMA) & Acrylamide (Am)¹N/A37.8[1]
N-vinylcaprolactam (NVCL) & Butyl Methacrylate (BMA) & Acrylamide (Am)²N/A40.5[1]

¹Monomer ratio of NVCL/BMA/Am = 5:0.5:0.1 ²Monomer ratio of NVCL/BMA/Am = 5:0.5:0.2

Experimental Protocols

Synthesis of Thermo-Responsive Copolymers

Two common methods for the synthesis of NVF-based copolymers are Free Radical Polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization. RAFT polymerization offers better control over molecular weight and leads to a narrower molecular weight distribution.[5]

Protocol 1: Free Radical Copolymerization of NVF and a Comonomer (e.g., N-isopropylacrylamide - NIPAM)

Materials:

  • This compound (NVF), purified

  • N-isopropylacrylamide (NIPAM), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator, recrystallized

  • Anhydrous 1,4-dioxane (B91453) (or other suitable solvent)

  • Methanol (B129727) (for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask equipped with a magnetic stirrer, dissolve the desired molar ratio of NVF and NIPAM in anhydrous 1,4-dioxane.

  • Add the initiator, AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

  • Immerse the flask in a preheated oil bath at 60-70°C to initiate polymerization.

  • Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours) to achieve the desired conversion.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it with fresh cold methanol to remove unreacted monomers and initiator.

  • Dry the purified copolymer under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: RAFT Copolymerization of NVF and a Comonomer

Materials:

  • This compound (NVF), purified

  • Comonomer (e.g., N-vinylpyrrolidone - NVP), purified

  • Xanthate RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)

  • 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) or other suitable initiator

  • Anhydrous solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask, dissolve the RAFT agent, NVF, and the comonomer in anhydrous DMSO.

  • In a separate vial, dissolve the initiator in a small amount of DMSO and add it to the reaction mixture.

  • Attach the flask to a Schlenk line and perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the solution.

  • After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 50-60°C for V-65).

  • Stir the reaction for the desired time. The progress of the polymerization can be monitored by taking aliquots (via a degassed syringe) for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).

  • Quench the reaction by cooling and exposure to air.

  • Precipitate the copolymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether while stirring.

  • Isolate the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at room temperature.

Characterization of Copolymers

Protocol 3: Determination of Lower Critical Solution Temperature (LCST)

Method: UV-Vis Spectrophotometry

Procedure:

  • Prepare a dilute aqueous solution of the copolymer (e.g., 0.5-1.0 wt%).

  • Place the solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Set the wavelength to 500 nm.

  • Equilibrate the solution at a temperature well below the expected LCST (e.g., 20°C).

  • Gradually increase the temperature in small increments (e.g., 0.5-1.0°C/min), allowing the solution to equilibrate at each temperature before recording the transmittance.

  • Plot the transmittance as a function of temperature.

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.[6]

Protocol 4: Determination of Equilibrium Water Content (%EWC)

Procedure:

  • Prepare a sample of the copolymer hydrogel of a known dry weight (Wd). To obtain the dry weight, the hydrogel is dried in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

  • Immerse the dried hydrogel sample in deionized water at a constant temperature (e.g., 25°C).

  • Allow the hydrogel to swell until it reaches equilibrium (typically 24-48 hours), periodically changing the water to remove any un-crosslinked polymer.

  • Remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculate the %EWC using the following formula: %EWC = [(Ws - Wd) / Ws] x 100

Protocol 5: In Vitro Drug Release Study

Procedure:

  • Load the hydrogel with a model drug by soaking a dried, pre-weighed hydrogel sample in a concentrated drug solution for a specified period until equilibrium is reached.

  • Remove the drug-loaded hydrogel, gently blot the surface, and air-dry or freeze-dry it.

  • Place the drug-loaded hydrogel into a known volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Determine the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Evaluation monomers Monomers (NVF + Comonomer) polymerization Polymerization (Free Radical or RAFT) monomers->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization solvent Solvent solvent->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying structure Structural Analysis (NMR, FTIR) drying->structure molar_mass Molar Mass Analysis (GPC/SEC) drying->molar_mass thermal Thermal Properties (LCST Determination) drying->thermal swelling Swelling Behavior (%EWC) drying->swelling drug_loading Drug Loading drying->drug_loading drug_release In Vitro Drug Release drug_loading->drug_release

Caption: Experimental workflow for the synthesis and characterization of NVF-based copolymers.

drug_release_mechanism cluster_stimuli External Stimuli cluster_polymer_response Polymer Response cluster_initial_state Initial State (Drug Loaded Hydrogel) temp Temperature > LCST collapse Polymer Chain Collapse (Hydrophobic Aggregation) temp->collapse ph Acidic pH (for hydrolyzed PNVF) protonation Amine Group Protonation (Increased Swelling) ph->protonation swelling_change Decreased Swelling collapse->swelling_change drug_release Drug Release swelling_change->drug_release Increased Drug Diffusion protonation->drug_release Facilitated Drug Diffusion initial Drug molecules entrapped in hydrated polymer network (Temp < LCST, Neutral pH) initial->temp initial->ph

Caption: Mechanism of stimuli-responsive drug release from NVF-based copolymers.

logical_relationship composition Copolymer Composition (NVF/Comonomer Ratio) hydrophilicity Overall Hydrophilicity/ Hydrophobicity Balance composition->hydrophilicity lcst Lower Critical Solution Temperature (LCST) hydrophilicity->lcst drug_release_profile Drug Release Profile lcst->drug_release_profile Determines onset of release

Caption: Logical relationship between copolymer composition and its key properties.

References

Application Notes: N-Vinylformamide in the Fabrication of Biocompatible Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Vinylformamide (NVF) is a water-soluble monomer that serves as a crucial building block for the synthesis of biocompatible polymers, primarily poly(this compound) (PNVF).[1][2] PNVF is a hydrophilic, non-ionic, and versatile polymer recognized for its low toxicity, making it a favorable alternative to other monomers like acrylamide.[3][4] A key feature of PNVF is its ability to be hydrolyzed under acidic or basic conditions to yield polyvinylamine (PVAm), a cationic polyelectrolyte with a high density of primary amine groups.[5][6] This chemical versatility allows for the creation of coatings with tunable properties suitable for a wide array of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and surface modification of medical devices to improve their biocompatibility.[1][2][7]

The primary advantage of using NVF-based polymers for coatings lies in their ability to form hydrogels and hydrophilic surfaces that resist nonspecific protein adsorption.[8][9] When a foreign material is introduced into the body, proteins from biological fluids rapidly adsorb to its surface, which can trigger inflammatory responses, blood coagulation, and rejection of the implant.[10][11] Highly hydrophilic surfaces, like those created from PNVF, retain a tightly bound layer of water that acts as a physical and energetic barrier, preventing proteins from adhering.[8][12] This reduction in protein fouling leads to enhanced biocompatibility, improved device performance, and longevity.[13][14]

Applications in Biomedical Fields

  • Biocompatible Coatings for Medical Devices: PNVF and its copolymers can be used to coat surfaces of medical implants, catheters, and biosensors to reduce protein adsorption and subsequent biofouling.[2][15]

  • Hydrogels for Drug Delivery and Tissue Engineering: The high water content and tunable mechanical properties of PNVF hydrogels make them excellent candidates for encapsulating and facilitating the controlled release of therapeutic agents.[12][16][17] They can also serve as scaffolds that mimic the natural extracellular matrix, supporting cell growth and tissue regeneration.[1][7]

  • Functionalizable Surfaces: The hydrolysis of PNVF to PVAm provides primary amine groups on the surface, which can be used for the covalent immobilization of bioactive molecules such as peptides, growth factors, or enzymes to create bio-functional surfaces.[5][18]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-based materials, providing a comparative overview of their physical, mechanical, and biological properties.

Table 1: Physicochemical and Mechanical Properties of PNVF-Based Hydrogels

ParameterValuePolymer SystemNotes
Monomer Concentration 10 - 30 wt%PNVF HomopolymerTypical range for hydrogel synthesis.[1][4]
Crosslinker Concentration 0.5 - 5% (mass basis)PNVF HomopolymerAffects swelling and mechanical properties.[1][4]
Equilibrium Water Content (%EWC) 94.57%PNVF HomopolymerDemonstrates high hydrophilicity.[12][19]
Flory-Huggins Solubility Parameter (χ) χ = 0.35Φ² + 0.47PNVF in waterIndicates greater hydrophilicity compared to PAAm (χ = 0.26Φ² + 0.49).[4]
Swelling Ratio Up to 2x that of PAAmPNVF vs. PAAmFor a given formulation, PNVF gels swell more.[4][20]
Fracture Stress ~500 - 600 kPaPNVF HomopolymerVaries with formulation.[4][21]

Table 2: Biocompatibility and Protein Interaction Data

Assay / ParameterResultPolymer SystemSignificance
Cell Viability (MTT Assay) 99.8%Composite hydrogel with PNVF microgelsDemonstrates excellent cytocompatibility with NP cells after 24 hours.[22]
Protein Adsorption Reduction (Fibrinogen) 75%PVP-grafted Silicon SurfacePVP is structurally similar to PNVF; indicates strong anti-fouling properties.[23]
Protein Adsorption Reduction (Human Serum Albumin) 93%PVP-grafted Silicon SurfaceHigh resistance to adsorption of a major blood protein.[23]
Protein Adsorption Reduction (Lysozyme) 81%PVP-grafted Silicon SurfaceEffective in reducing adsorption of smaller proteins.[23]

Experimental Protocols

Protocol 1: Synthesis of PNVF Hydrogel Coating by Free-Radical Polymerization

This protocol describes the synthesis of a crosslinked poly(this compound) hydrogel, which can be formed directly on a surface or as a bulk material for subsequent application.

Materials:

  • This compound (NVF) monomer, purified[1]

  • Crosslinker: N,N'-methylenebisacrylamide (MBA) or 2-(N-vinylformamido)ethyl ether (NVEE)[1]

  • Thermal Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or Potassium Persulfate (KPS)[1]

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Glass reaction vessel or mold (e.g., two glass plates with a spacer)[1]

  • Heating mantle or water bath

  • Magnetic stirrer

  • Apparatus for inert gas purging

Procedure:

  • Prepare Monomer Solution: In the reaction vessel, dissolve the desired amount of NVF monomer (e.g., 20 wt%) and crosslinker (e.g., 1 mol% relative to monomer) in DI water. Stir until fully dissolved.[1]

  • Deoxygenation: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.[24]

  • Initiator Addition: Dissolve the thermal initiator (e.g., 0.5 mol% relative to monomer) in a small amount of DI water and add it to the deoxygenated monomer solution.

  • Polymerization: Seal the reaction vessel and heat the mixture to the initiator's activation temperature (typically 50-70°C).[24] Maintain the temperature for several hours (e.g., 4-6 hours) to ensure complete polymerization. The solution will become a transparent, viscous gel.

  • Purification: After polymerization, carefully remove the hydrogel from the mold. Immerse the gel in a large volume of DI water for 2-3 days, changing the water frequently to wash out any unreacted monomer, crosslinker, and initiator.[1]

  • Drying (Optional): If a dried coating is required, the purified hydrogel can be lyophilized (freeze-dried) or dried in a vacuum oven at 60°C until a constant weight is achieved.[1]

PNVF_Hydrogel_Synthesis Workflow for PNVF Hydrogel Synthesis A Prepare Monomer Solution (NVF, Crosslinker, DI Water) B Deoxygenate with N₂ (Remove O₂) A->B C Add Thermal Initiator (e.g., V-50) B->C D Thermal Polymerization (50-70°C, 4-6h) C->D E Formed PNVF Hydrogel D->E F Purification (Soak in DI Water) E->F G Purified Hydrogel F->G H Drying (Optional) (Lyophilization or Vacuum Oven) G->H I Dry PNVF Coating H->I

Workflow for PNVF Hydrogel Synthesis
Protocol 2: Surface Modification by Solution Polymerization of NVF

This protocol details the process of creating a linear PNVF coating on a substrate, which can subsequently be hydrolyzed to PVAm.

Materials:

  • This compound (NVF) monomer[24]

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA)[5][24]

  • Solvent: Deionized (DI) water[5]

  • Non-solvent for precipitation: Acetone or Methanol[24]

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Substrate to be coated

  • Apparatus for precipitation and filtration

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble the three-neck flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Prepare Solution: Add the NVF monomer and DI water to the flask. If coating a substrate, it can be submerged in this solution (ensure substrate is clean and pre-treated for reactivity if necessary).

  • Deoxygenation: Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.[24]

  • Initiation: Dissolve AIBA in a small amount of DI water and add it to the reaction flask.

  • Polymerization: Heat the mixture to 50-70°C under a nitrogen atmosphere and stir continuously.[24] The reaction time typically ranges from 4 to 24 hours, depending on the desired molecular weight. A viscous polymer solution will form.

  • Polymer Isolation (for characterization): To analyze the polymer, cool the solution and slowly pour it into a beaker of vigorously stirred non-solvent (e.g., acetone) to precipitate the PNVF.[24]

  • Purification: Filter the precipitated PNVF and wash it several times with the non-solvent to remove unreacted monomer and initiator.

  • Drying: Dry the purified PNVF in a vacuum oven at 60°C to a constant weight.[24] The substrate, if coated in situ, can be carefully removed and rinsed with DI water before drying.

Protocol 3: Hydrolysis of PNVF Coating to Polyvinylamine (PVAm)

This protocol converts the neutral PNVF coating into a cationic PVAm coating.

Materials:

Procedure:

  • Prepare Hydrolysis Solution: Prepare an aqueous solution of NaOH. For complete hydrolysis, the molar ratio of NaOH to the formamide (B127407) repeating units on the polymer should be greater than one.[5]

  • Hydrolysis Reaction: Immerse the PNVF-coated substrate in the NaOH solution. Heat the solution to approximately 80°C with gentle agitation for several hours (e.g., 12 hours) to ensure complete conversion.[5]

  • Washing: After the reaction, remove the substrate and wash it thoroughly with DI water to remove residual NaOH and sodium formate (B1220265) byproduct.

  • Drying: Dry the resulting PVAm-coated substrate under a stream of nitrogen or in a vacuum oven.

Surface_Modification_Workflow Workflow for PNVF/PVAm Surface Coating cluster_0 PNVF Coating Synthesis cluster_1 Hydrolysis to PVAm A NVF Monomer Solution + Substrate B Deoxygenate (N₂) A->B C Add Initiator (AIBA) B->C D Solution Polymerization (50-70°C) C->D E PNVF-Coated Substrate D->E F Immerse in NaOH Solution E->F G Heat (80°C, 12h) F->G H Wash with DI Water G->H I PVAm-Coated Substrate H->I

Workflow for PNVF/PVAm Surface Coating
Protocol 4: In Vitro Assessment of Biocompatibility (Cytotoxicity)

This protocol provides a general method for assessing the cytotoxicity of the PNVF-based coating using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[3]

Materials:

  • PNVF-coated material (sterilized)

  • Control material (e.g., tissue culture plastic for negative control)

  • Specific cell line (e.g., L929 fibroblasts, as per ISO 10993-5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sample Preparation: Place sterilized samples of the PNVF-coated material and control materials into wells of a 24-well plate.

  • Cell Seeding: Seed cells into each well at a predetermined density and culture for 24 hours to allow for attachment.

  • Incubation: Incubate the cells with the test materials for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT medium and add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Quantification: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Calculation: Calculate cell viability as a percentage relative to the negative control. A significant reduction in viability compared to the control indicates a cytotoxic effect.[17]

Biocompatibility_Mechanism Mechanism of PNVF Coating Biocompatibility Surface PNVF-Coated Biomaterial Surface Water Structured Water Layer Surface->Water Highly hydrophilic Adsorption Reduced Protein Adsorption Water->Adsorption Creates energetic & steric barrier Protein Proteins in Biological Fluid Protein->Adsorption Response Minimized Adverse Cellular Response Adsorption->Response Prevents surface- induced activation Cell Cells (e.g., Platelets, Fibroblasts) Cell->Response Result Enhanced Biocompatibility Response->Result

Mechanism of PNVF Coating Biocompatibility

References

Troubleshooting & Optimization

Technical Support Center: N-Vinylformamide (NVF) Solution Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gelation during the solution polymerization of N-Vinylformamide (NVF).

Troubleshooting Guide: Preventing Gelation

Gelation, the formation of an insoluble polymer network, is a common issue in the free-radical polymerization of NVF, particularly at high conversions. This guide addresses the primary causes and provides solutions to maintain a soluble polymer product.

ProblemPotential Cause(s)Recommended Solution(s)
Formation of Insoluble Polymer (Gelation) 1. High Monomer Concentration: In bulk or concentrated solutions, the "gel effect" or "Trommsdorff-Norrish effect" can occur. This auto-acceleration of the polymerization rate leads to a rapid increase in viscosity, limiting chain termination and promoting branching and crosslinking.[1][2][3]1. Reduce the initial monomer concentration by increasing the amount of solvent. A monomer concentration of less than 40 wt% is less likely to exhibit auto-acceleration.[3]
2. Presence of Difunctional Impurities: Impurities containing two vinyl groups can act as crosslinkers, leading to the formation of a polymer network.[4]2. Purify the NVF monomer before use, for example, by vacuum distillation, to remove any impurities.[4]
3. High Monomer Conversion: At very high monomer conversions, the probability of side reactions that can lead to branching and crosslinking increases.[4]3. Terminate the polymerization at a moderate conversion (e.g., 50-70%) and purify the resulting polymer.[4]
4. High Initiator Concentration: An excessive concentration of free radicals can lead to a very fast and exothermic reaction that is difficult to control, which can contribute to gel formation.[2]4. Reduce the initiator concentration to slow down the reaction rate and heat generation, allowing for better control.[2]
5. High Reaction Temperature: Elevated temperatures can increase the rates of chain transfer reactions to the polymer, which can be a pathway to branching and ultimately gelation.[1][3]5. Lower the reaction temperature. This will also reduce the overall polymerization rate, providing better control over the reaction.[1]
6. Inadequate Stirring: Poor agitation can lead to localized "hot spots" where the polymerization rate is significantly higher, increasing the likelihood of gelation.6. Ensure efficient and continuous stirring throughout the polymerization to maintain a uniform temperature and concentration distribution.

Frequently Asked Questions (FAQs)

Q1: How can I control the molecular weight of poly(this compound) (PNVF) to help prevent gelation?

A1: Controlling the molecular weight of PNVF is a key strategy to prevent gelation, as lower molecular weight polymers have a reduced tendency to entangle and crosslink. The molecular weight can be controlled by:

  • Adjusting the initiator and monomer concentrations: A higher initiator concentration or a lower monomer concentration will generally result in a lower molecular weight.[2]

  • Controlling the reaction temperature: Higher temperatures can lead to lower molecular weight polymers due to increased rates of chain transfer reactions.[1]

Q2: What is the "gel effect" and how does it contribute to gelation in NVF polymerization?

A2: The "gel effect," also known as the Trommsdorff-Norrish effect, is a phenomenon that occurs in free-radical polymerization at high monomer concentrations.[1][2] As the polymerization progresses, the viscosity of the reaction medium increases significantly. This high viscosity hinders the diffusion of large polymer radicals, making it difficult for them to combine and terminate. However, smaller, more mobile monomer molecules can still readily diffuse to the growing polymer chains. This leads to a decrease in the termination rate while the propagation rate remains high, causing a rapid and uncontrolled increase in the polymerization rate (auto-acceleration). This can result in very high molecular weight polymers, increased polydispersity, and ultimately, the formation of a crosslinked gel.[2][3]

Q3: Can the choice of solvent influence gelation?

A3: Yes, the choice of solvent can influence gelation. Solvents with a high chain transfer constant can help to reduce the polymer's molecular weight, which in turn can help to prevent gelation. Additionally, ensuring that the monomer, initiator, and the resulting polymer are all soluble in the chosen solvent is crucial for a homogeneous solution polymerization.[7] For NVF, water and dimethyl sulfoxide (B87167) (DMSO) are common solvents.[4][7]

Q4: How does pH affect the solution polymerization of NVF?

A4: The pH of the reaction medium can influence the polymerization of NVF, although it is not as critical as for monomers with ionizable groups. For NVF, extreme pH values can potentially lead to the hydrolysis of the formamide (B127407) group to a vinylamine (B613835) group, which can then participate in side reactions. It is generally recommended to perform the polymerization in a neutral or slightly acidic medium to ensure the stability of the monomer.

Experimental Protocols

Protocol 1: Conventional Free-Radical Solution Polymerization of NVF

This protocol describes a general method for the solution polymerization of this compound using a thermal initiator.

Materials:

  • This compound (NVF) monomer (purified by vacuum distillation)[4]

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or another suitable initiator

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or water)[4][7]

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., three-neck round-bottom flask) equipped with a condenser, magnetic stirrer, and nitrogen inlet

  • Constant temperature bath (e.g., oil bath)

  • Precipitation solvent (e.g., methanol (B129727) or acetone)[8]

Procedure:

  • Reaction Setup: Assemble the reaction vessel and ensure it is clean and dry.

  • Reagent Addition: Add the desired amount of purified NVF monomer and solvent to the reaction flask.

  • Deoxygenation: Purge the solution with nitrogen or argon gas for at least 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.[7]

  • Initiator Addition: Dissolve the initiator in a small amount of the solvent and add it to the reaction mixture while maintaining the inert atmosphere.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-70 °C for AIBN) and stir continuously.[8] The polymerization time will vary depending on the specific reaction conditions (typically several hours).

  • Termination and Precipitation: Once the desired conversion is reached (or before gelation occurs), cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol or acetone) with vigorous stirring to precipitate the polymer.[8]

  • Purification and Drying: Filter the precipitated PNVF, wash it several times with the non-solvent to remove any unreacted monomer and initiator, and then dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[8]

Protocol 2: RAFT Polymerization of NVF

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be used to synthesize PNVF with a predetermined molecular weight and a narrow molecular weight distribution, which can help to avoid gelation.

Materials:

  • This compound (NVF) monomer (purified)

  • RAFT agent (e.g., a xanthate-based agent suitable for NVF)[4][9]

  • Thermal initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., DMSO)[10]

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert gas source (e.g., Schlenk line)

  • Constant temperature bath

  • Precipitation solvent (e.g., cold diethyl ether or acetone)[10]

Procedure:

  • Reaction Mixture Preparation: In a clean and dry Schlenk flask, dissolve the NVF monomer, RAFT agent, and initiator in the anhydrous solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization.[10]

  • Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature and stir the mixture.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at different time intervals and analyzing them by techniques such as NMR spectroscopy (for conversion) and gel permeation chromatography (GPC) (for molecular weight and polydispersity).

  • Termination and Isolation: After reaching the target conversion, terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the solution to a large excess of a suitable non-solvent.

  • Purification and Drying: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Data Presentation

Table 1: Influence of Reaction Parameters on Gelation in NVF Solution Polymerization

ParameterEffect of Increasing the Parameter on Gelation RiskRationale
Monomer Concentration IncreasesPromotes the "gel effect" by increasing solution viscosity and limiting termination reactions.[1][2][3]
Initiator Concentration IncreasesLeads to a faster, more exothermic reaction that is harder to control, potentially causing localized hot spots and promoting side reactions.[2]
Temperature IncreasesAccelerates chain transfer reactions to the polymer, which can lead to branching and crosslinking.[1]
Monomer Purity Decreases (with higher purity)Difunctional impurities can act as crosslinkers, directly causing gel formation.[4]
Conversion IncreasesHigher conversion increases the probability of side reactions leading to branching and crosslinking.[4]
Stirring Efficiency Decreases (with higher efficiency)Efficient stirring ensures uniform temperature and concentration, preventing localized overheating and auto-acceleration.

Mandatory Visualization

Gelation_Prevention_Workflow cluster_prep Pre-Polymerization Steps cluster_reaction Polymerization Reaction Control cluster_post Post-Polymerization & Analysis Monomer_Purification Monomer Purification (e.g., Vacuum Distillation) Solvent_Selection Solvent Selection (e.g., Water, DMSO) Monomer_Purification->Solvent_Selection Initiator_Selection Initiator Selection (e.g., AIBN) Solvent_Selection->Initiator_Selection CTA_Addition Chain Transfer Agent (CTA) (Optional, for MW control) Initiator_Selection->CTA_Addition Deoxygenation Deoxygenation (N2 or Ar Purge) CTA_Addition->Deoxygenation Monomer_Conc Control Monomer Concentration (<40 wt%) Initiator_Conc Control Initiator Concentration Monomer_Conc->Initiator_Conc End_Gel Gelation Monomer_Conc->End_Gel High Conc. Temperature_Control Control Reaction Temperature Initiator_Conc->Temperature_Control Initiator_Conc->End_Gel High Conc. Stirring Ensure Efficient Stirring Temperature_Control->Stirring Temperature_Control->End_Gel High Temp. Monitor_Conversion Monitor Conversion (Stop at 50-70%) Stirring->Monitor_Conversion Deoxygenation->Monomer_Conc Polymer_Isolation Polymer Isolation (Precipitation) Monitor_Conversion->Polymer_Isolation Monitor_Conversion->End_Gel High Conversion Characterization Characterization (GPC, NMR) Polymer_Isolation->Characterization End_Soluble Soluble Polymer Characterization->End_Soluble Start Start Start->Monomer_Purification

Caption: Workflow for preventing gelation in NVF solution polymerization.

Gel_Effect_Pathway High_Monomer_Conc High Monomer Concentration Viscosity_Increase Increased Solution Viscosity High_Monomer_Conc->Viscosity_Increase High_Conversion High Monomer Conversion High_Conversion->Viscosity_Increase Reduced_Termination Reduced Termination Rate (Diffusion Controlled) Viscosity_Increase->Reduced_Termination Autoacceleration Auto-acceleration (Trommsdorff-Norrish Effect) Reduced_Termination->Autoacceleration Propagation rate remains high Rapid_MW_Increase Rapid Molecular Weight Increase Autoacceleration->Rapid_MW_Increase Branching Increased Branching & Chain Transfer to Polymer Rapid_MW_Increase->Branching Crosslinking Crosslinking Branching->Crosslinking Gelation Gelation Crosslinking->Gelation

Caption: Signaling pathway of the "gel effect" leading to gelation.

References

Technical Support Center: Optimizing N-Vinylformamide (NVF) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize N-Vinylformamide (NVF) polymerization, with a specific focus on the critical role of initiator concentration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of an initiator in this compound (NVF) polymerization?

A1: In free-radical polymerization, an initiator is a chemical species that decomposes under thermal or photochemical influence to generate free radicals.[1] These highly reactive radicals then attack the vinyl group of an NVF monomer, initiating a chain reaction. This process converts individual monomer units into long polymer chains, forming poly(this compound) (PNVF). The concentration of the initiator is a critical parameter that directly influences the polymerization kinetics and the final properties of the polymer.[1]

Q2: What are the most common initiators used for NVF polymerization?

A2: The choice of initiator depends on the solvent system (e.g., organic solvent vs. aqueous solution) and the desired reaction temperature.[1]

  • Azo Compounds: 2,2′-Azobisisobutyronitrile (AIBN) is a common choice for bulk polymerization or in organic solvents. For aqueous solutions, water-soluble azo initiators like 2,2′-Azobis(2-methylpropionamidine)dihydrochloride (AIBA, also known as V-50) are frequently used.[1][2]

  • Peroxides: Benzoyl peroxide (BPO) is another option for organic systems.[1]

  • Persulfates: Potassium persulfate (KPS) is a common water-soluble initiator for polymerization in aqueous media.[1]

Q3: How does initiator concentration affect the polymerization rate and the final molecular weight of the PNVF?

A3: The concentration of the initiator has a predictable and inverse effect on the polymerization rate and the resulting molecular weight:

  • Polymerization Rate (Rp): The rate of polymerization is generally proportional to the square root of the initiator concentration (Rp ∝ [I]0.5). Therefore, increasing the initiator concentration leads to a higher rate of radical generation, which in turn results in a faster polymerization process.[1]

  • Molecular Weight (Mw): The molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously. This results in a shorter average chain length and, consequently, a lower molecular weight.[3]

Q4: What is the "gel effect" in NVF polymerization and how is it related to initiator concentration?

A4: The "gel effect," also known as the Trommsdorff-Norrish effect, is a phenomenon observed in free-radical polymerization where the polymerization rate auto-accelerates at high monomer conversions. This occurs because as the viscosity of the reaction medium increases, the diffusion of large polymer radicals to terminate each other is hindered. However, smaller monomer molecules can still diffuse to the growing polymer chains. This decrease in the termination rate leads to a rapid increase in the overall polymerization rate. In NVF polymerization, the gel effect is significant in bulk and concentrated solutions.[4] While not directly caused by initiator concentration, a higher initiator concentration can lead to a faster onset of the gel effect by reaching high conversion rates more quickly.

Troubleshooting Guide

Problem 1: Low or No Monomer Conversion

Possible Cause Suggested Solution
Insufficient Initiator Concentration Increase the initiator concentration. A higher concentration of radicals will lead to a faster reaction rate.
Presence of Inhibitors Ensure the monomer is purified to remove any inhibitors (e.g., by distillation or passing through an inhibitor removal column). Oxygen is also a potent inhibitor; ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Initiator for Reaction Temperature The initiator's half-life at the reaction temperature is crucial. If the temperature is too low, the initiator will not decompose efficiently to generate radicals. Select an initiator with a suitable half-life for your desired reaction temperature. For example, AIBA is suitable for lower temperatures (40-60°C) in aqueous solutions, while AIBN is often used at higher temperatures (60-80°C) in organic solvents.
Inactive Initiator Ensure the initiator is fresh and has been stored correctly. Some initiators can degrade over time.

Problem 2: Low Molecular Weight of the Final Polymer

Possible Cause Suggested Solution
High Initiator Concentration Decrease the initiator concentration. A lower concentration of initial radicals will result in fewer polymer chains being initiated, allowing each chain to grow longer before termination.
High Reaction Temperature Lower the reaction temperature. This will reduce the rate of chain transfer reactions, leading to the formation of longer polymer chains.
Presence of Chain Transfer Agents Ensure the monomer and solvent are pure and free from impurities that can act as chain transfer agents. If a chain transfer agent is intentionally used to control molecular weight, reduce its concentration.

Problem 3: High Polydispersity Index (PDI) or Broad Molecular Weight Distribution

Possible Cause Suggested Solution
Non-uniform Initiation Ensure the initiator is fully dissolved and evenly distributed throughout the reaction mixture before starting the polymerization.
Temperature Fluctuations Maintain a constant and uniform temperature throughout the polymerization. Temperature gradients can lead to different polymerization rates and broader molecular weight distributions.
Gel Effect The onset of the gel effect can lead to uncontrolled polymerization and a broadening of the molecular weight distribution. Consider stopping the reaction at a lower conversion before the gel effect becomes significant, or reduce the initial monomer concentration.

Problem 4: Gel Formation or Uncontrolled Polymerization

Possible Cause Suggested Solution
High Monomer Concentration Reduce the initial monomer concentration by adding a suitable solvent (e.g., water for aqueous polymerization). The gel effect is less pronounced in more dilute solutions.
Localized Hotspots Ensure efficient stirring of the reaction mixture to maintain a uniform temperature and prevent localized autoacceleration.
Chain Transfer to Polymer This is more likely at higher conversions and can lead to branching and crosslinking, contributing to gelation. Consider stopping the reaction at a lower conversion before significant gelation occurs.

Data Presentation

Table 1: Effect of Initiator (AIBN) Concentration on Bulk Polymerization of NVF at 60°C

Initiator Concentration (mol/L)Polymer Molecular Weight (Mw, g/mol )Conversion
0.006~2,000,000High

Note: Data extracted from a study by BenchChem, specific PDI values were not provided under comparable conditions.[5]

Table 2: Effect of Initiator (AIBA) Concentration on Aqueous Solution Polymerization of NVF (40 wt%)

Temperature (°C)Initiator Concentration (mol/L)Outcome
501.47 x 10-3Gelation at ~70% conversion
502.94 x 10-3Gelation at ~70% conversion
601.47 x 10-3No gel formation observed
602.94 x 10-3No gel formation observed
701.47 x 10-3No gel formation observed
702.94 x 10-3No gel formation observed

Data compiled from the thesis of Leming Gu, McMaster University, 2001.[6]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of NVF in Aqueous Solution

  • Materials:

    • This compound (NVF), purified

    • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA or V-50) initiator

    • Deionized water, deoxygenated

    • Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet/outlet

    • Constant temperature oil bath

  • Procedure:

    • Monomer and Solvent Preparation: In a round-bottom flask, dissolve the desired amount of NVF in deoxygenated deionized water to achieve the target monomer concentration (e.g., 40 wt%).

    • Inert Atmosphere: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.[7]

    • Initiator Addition: Dissolve the calculated amount of AIBA in a small amount of deoxygenated water and add it to the reaction mixture.

    • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 50-70 °C) and stir continuously under a nitrogen atmosphere.[7] Allow the polymerization to proceed for the planned duration.

    • Termination and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous polymer solution to a non-solvent such as methanol (B129727) or acetone (B3395972) with vigorous stirring.[7] Filter the precipitated PNVF and wash it several times with the non-solvent. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[7]

Protocol 2: Bulk Free-Radical Polymerization of NVF

  • Materials:

    • This compound (NVF), purified by vacuum distillation

    • 2,2'-Azobis(2-isobutyronitrile) (AIBN) initiator, recrystallized

    • Reaction vessel (e.g., sealed ampoule or Schlenk flask) with a magnetic stirrer

    • Constant temperature oil bath

  • Procedure:

    • Monomer and Initiator Addition: In the reaction vessel, add the purified NVF monomer and the desired amount of AIBN initiator.

    • Inert Atmosphere: Deoxygenate the mixture by several freeze-pump-thaw cycles or by purging with an inert gas.

    • Initiation: Seal the reaction vessel under vacuum or an inert atmosphere and place it in the preheated oil bath at the desired temperature (e.g., 60°C).

    • Polymerization: Allow the polymerization to proceed with stirring for the planned duration. The viscosity of the mixture will increase significantly.

    • Termination and Recovery: Terminate the reaction by rapidly cooling the vessel. The resulting glassy polymer can be dissolved in a suitable solvent (e.g., water) and purified by precipitation as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-Up prep_monomer Purify NVF Monomer setup Assemble Reaction Setup prep_monomer->setup prep_initiator Prepare Initiator Solution prep_initiator->setup prep_solvent Deoxygenate Solvent prep_solvent->setup purge Purge with Inert Gas setup->purge heat Heat to Reaction Temperature purge->heat polymerize Polymerization Period heat->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate Polymer cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Polymer filter_wash->dry

Caption: Experimental workflow for the free-radical polymerization of this compound.

troubleshooting_logic start Low Conversion? check_inhibitor Inhibitor Present? start->check_inhibitor Yes check_initiator_conc Initiator Conc. Sufficient? check_inhibitor->check_initiator_conc No solution_inhibitor Purify Monomer / Deoxygenate check_inhibitor->solution_inhibitor Yes check_temp Correct Temperature? check_initiator_conc->check_temp No solution_initiator Increase Initiator Conc. check_initiator_conc->solution_initiator Yes solution_temp Adjust Temp / Change Initiator check_temp->solution_temp No success Successful Polymerization check_temp->success Yes solution_inhibitor->success solution_initiator->success solution_temp->success

Caption: Troubleshooting logic for low conversion in NVF polymerization.

initiator_effect initiator_conc Initiator Concentration radical_formation Rate of Radical Formation initiator_conc->radical_formation Increases num_chains Number of Polymer Chains radical_formation->num_chains Increases polymerization_rate Polymerization Rate radical_formation->polymerization_rate Increases molecular_weight Molecular Weight num_chains->molecular_weight Decreases

Caption: Relationship between initiator concentration and polymerization outcomes.

References

Troubleshooting incomplete hydrolysis of poly(N-Vinylformamide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(N-vinylformamide) (PNVF) hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conversion of PNVF to polyvinylamine (PVAm).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my degree of hydrolysis (DH) lower than expected?

An incomplete or lower-than-expected degree of hydrolysis is a common issue that can stem from several factors related to your reaction conditions and the chosen hydrolysis method. The most critical factor is whether you are using an acidic or basic catalyst, as their fundamental mechanisms and achievable conversions differ significantly.

  • Acidic Hydrolysis: This method is inherently self-limiting. As the hydrolysis proceeds, the newly formed primary amine groups become protonated, creating positive charges along the polymer backbone. Electrostatic repulsion between these adjacent cationic groups hinders the approach of hydronium ions, preventing the reaction from reaching full completion.[1][2]

  • Basic Hydrolysis: This method can achieve nearly 100% conversion because the resulting amine groups remain in their neutral, free base form, avoiding electrostatic repulsion.[2][3] If you are experiencing low DH under basic conditions, it is likely due to non-optimal reaction parameters such as insufficient base, low temperature, or short reaction time.[1]

Q2: What are the main differences between acidic and basic hydrolysis of PNVF?

Choosing between acidic and basic hydrolysis depends on the desired degree of conversion and the final state of the polymer.

  • Acidic Hydrolysis results in a polyvinylammonium salt (e.g., polyvinylamine hydrochloride if using HCl).[4] It is characterized by a limited degree of conversion due to the electrostatic repulsion that arises as amine groups are formed and protonated.[1][4]

  • Basic Hydrolysis (e.g., using NaOH) yields polyvinylamine in its free base form and can proceed to almost complete conversion.[3][5] This is the preferred method for achieving a high density of primary amine groups.[2] The kinetics of basic hydrolysis are strongly dependent on temperature and the molar ratio of base to amide groups.[1]

Q3: How can I optimize my reaction to achieve a higher degree of hydrolysis?

Optimization strategies depend on the method used.

  • For Basic Hydrolysis:

    • Base-to-Amide Molar Ratio: Ensure the molar ratio of the base (e.g., NaOH) to the this compound monomer units is greater than 1.0. This is critical for driving the reaction toward complete conversion.[1][4]

    • Temperature: Increasing the reaction temperature (e.g., to 60-80°C) significantly accelerates the rate of hydrolysis.[4]

    • Reaction Time: While higher temperatures increase the rate, sufficient time is still required. Almost complete conversion can often be achieved within 12 hours under optimal conditions.[1][5]

  • For Acidic Hydrolysis:

    • While you cannot achieve 100% conversion, you can maximize the attainable DH by controlling the acid concentration, temperature, and reaction time.[1] However, be aware that the reaction will plateau due to electrostatic effects.[1][6]

Q4: How do I accurately determine the degree of hydrolysis?

Accurately measuring the DH is crucial for validating your experiment. The two most common and reliable methods are ¹H NMR Spectroscopy and Potentiometric Titration.[7]

  • ¹H NMR Spectroscopy: This technique quantifies the ratio of remaining formyl protons to the protons on the polymer backbone.[7] The disappearance of the formyl proton signal, typically around 8.0-8.2 ppm, indicates the conversion of formamide (B127407) groups to amine groups.[1][7]

  • Potentiometric Titration: This classic method quantifies the number of primary amine groups formed. The hydrolyzed polymer is dissolved in water and titrated with a standard strong acid (e.g., HCl).[7] The equivalence point, determined by a sharp change in pH, allows for the calculation of the amine group content and thus the DH.[7]

Q5: Are there any side reactions I should be aware of during basic hydrolysis?

Yes. Research has indicated that under basic conditions, the hydrolysis mechanism may involve the transient formation of amidine rings between adjacent groups on the polymer chain.[8][9] The decomposition of these rings can lead to the formation of not only the expected primary amine groups but also hydroxyl (-OH) groups along the polymer backbone.[8][9] This means that a polymer sample showing a complete absence of formyl groups might not be 100% polyvinylamine but could be a copolymer containing vinyl alcohol units.[8]

Q6: How can I purify the partially hydrolyzed polymer?

After hydrolysis, the polymer solution contains excess acid or base, salts (e.g., sodium formate (B1220265) from basic hydrolysis), and other small molecules.[4] Dialysis is a standard and effective method for purification.[4] The polymer solution is placed in a dialysis tube with an appropriate molecular weight cut-off (MWCO) and dialyzed against deionized water. This process removes small molecule impurities while retaining the polymer.[4] Following dialysis, the purified polymer can be isolated as a solid, often by freeze-drying the aqueous solution.[4]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data and parameters for acidic and basic hydrolysis of PNVF, compiled from established protocols.

Table 1: Acidic Hydrolysis of PNVF - Key Parameters

Parameter Value/Range Effect on Hydrolysis Reference(s)
Acid Hydrochloric Acid (HCl) Provides H+ for catalysis. [2][4]
Acid/Amide Molar Ratio 0.1 - 2.0 Influences reaction rate and equilibrium. [1][4]
Temperature 60 - 80 °C Higher temperature increases the reaction rate. [1][4]
Reaction Time 4 - 24 hours Longer time increases conversion until the equilibrium limit is reached. [1][4]

| Maximum Conversion | Limited (~40-50%) | Electrostatic repulsion among protonated amine groups prevents 100% conversion. |[1][10] |

Table 2: Basic Hydrolysis of PNVF - Key Parameters

Parameter Value/Range Effect on Hydrolysis Reference(s)
Base Sodium Hydroxide (NaOH) Provides OH- for nucleophilic attack. [2][4]
Base/Amide Molar Ratio > 1.0 A ratio greater than unity is required for complete conversion. [1][4]
Temperature 60 - 80 °C Higher temperature significantly increases the reaction rate. [1][4]
Reaction Time 4 - 12 hours Almost complete conversion can be achieved in 12 hours. [1][5]

| Maximum Conversion | ~100% | High conversion rates are possible as no electrostatic repulsion occurs. |[3][4] |

Visual Diagrams and Workflows

Troubleshooting Incomplete Hydrolysis

start Incomplete Hydrolysis Suspected method Which hydrolysis method was used? start->method acid Acidic Hydrolysis method->acid Acidic base Basic Hydrolysis method->base Basic acid_exp This is expected. Conversion is limited by electrostatic repulsion. acid->acid_exp check_ratio Is Base/Amide molar ratio > 1? base->check_ratio ratio_no Increase base concentration. A ratio > 1 is needed for complete conversion. check_ratio->ratio_no No check_temp Is reaction temp. (60-80°C) and time (>4h) sufficient? check_ratio->check_temp Yes temp_no Increase temperature and/or reaction time to improve kinetics and conversion. check_temp->temp_no No consider_side Reaction conditions appear optimal. Consider potential side reactions (e.g., amidine/hydroxyl formation) and verify DH measurement. check_temp->consider_side Yes

Caption: Troubleshooting flowchart for incomplete PNVF hydrolysis.

General Experimental Workflow

cluster_prep Preparation & Hydrolysis cluster_workup Purification & Isolation cluster_analysis Analysis dissolve 1. Dissolve PNVF in Deionized Water add_reagent 2. Add Acid (HCl) or Base (NaOH) dissolve->add_reagent react 3. Heat & Stir (e.g., 80°C, 4-12h) add_reagent->react purify 4. Purify via Dialysis (against DI Water) react->purify isolate 5. Isolate Polymer (Freeze-Drying) purify->isolate analysis 6. Determine DH isolate->analysis nmr ¹H NMR analysis->nmr titration Potentiometric Titration analysis->titration

Caption: General workflow for PNVF hydrolysis and product analysis.

Chemical Transformation of PNVF

Caption: Conversion of a PNVF monomer unit to a PVAm unit.

Detailed Experimental Protocols

Protocol 1: Basic Hydrolysis of PNVF (to ~100% DH)

This protocol is adapted for achieving a high degree of hydrolysis.

  • Dissolution: Dissolve 1.0 g of PNVF in 9.0 mL of a 2 M NaOH solution to create a 10% (w/v) polymer solution.[3] This ensures the NaOH/amide molar ratio is well above 1.0.

  • Reaction: Transfer the solution to a round-bottom flask equipped with a magnetic stirrer and a condenser. Place the flask in a preheated oil bath at 80°C.[3]

  • Stirring: Stir the reaction mixture vigorously (e.g., 500 rpm) for at least 4-12 hours to ensure homogeneity and complete conversion.[3][5]

  • Purification: After cooling, transfer the viscous polymer solution to a dialysis tube (e.g., 12-14 kDa MWCO). Dialyze against deionized water for 48-72 hours, changing the water frequently to remove excess NaOH and the sodium formate byproduct.[4]

  • Isolation: Freeze the purified PVAm solution and lyophilize (freeze-dry) to obtain the final product as a white, fluffy solid.[4]

Protocol 2: Determination of Degree of Hydrolysis by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the dried, hydrolyzed PNVF sample and dissolve it in approximately 0.7 mL of deuterium (B1214612) oxide (D₂O) in a clean vial.[7]

  • Transfer: Once fully dissolved, transfer the solution to an NMR tube.[7]

  • Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer.

  • Processing: Process the spectrum, ensuring proper phasing and baseline correction.

  • Integration and Calculation:

    • Integrate the area of the signal corresponding to the polymer backbone protons (-CH₂-CH-), typically a broad signal between 1.2 and 3.5 ppm. Let this integral be B . The number of protons is 3.

    • Integrate the area of the signal for the remaining formyl protons (-CHO), which appears as a singlet around 8.0-8.2 ppm.[7] Let this integral be A . The number of protons is 1.

    • Calculate the Degree of Hydrolysis (DH) using the following formula: DH (%) = (1 - (3 * A) / B) * 100

Protocol 3: Determination of Degree of Hydrolysis by Potentiometric Titration
  • Sample Preparation: Accurately weigh approximately 100 mg of the dried, hydrolyzed PNVF sample and dissolve it in 50 mL of deionized water in a beaker with a magnetic stir bar.[7]

  • pH Electrode Calibration: Calibrate a pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

  • Titration Setup: Immerse the calibrated pH electrode in the polymer solution and allow the reading to stabilize while stirring gently.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.1 mL). Record the pH value after each addition, allowing the reading to stabilize.[7]

  • Equivalence Point Determination: Plot pH versus the volume of HCl added. The equivalence point (V_eq) is the point of maximum slope on the titration curve, which can be precisely determined using the first or second derivative of the curve.[7]

  • Calculation: Calculate the Degree of Hydrolysis (DH) based on the amount of acid consumed to neutralize the amine groups.

    • Moles of Amine = M_HCl * V_eq

    • Mass of Amine Units = Moles of Amine * Molar Mass of VAm monomer (43.07 g/mol )

    • Mass of Formamide Units = Total Sample Mass - Mass of Amine Units

    • Moles of Formamide Units = Mass of Formamide Units / Molar Mass of NVF monomer (71.08 g/mol )

    • DH (%) = (Moles of Amine / (Moles of Amine + Moles of Formamide Units)) * 100

References

Removal of impurities from N-Vinylformamide monomer before polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the removal of impurities from N-Vinylformamide (NVF) monomer prior to polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound typically contains impurities stemming from its synthesis and inherent instability. These include:

  • Unreacted starting materials: Formamide (B127407) is a common impurity that can be challenging to separate due to its properties being similar to NVF.[1]

  • Synthesis by-products: Depending on the synthetic route, by-products such as alcohols (e.g., methanol) and various acidic or basic substances may be present.[1]

  • Polymeric impurities: NVF is prone to thermal polymerization, leading to the formation of polymers. These are often observed as acetone-insoluble components.[1]

Q2: What is the most effective method for purifying crude this compound?

A2: Fractional distillation under reduced pressure (vacuum distillation) is the most effective and widely used method for purifying crude NVF.[1] This technique is essential due to the thermal sensitivity of NVF; distillation at atmospheric pressure can lead to rapid polymerization.[1]

Q3: Why is vacuum distillation necessary for NVF purification?

A3: this compound is thermally sensitive and can readily polymerize at elevated temperatures.[1] Vacuum distillation significantly lowers the boiling point of NVF, allowing for its purification at temperatures that minimize the risk of thermal polymerization and decomposition.[1]

Q4: Are any pre-treatment steps recommended before distillation?

A4: Yes, a pre-treatment step is advisable for crude NVF containing polymeric impurities to prevent clogging of the distillation apparatus.[1] This typically involves dissolving the crude product in a solvent like acetone (B3395972), which causes the polymeric (acetone-insoluble) components to precipitate. These can then be removed by filtration before the solvent is evaporated from the NVF.[1]

Q5: What type of stabilizer should be added to purified this compound?

A5: Purified this compound is unstable and requires a stabilizer to prevent polymerization during storage. Commercially available NVF is often stabilized with inhibitors like 4-Hydroxy-TEMPO or Butylated hydroxytoluene (BHT). It is recommended to add a suitable stabilizer to the purified product, especially for long-term storage.[2]

Q6: How can I analyze the purity of my this compound sample?

A6: Several analytical techniques can be used to determine the purity of NVF and quantify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities and residual solvents.[3][4] High-Performance Liquid Chromatography (HPLC) is also commonly used to assess purity and can be tailored to detect non-volatile impurities.[5][6]

Troubleshooting Guides

Vacuum Distillation Issues
ProblemPossible CauseTroubleshooting Steps
Product is not distilling over - Vacuum is not low enough.- Heating temperature is too low.- Check the vacuum pump and all connections for leaks.- Gradually increase the temperature of the heating bath.[1]
Product is polymerizing in the distillation flask - Heating temperature is too high.- Distillation is proceeding too slowly.- Lack of a polymerization inhibitor.- Reduce the temperature of the heating bath.- Ensure a stable and sufficiently low vacuum to expedite distillation.- Consider adding a small amount of a suitable polymerization inhibitor (e.g., 4-Hydroxy-TEMPO) to the crude NVF before distillation.[2]
Distillate is still impure - Inefficient fractional distillation column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates.- Slow down the distillation rate to allow for better separation of components.[2]
Apparatus is clogged - Presence of polymeric impurities in the crude material.- Pre-treat the crude NVF to remove polymers by dissolving it in acetone and filtering the precipitated solids.[1]

Quantitative Data

The following table summarizes typical conditions and outcomes for the purification of this compound by vacuum distillation as reported in the literature.

ParameterValueReference(s)
Distillation Pressure0.5 - 30 mbar[7][8]
Purity of Crude NVF≥ 80% by weight[1]
Purity of Distilled NVF≥ 97% by weight[1]
Yield75 - 88%[2]

Experimental Protocols

Protocol 1: Pre-treatment for Removal of Polymeric Impurities

Objective: To remove acetone-insoluble polymeric impurities from crude this compound.

Materials:

  • Crude this compound

  • Acetone

  • Filter funnel and filter paper (e.g., 0.5μ Teflon filter)

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in approximately five times its weight of acetone.

  • Stir the mixture until the monomer is fully dissolved, and the polymeric impurities have precipitated.

  • Filter the mixture to remove the precipitated acetone-insoluble components.[1]

  • Evaporate the acetone from the filtrate using a rotary evaporator under reduced pressure at room temperature.[1]

  • The remaining liquid is the pre-treated this compound, ready for vacuum distillation.

Protocol 2: Laboratory-Scale Vacuum Distillation of this compound

Objective: To purify pre-treated this compound by fractional distillation under reduced pressure.

Caution: this compound is harmful and a suspected carcinogen and reproductive toxin. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2]

Materials:

  • Pre-treated crude this compound

  • Fractional distillation apparatus suitable for vacuum operation

  • Magnetic stir bar or boiling chips

  • Vacuum pump with a cold trap

  • Heating mantle or oil bath

  • Stabilizer (e.g., 4-Hydroxy-TEMPO)

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glassware is dry.

  • Transfer the pre-treated crude this compound into the distillation flask and add a magnetic stir bar or boiling chips.[2]

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually reduce the pressure to the desired level (e.g., 0.5 to 30 mbar).[2]

  • Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.

  • Collect the fractions that distill over at the expected boiling point of this compound under the applied pressure.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly re-introducing air.[2]

  • Add a stabilizer to the purified this compound if it is to be stored.

  • Store the purified product at 2-8°C in an airtight container.[2]

Visualizations

NVF_Purification_Workflow cluster_pretreatment Pre-treatment cluster_distillation Vacuum Distillation crude_nvf Crude NVF dissolve Dissolve in Acetone crude_nvf->dissolve precipitate Precipitate Polymers dissolve->precipitate filter Filter precipitate->filter evaporate Evaporate Acetone filter->evaporate pretreated_nvf Pre-treated NVF evaporate->pretreated_nvf distill Fractional Distillation (0.5-30 mbar) pretreated_nvf->distill collect Collect Pure NVF distill->collect stabilize Add Stabilizer collect->stabilize store Store at 2-8°C stabilize->store purified_nvf Purified NVF store->purified_nvf

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_no_distillate No Distillate cluster_polymerization Polymerization in Flask cluster_impure_distillate Impure Distillate start Distillation Issue check_vacuum Check Vacuum Leaks start->check_vacuum No product distilling reduce_temp Reduce Temperature start->reduce_temp Polymerization observed use_better_column Use Higher Efficiency Column start->use_better_column Distillate is impure increase_temp Increase Temperature check_vacuum->increase_temp check_vacuum2 Ensure Low Vacuum reduce_temp->check_vacuum2 add_inhibitor Add Inhibitor check_vacuum2->add_inhibitor slow_distillation Slow Distillation Rate use_better_column->slow_distillation

Caption: Troubleshooting logic for vacuum distillation of NVF.

References

Technical Support Center: Achieving High Conversion in N-Vinylformamide (NVF) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high conversion in N-Vinylformamide (NVF) polymerization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the conversion rate in NVF polymerization?

A1: Several factors are crucial for achieving high monomer conversion in the free-radical polymerization of NVF. These include:

  • Monomer Purity: The presence of inhibitors, often added for stabilization during storage, can significantly hinder or completely prevent polymerization. It is essential to remove these inhibitors before starting the reaction.[1]

  • Initiator Choice and Concentration: The selection of an appropriate initiator is dependent on the solvent and desired reaction temperature.[1] The concentration of the initiator directly impacts the polymerization rate; however, an excessively high concentration can lead to lower molecular weight polymers.[1]

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[1] Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1][2]

  • Reaction Temperature: Temperature affects the rate of initiator decomposition and the propagation of the polymer chains. Higher temperatures generally lead to faster reaction rates.[1]

  • Solvent Selection: The choice of solvent is important, especially in solution polymerization. The solvent should be inert and not participate in chain transfer reactions that could terminate the growing polymer chains.

Q2: What is the "gel effect" and how does it impact NVF polymerization?

A2: The "gel effect," also known as the Trommsdorff-Norrish effect, is a phenomenon where the polymerization rate auto-accelerates at high monomer conversions.[1] This occurs because the viscosity of the reaction medium increases, which hinders the termination step (the reaction between two growing polymer chains).[1] While smaller monomer molecules can still diffuse to the propagating polymer chains, the reduced termination rate leads to a rapid increase in the overall polymerization rate and molecular weight.[1][3][4][5] In NVF polymerization, this can be particularly significant in bulk and concentrated solutions.[1][3][4][5]

Q3: How can I control the molecular weight of the resulting poly(this compound) (PNVF)?

A3: The molecular weight of PNVF can be controlled by several factors:

  • Initiator Concentration: There is an inverse relationship between initiator concentration and molecular weight. A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[6]

  • Reaction Temperature: Higher temperatures can lead to an increase in chain transfer reactions, which can terminate chain growth and result in lower molecular weight polymers.[1]

  • Chain Transfer Agents: The intentional addition of chain transfer agents can be used to control molecular weight.

  • Controlled Radical Polymerization Techniques: For precise control over molecular weight and to achieve a narrow molecular weight distribution (low polydispersity index, PDI), techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly effective.[7][8][9]

Troubleshooting Guide

Problem 1: Low or No Monomer Conversion

  • Possible Cause: Presence of inhibitors in the NVF monomer.

    • Suggested Solution: Purify the NVF monomer before use by passing it through an inhibitor removal column or by vacuum distillation.[1]

  • Possible Cause: Inactive or insufficient initiator.

    • Suggested Solution: Use a fresh supply of initiator and ensure the concentration is appropriate for the desired reaction kinetics. The rate of polymerization is generally proportional to the square root of the initiator concentration.[6]

  • Possible Cause: Presence of oxygen in the reaction system.

    • Suggested Solution: Thoroughly degas the reaction mixture by purging with an inert gas like nitrogen or argon for an extended period before and during the polymerization.[1][2] Freeze-pump-thaw cycles are also a very effective degassing method.[7]

  • Possible Cause: Reaction temperature is too low.

    • Suggested Solution: Ensure the reaction temperature is suitable for the chosen initiator's half-life. The rate of initiator decomposition is temperature-dependent.[10]

Problem 2: Uncontrolled Polymerization or Gel Formation

  • Possible Cause: The "gel effect" is too pronounced.

    • Suggested Solution: Reduce the monomer concentration by performing the polymerization in a more dilute solution.[6] This will lower the viscosity and improve heat dissipation.

  • Possible Cause: Initiator concentration is too high.

    • Suggested Solution: Decrease the initiator concentration to slow down the reaction rate and heat generation.[6]

  • Possible Cause: Inefficient heat dissipation.

    • Suggested Solution: Ensure efficient stirring and use a constant temperature bath to maintain a uniform temperature throughout the reaction mixture.

Problem 3: Broad Molecular Weight Distribution (High PDI)

  • Possible Cause: Non-uniform reaction conditions.

    • Suggested Solution: Ensure uniform mixing and temperature throughout the polymerization. The gel effect can also contribute to a broadening of the molecular weight distribution.[1]

  • Possible Cause: Chain transfer reactions.

    • Suggested Solution: Use purified monomer and solvent, and control the reaction temperature to minimize chain transfer.[1]

  • Suggested Solution for Narrow PDI: For applications requiring a narrow molecular weight distribution, consider using controlled radical polymerization techniques such as RAFT polymerization.[1][7][8][9]

Data Presentation

Table 1: Effect of Initiator (AIBN) Concentration on NVF Polymerization

[AIBN] (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
0.006604~60~2,000,000>2.0
0.012604~75->2.0
0.030604~90->2.0
Data adapted from literature; exact Mn and PDI values can vary based on specific experimental conditions. "-" indicates data not specified under comparable conditions.

Table 2: Example Conditions for RAFT Polymerization of NVF

[NVF]:[RAFT Agent]:[Initiator]Temperature (°C)Time (h)Mn ( g/mol )PDI
100:1:0.23516~10,000< 1.4
500:1:0.23524~45,000< 1.4
800:1:0.23548~75,000< 1.4
Source: Adapted from data for xanthate-mediated RAFT polymerization of NVF in DMSO.[8]

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of NVF in Aqueous Solution

  • Materials:

    • This compound (NVF), purified

    • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA or V-50), initiator

    • Deionized water, deoxygenated

    • Methanol (B129727) or Acetone (B3395972) (for precipitation)

    • Three-neck round-bottom flask, reflux condenser, magnetic stirrer, thermometer, and nitrogen inlet.

  • Procedure:

    • Monomer Purification: If the NVF contains an inhibitor, purify it by passing it through a column of activated basic alumina.

    • Reaction Setup: In the three-neck round-bottom flask, dissolve the desired amount of purified NVF in deoxygenated deionized water.

    • Degassing: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.[2]

    • Initiator Addition: In a separate vial, dissolve the AIBA initiator in a small amount of deoxygenated deionized water.

    • Polymerization: Heat the reaction mixture to the desired temperature (typically 50-70 °C) under a continuous nitrogen atmosphere with constant stirring.[2] Inject the initiator solution into the flask.

    • Termination and Precipitation: After the desired reaction time (typically several hours), cool the reaction to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol or acetone with vigorous stirring.[2]

    • Purification and Drying: Filter the precipitated PNVF, wash it several times with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[2]

Protocol 2: RAFT Polymerization of this compound

  • Materials:

    • This compound (NVF), purified by vacuum distillation

    • Xanthate RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)

    • 2,2'-Azobis(isobutyronitrile) (AIBN) or other suitable initiator

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Schlenk flask, magnetic stir bar, Schlenk line, and constant temperature oil bath.

  • Procedure:

    • Reaction Setup: In a clean, dry Schlenk flask, combine the purified NVF monomer, the xanthate RAFT agent, and the initiator in anhydrous DMSO.[8] The molar ratio of [NVF]:[RAFT Agent]:[Initiator] will determine the target molecular weight.[8]

    • Deoxygenation: Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[7]

    • Polymerization: After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 35 °C for some xanthate/initiator systems).[7] Stir the reaction for the required time to achieve the target conversion.[7]

    • Termination and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., diethyl ether).

    • Drying: Filter the purified PNVF and dry it under vacuum until a constant weight is achieved.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Purification Monomer Purification (Remove Inhibitors) Reagent_Prep Reagent Preparation (Monomer, Solvent, Initiator) Monomer_Purification->Reagent_Prep Degassing Degassing (N2 Purge or Freeze-Pump-Thaw) Reagent_Prep->Degassing Initiation Initiation (Heat to Reaction Temp & Add Initiator) Degassing->Initiation Polymerization Polymerization (Constant Temp & Stirring) Initiation->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation (Add to Non-solvent) Termination->Precipitation Purification Purification (Filtration & Washing) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying PNVF_Product Final PNVF Product Drying->PNVF_Product

Caption: General experimental workflow for this compound polymerization.

Troubleshooting_Low_Conversion Start Low or No Conversion Inhibitor_Check Is the monomer purified? Start->Inhibitor_Check Oxygen_Check Is the system deoxygenated? Inhibitor_Check->Oxygen_Check Yes Purify_Monomer Action: Purify monomer Inhibitor_Check->Purify_Monomer No Initiator_Check Is the initiator active & at the correct concentration? Oxygen_Check->Initiator_Check Yes Degas_System Action: Degas system thoroughly Oxygen_Check->Degas_System No Temp_Check Is the reaction temperature correct? Initiator_Check->Temp_Check Yes Check_Initiator Action: Use fresh initiator / Adjust concentration Initiator_Check->Check_Initiator No Adjust_Temp Action: Adjust temperature Temp_Check->Adjust_Temp No Success High Conversion Achieved Temp_Check->Success Yes Purify_Monomer->Oxygen_Check Degas_System->Initiator_Check Check_Initiator->Temp_Check Adjust_Temp->Success

Caption: Troubleshooting decision tree for low conversion in NVF polymerization.

References

Technical Support Center: Cationic Polymerization of N-Vinylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cationic polymerization of N-Vinylformamide (NVF).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and side reactions encountered during the cationic polymerization of this compound (NVF)?

A1: The cationic polymerization of NVF is highly sensitive to reaction conditions and prone to several side reactions that can affect the polymer's molecular weight, polydispersity, and structural integrity. The primary challenges stem from the high reactivity of the propagating carbocationic species.[1] Key side reactions include:

  • Chain Transfer: This is a major side reaction where the growing polymer chain is terminated, but a new chain is initiated.[2] This can occur to the monomer, polymer, or solvent, leading to a lower molecular weight than theoretically expected.

  • Termination: This involves the irreversible deactivation of the propagating cationic center, leading to a "dead" polymer chain. Common termination reactions include combination with the counter-ion or reaction with impurities.

  • Influence of the Amide-Bonded Hydrogen: The hydrogen atom on the formamide (B127407) group is acidic and can participate in side reactions, complicating the polymerization mechanism.[3]

  • Reaction with Impurities: Water is a significant impurity that can act as a chain transfer agent or a termination agent, leading to reduced polymerization rates and lower molecular weights.[4][5]

Q2: How does the choice of initiator affect the side reactions in NVF cationic polymerization?

A2: The initiator plays a crucial role in controlling the polymerization process. The nature of the initiator and its counter-ion significantly influences the stability of the propagating carbocation and, consequently, the extent of side reactions.[6]

  • Strong Protic Acids (e.g., Trifluoromethanesulfonic Acid): These can effectively initiate polymerization but may lead to a higher incidence of chain transfer due to the presence of a highly reactive proton.

  • Lewis Acids (in conjunction with a co-initiator): These can provide better control over the initiation process. However, the stability of the resulting complex and the nature of the counter-ion are critical in minimizing termination reactions.

  • Iodine and Bromine: These have been used as initiators for the cationic oligomerization of NVF.[3] The choice of halogen can influence the head group functionality and the overall structure of the resulting oligomers.[3]

Q3: What is the impact of water on the cationic polymerization of NVF?

A3: Water is a critical impurity in cationic polymerization and has a significant detrimental effect on the polymerization of NVF.[4][5]

  • As an Initiator/Co-initiator: In some systems, trace amounts of water can act as a co-initiator with a Lewis acid to start the polymerization. However, controlling the exact amount is difficult, leading to poor reproducibility.

  • As a Chain Transfer Agent: Water can react with the propagating carbocation, terminating the chain and releasing a proton that can initiate a new, shorter chain. This leads to a decrease in the average molecular weight of the polymer.[4][7]

  • As a Terminating Agent: Water can directly react with the carbocation to form a hydroxyl end-group, effectively terminating the polymer chain.[5]

Therefore, conducting the cationic polymerization of NVF under strictly anhydrous conditions is crucial for achieving controlled polymerization and high molecular weight polymers.[6]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Polymer Yield 1. Inefficient Initiation: The initiator may not be effective under the chosen reaction conditions. 2. Presence of Inhibitors: Impurities in the monomer or solvent can inhibit the polymerization. 3. Termination Reactions: Premature termination of the growing polymer chains.1. Optimize Initiator: Select an initiator known to be effective for NVF (e.g., strong protic acids, specific Lewis acids). Adjust the initiator concentration. 2. Purify Reagents: Purify the NVF monomer and solvent to remove inhibitors. Ensure all glassware is thoroughly dried. 3. Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of termination reactions.
Low Molecular Weight / High Polydispersity 1. Chain Transfer Reactions: Frequent chain transfer to monomer, polymer, or solvent. 2. Presence of Water: Water acts as a potent chain transfer agent. 3. High Initiator Concentration: A higher concentration of initiator leads to the formation of more, but shorter, polymer chains.1. Minimize Transfer: Choose a solvent with a low chain transfer constant. Lowering the monomer concentration can reduce chain transfer to the monomer. 2. Anhydrous Conditions: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use dried solvents and reagents. 3. Adjust Initiator/Monomer Ratio: Decrease the initiator concentration relative to the monomer concentration.
Gel Formation Chain Transfer to Polymer: This can lead to the formation of branched polymers and, eventually, a cross-linked gel.[2]- Lower Monomer Conversion: Stop the polymerization at a lower monomer conversion before significant chain transfer to the polymer occurs. - Control Temperature: Higher temperatures can increase the rate of chain transfer to the polymer.
Inconsistent Results / Poor Reproducibility 1. Variable Levels of Impurities: Inconsistent amounts of water or other impurities in the reagents. 2. Temperature Fluctuations: Poor temperature control during the polymerization.1. Standardize Reagent Purification: Implement a consistent and rigorous purification protocol for the monomer and solvent. 2. Precise Temperature Control: Use a reliable temperature-controlled bath to maintain a constant reaction temperature.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the outcomes of NVF cationic polymerization, based on general principles of cationic polymerization and available literature on NVF and related monomers.

Parameter Effect on Molecular Weight Effect on Polydispersity Influence on Side Reactions
[Initiator] / [Monomer] Ratio Inverse (Higher ratio leads to lower MW)Direct (Higher ratio can increase PDI)Higher initiator concentration can increase the number of chain transfer events.
Temperature Inverse (Higher temperature often leads to lower MW)Direct (Higher temperature often increases PDI)Increases the rate of chain transfer and termination reactions.[8]
Solvent Polarity Complex; can increase or decrease depending on the systemCan increase PDIAffects the stability of the carbocation and the proximity of the counter-ion, influencing termination and transfer rates.
Water Content Decreases MW significantlyIncreases PDIActs as a strong chain transfer and termination agent.[4][5][7]

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization of this compound under Anhydrous Conditions

This protocol provides a general method for the cationic polymerization of NVF. The specific initiator, solvent, and temperature should be optimized based on the desired polymer characteristics.

Materials:

  • This compound (NVF), purified by vacuum distillation and stored under an inert atmosphere.

  • Anhydrous solvent (e.g., dichloromethane, toluene), freshly distilled.

  • Cationic initiator (e.g., trifluoromethanesulfonic acid, iodine).

  • Quenching agent (e.g., methanol).

  • Nitrogen or Argon gas supply.

  • Schlenk line and associated glassware.

Procedure:

  • Glassware Preparation: All glassware (reaction flask, syringes, etc.) must be oven-dried overnight and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the reaction flask on a Schlenk line. The flask should be equipped with a magnetic stir bar and a septum for additions.

  • Monomer and Solvent Addition: Using a gas-tight syringe, transfer the desired amount of anhydrous solvent into the reaction flask, followed by the purified NVF monomer.

  • Inert Atmosphere: Subject the monomer solution to several freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0°C, -20°C, or -78°C) using an appropriate cooling bath. Using a syringe, carefully add the initiator to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor the progress of the reaction by taking aliquots for analysis (e.g., NMR, GPC) if possible.

  • Termination/Quenching: Terminate the polymerization by adding a quenching agent, such as methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

Side_Reactions_Workflow Logical Workflow for Troubleshooting Side Reactions Start Start Polymerization Problem Undesirable Polymer Properties (Low MW, High PDI, Gelation) Start->Problem Check_Conditions Review Experimental Conditions Problem->Check_Conditions Cause_Transfer Chain Transfer? Check_Conditions->Cause_Transfer Cause_Termination Termination? Check_Conditions->Cause_Termination Cause_Impurity Impurities (e.g., Water)? Check_Conditions->Cause_Impurity Solution_Transfer Modify Solvent or Monomer Concentration Cause_Transfer->Solution_Transfer Solution_Termination Adjust Temperature or Initiator/Counter-ion Cause_Termination->Solution_Termination Solution_Impurity Purify Reagents & Ensure Anhydrous Setup Cause_Impurity->Solution_Impurity End Optimized Polymer Solution_Transfer->End Solution_Termination->End Solution_Impurity->End Cationic_Polymerization_Pathway Key Steps and Side Reactions in Cationic Polymerization of NVF Initiation Initiation (Initiator + Monomer -> Propagating Cation) Propagation Propagation (Addition of Monomer Units) Initiation->Propagation Propagation->Propagation n times Desired_Polymer Desired High MW Polymer Propagation->Desired_Polymer Side_Reactions Side Reactions Propagation->Side_Reactions Chain_Transfer Chain Transfer (to Monomer/Polymer/Solvent) Side_Reactions->Chain_Transfer Termination Termination (Reaction with Counter-ion/Impurity) Side_Reactions->Termination Low_MW_Polymer Low MW Polymer & New Initiating Species Chain_Transfer->Low_MW_Polymer Dead_Polymer Inactive ('Dead') Polymer Termination->Dead_Polymer

References

Technical Support Center: Optimizing N-Vinylformamide Hydrolysis to PVAm

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of N-Vinylformamide (NVF) to Polyvinylamine (PVAm). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing Poly(this compound) (PNVF) to Polyvinylamine (PVAm)?

A1: The two most common and effective methods for the hydrolysis of PNVF to PVAm are acid-catalyzed and base-catalyzed hydrolysis.[1][2] Both methods can be tuned by adjusting reaction conditions to control the degree of hydrolysis, which in turn influences the physicochemical properties of the resulting PVAm.[1]

Q2: Why is the synthesis of PVAm achieved indirectly through the hydrolysis of PNVF?

A2: The direct polymerization of the vinylamine (B613835) monomer is not feasible because it is unstable and tautomerizes to acetaldehyde (B116499) imine.[1] Therefore, the established and most convenient method for producing PVAm is through the polymerization of this compound (NVF) to PNVF, followed by the hydrolysis of the formamide (B127407) group.[1]

Q3: Which hydrolysis method, acidic or basic, is more suitable for achieving a high degree of hydrolysis?

A3: Base-catalyzed hydrolysis, typically using sodium hydroxide (B78521) (NaOH), is the more common method for achieving a high, often near-complete, degree of hydrolysis (often exceeding 95%).[1][3] Acid-catalyzed hydrolysis, on the other hand, is often limited in its conversion due to electrostatic repulsion among the cationic amine groups that are generated along the polymer chain.[2][3]

Q4: How can I determine the degree of hydrolysis of my PVAm sample?

A4: The degree of hydrolysis can be accurately determined using several analytical techniques. The two most prevalent methods are potentiometric titration and ¹H NMR spectroscopy.[4] FTIR spectroscopy can also be used to monitor the disappearance of the amide I band and the appearance of amine-related bands.[2]

Troubleshooting Guides

Issue 1: Low Degree of Hydrolysis in Acid-Catalyzed Reaction

Symptoms:

  • The degree of hydrolysis, as determined by ¹H NMR or titration, is significantly lower than expected.

  • The reaction seems to stall after a certain point.

Possible Causes and Solutions:

CauseRecommended Action
Electrostatic Repulsion The formation of protonated amine groups on the polymer chain leads to electrostatic repulsion, which hinders further hydrolysis.[3] Consider switching to a base-catalyzed hydrolysis method if a very high degree of hydrolysis is required.
Insufficient Acid Concentration The molar ratio of acid to amide groups is a critical parameter.[2] Ensure that the acid concentration is sufficient. You may need to perform a series of optimization experiments to determine the ideal acid-to-amide molar ratio for your specific PNVF.
Inadequate Reaction Time or Temperature Hydrolysis kinetics are strongly dependent on temperature and time.[3] Increase the reaction temperature (e.g., to 60-80°C) and/or extend the reaction time (e.g., 4-24 hours) to promote higher conversion.[2]
Issue 2: Incomplete Conversion in Base-Catalyzed Reaction

Symptoms:

  • The final degree of hydrolysis is below the target, even with base catalysis.

  • Residual formamide groups are detected by ¹H NMR or FTIR.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Base-to-Amide Molar Ratio For complete conversion, the molar ratio of base (e.g., NaOH) to amide groups should ideally be greater than one.[3] If the ratio is less than unity, the reaction may not proceed to completion.
Suboptimal Reaction Temperature Higher temperatures significantly increase the reaction rate.[2] Ensure the reaction is being conducted within the optimal temperature range, typically between 60-80°C.[2]
Short Reaction Time While base-catalyzed hydrolysis is generally faster than acid-catalyzed, sufficient time is still required for complete conversion. Reaction times of 4-12 hours are common, with nearly complete conversion achievable in 12 hours.[2][3]
Issue 3: Side Reactions and Impurities

Symptoms:

  • The final product shows unexpected peaks in the ¹H or ¹³C NMR spectrum.

  • The elemental analysis of the final polymer is inconsistent with pure PVAm.

Possible Causes and Solutions:

CauseRecommended Action
Formation of Amidine Rings and Subsequent Decomposition (in Basic Hydrolysis) Under certain basic conditions, transient amidine rings can form, which upon decomposition can leave behind hydroxyl (OH) groups on the polymer backbone in addition to the desired primary amine groups.[5][6]
Residual Formamide Incomplete hydrolysis will result in residual formamide groups. If the polymer is intended for biological applications, it's crucial to remove any unreacted monomer or byproducts. Purification via dialysis is a common method to remove excess base and sodium formate.[2]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of PNVF
  • Dissolution: Dissolve the PNVF in deionized water to the desired concentration (e.g., 5-10 wt%).

  • Base Addition: Add a concentrated solution of sodium hydroxide (NaOH) to the PNVF solution. The molar ratio of NaOH to the formamide repeating units should be greater than 1 for high conversion.[3]

  • Reaction: Heat the mixture to a specified temperature, typically between 60°C and 80°C, with continuous stirring for 4 to 12 hours.[2]

  • Purification: After the reaction, purify the resulting PVAm solution by dialysis against deionized water to remove excess NaOH and sodium formate.[2]

  • Isolation: The purified PVAm can be isolated as a solid by freeze-drying the aqueous solution.[2]

Protocol 2: Acid-Catalyzed Hydrolysis of PNVF
  • Dissolution: Dissolve PNVF in deionized water (e.g., 5-10 wt%).[2]

  • Acid Addition: Add a strong acid, such as hydrochloric acid (HCl), to the PNVF solution. The molar ratio of acid to amide groups is a key parameter to optimize.[2]

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and maintain it for a defined period (e.g., 4-24 hours) with continuous stirring.[2]

  • Purification: The resulting polyvinylamine hydrochloride solution can be purified by dialysis against deionized water to remove excess acid.[2]

  • Isolation: The purified polymer can be isolated by freeze-drying or by precipitation in a non-solvent such as acetone.[2]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Base-Catalyzed Hydrolysis of PNVF

ParameterValue/RangeEffect on HydrolysisReference(s)
BaseNaOHProvides OH⁻ for nucleophilic attack.[2]
Base/Amide Molar Ratio> 1Complete conversion is achievable.[2][3]
Temperature60 - 80 °CHigher temperature significantly increases the reaction rate.[2][3]
Reaction Time4 - 12 hoursAlmost complete conversion can be achieved in 12 hours.[2][3]
Maximum Conversion~100%High conversion rates are possible.[2][7]

Table 2: Comparison of Analytical Methods for Determining Degree of Hydrolysis

FeaturePotentiometric Titration¹H NMR Spectroscopy
Principle Quantifies the number of amine groups by neutralizing them with a standard acid solution.Quantifies the ratio of remaining formyl protons to the polymer backbone protons.
Sample Preparation Dissolution of the polymer in deionized water.Dissolution of the polymer in a deuterated solvent (e.g., D₂O).
Measurement Volume of titrant required to reach the equivalence point.Integration of specific peaks in the NMR spectrum.
Speed SlowerFaster
Sample Size Larger (e.g., >50 mg)Smaller (e.g., ~10 mg)
Accuracy High, but can be affected by acidic or basic impurities.High

Source:[4]

Visual Diagrams

Hydrolysis_Workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis PNVF_Acid PNVF Solution Add_Acid Add Strong Acid (e.g., HCl) PNVF_Acid->Add_Acid React_Acid Heat (60-80°C) 4-24h Add_Acid->React_Acid Purify_Acid Dialysis React_Acid->Purify_Acid Isolate_Acid Freeze-dry or Precipitate Purify_Acid->Isolate_Acid PVAm_HCl PVAm Salt Isolate_Acid->PVAm_HCl PNVF_Base PNVF Solution Add_Base Add Strong Base (e.g., NaOH) PNVF_Base->Add_Base React_Base Heat (60-80°C) 4-12h Add_Base->React_Base Purify_Base Dialysis React_Base->Purify_Base Isolate_Base Freeze-dry Purify_Base->Isolate_Base PVAm_Base PVAm Isolate_Base->PVAm_Base

Caption: Experimental workflows for acid and base-catalyzed hydrolysis of PNVF.

Troubleshooting_Logic Start Low Degree of Hydrolysis? Acid_Path Acidic Hydrolysis? Start->Acid_Path Yes Base_Path Basic Hydrolysis? Start->Base_Path No Electrostatic_Repulsion Consider Base Hydrolysis (Electrostatic Repulsion) Acid_Path->Electrostatic_Repulsion Yes Check_Acid_Params Increase Acid Ratio, Temp, or Time Acid_Path->Check_Acid_Params No Check_Base_Params Increase Base Ratio (>1), Temp, or Time Base_Path->Check_Base_Params Yes Success Target DH Achieved Electrostatic_Repulsion->Success Check_Acid_Params->Success Check_Base_Params->Success

Caption: Troubleshooting logic for low degree of hydrolysis.

References

PNVF Hydrogel Mechanical Strength Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to improve the mechanical strength of Poly(N-vinylformamide) (PNVF) hydrogels.

Frequently Asked Questions (FAQs)

Q1: My standard PNVF hydrogel is too weak for my application. What is the most effective way to significantly improve its toughness and strength?

A1: A highly effective method is to create an Interpenetrating Polymer Network (IPN) and subsequently hydrolyze it.[1] A sequential IPN can be synthesized using PNVF and a compatible network-forming polymer like polyacrylamide (PAAm). While the neutral PNVF/PAAm IPN shows only a modest improvement in toughness, subsequent hydrolysis in a basic solution converts PNVF and PAAm into polyvinylamine (PVAm) and poly(acrylic acid) (PAAc), respectively.[1][2] At an intermediate pH (e.g., 3-6), ionic bonds form between the charged PVAm and PAAc networks.[1] These ionic complexes act as effective crosslinks, leading to a substantial decrease in swelling and a significant increase in toughness and fracture stress.[1][2]

Q2: How does hydrolysis alone affect the mechanical properties of PNVF hydrogels?

A2: Hydrolysis, typically using an acid or base, converts the neutral this compound units into charged vinylamine (B613835) units, creating a cationic hydrogel. This chemical modification has several significant effects. In copolymer hydrogels, such as those made from NVF and N-hydroxyethyl acrylamide (B121943) (HEA), acid hydrolysis can lead to an 8-fold increase in Young's modulus.[1][3] This improvement is attributed to new interactions, like hydrogen bonding, involving the newly formed primary amine groups.[1]

Q3: Can I improve the mechanical strength by simply adjusting the monomer and crosslinker concentrations?

A3: Yes, adjusting these parameters is a fundamental way to tune mechanical properties, though the improvements may be less dramatic than with methods like IPNs or hydrolysis. Increasing the crosslinker concentration generally enhances elasticity and mechanical strength by creating a more densely connected polymer network. However, excessively high concentrations can sometimes lead to brittleness. Fracture stresses for standard PNVF hydrogels are often in the range of 500-600 kPa, regardless of these formulation adjustments.[1]

Q4: What are double network (DN) hydrogels, and can they be applied to PNVF systems?

A4: Double-network hydrogels are a specific type of IPN characterized by a unique structure composed of a tightly cross-linked, rigid polyelectrolyte as the first network and a loosely cross-linked, flexible neutral polymer as the second network.[4] This architecture dramatically improves toughness and mechanical strength.[5] The concept involves a "sacrificial bond" principle, where the brittle first network fractures to dissipate energy, while the ductile second network maintains the hydrogel's integrity. This approach has been shown to enhance the mechanical properties of various hydrogel systems and can be adapted for PNVF-based hydrogels.[4][5][6]

Q5: How can nanocomposites be used to enhance the mechanical properties of PNVF hydrogels?

A5: Incorporating nanoparticles or nanomaterials such as graphene, clay, silica, or carbon nanotubes into the PNVF hydrogel matrix can significantly improve its mechanical properties.[7] These nanofillers act as additional physical crosslinking points and create mechanisms for energy dissipation within the hydrogel structure.[7] This leads to nanocomposite hydrogels with enhanced tensile strength, compressive modulus, and fracture resistance, often while maintaining high water content and biocompatibility.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Hydrogel is brittle and fractures at low strain. Inhomogeneous Polymerization: Components (monomer, crosslinker, initiator) may not be fully dissolved or evenly distributed.Ensure all components are fully dissolved and the solution is homogenous before initiating polymerization. Utilize adequate mixing and degassing procedures.[1]
Excessive Crosslinker Concentration: A very high density of crosslinks can reduce the flexibility of the polymer chains.Systematically decrease the crosslinker concentration in your formulation to find an optimal balance between stiffness and flexibility.
Sample Geometry and Defects: Nicks, air bubbles, or surface cracks in the test samples can act as stress concentrators.Ensure that test samples are molded or cut to precise, uniform dimensions and are free of visible defects before mechanical testing.[1]
Hydrogel swells excessively, losing its shape and mechanical integrity. Highly Hydrophilic Formulation: PNVF is inherently more hydrophilic than some other polymers like PAAm.[1]Consider copolymerizing NVF with a less hydrophilic monomer to reduce the overall swelling ratio.
Insufficient Crosslinking: A low crosslinking density will result in a looser network that can absorb more water.Increase the concentration of the crosslinking agent to create a tighter network structure that restricts swelling.
Variable Swelling Time: Mechanical properties are highly dependent on the polymer volume fraction, which changes during swelling.Always allow hydrogels to reach equilibrium swelling in the testing buffer before conducting mechanical tests. Ensure all samples are equilibrated for the same amount of time.[1]
Inconsistent mechanical testing results. Inadequate Equilibration: The hydrogel may not have reached equilibrium with the testing solution, leading to variations in swelling and properties.Ensure all hydrogels are fully equilibrated in the testing buffer for a sufficient period before measurement.
Slippage in Mechanical Tester Grips: Poor gripping can lead to inaccurate strain measurements.Use sandpaper or textured grips to ensure the hydrogel sample is held securely during tensile or compression testing.
Dehydration During Testing: Water evaporation from the hydrogel surface can alter its mechanical properties.Perform mechanical tests in a humid environment or submersed in the testing buffer to prevent dehydration.

Data Presentation

Table 1: Comparison of Mechanical Properties of Modified PNVF Hydrogels

Hydrogel TypeModification StrategyYoung's Modulus (kPa)Tensile Strength (kPa)Elongation at Break (%)Reference
Standard PNVFSingle Network~50500-600>80[1]
PNVF/PAAm IPN (Neutral)Interpenetrating Network-Moderately Increased>80[2]
Hydrolyzed PNVF/PAAm IPNIPN + Ionic ComplexationSignificantly IncreasedSignificantly Increased>80[2]
Hydrolyzed Poly(NVF-co-HEA)Hydrolysis8-fold increase--[1][3]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: Synthesis of a Sequential PNVF/PAAm Interpenetrating Polymer Network (IPN) Hydrogel

  • First Network (PNVF) Synthesis:

    • Prepare an aqueous solution containing this compound (NVF) monomer, a chemical crosslinker (e.g., N,N'-methylenebisacrylamide), and a thermal or photoinitiator.

    • Pour the solution into a mold (e.g., between two glass plates with a spacer).

    • Cure the solution, for instance, in an oven at the initiator's activation temperature (e.g., 50°C) for several hours to form the first PNVF network.[1]

  • Swelling and Second Monomer Infusion:

    • Remove the PNVF gel from the mold and immerse it in an aqueous solution containing acrylamide (AAm) monomer, a crosslinker, and an initiator.

    • Allow the gel to swell and become saturated with the second monomer solution for at least 24 hours.[1]

  • Second Network (PAAm) Polymerization:

    • Remove the swollen gel, blot any excess solution from the surface, and place it in a new mold or between plates.

    • Initiate the second polymerization reaction under the same conditions as the first to form the PAAm network within the PNVF network.[1]

  • Washing and Equilibration:

    • Place the resulting IPN hydrogel in a large volume of deionized water to wash out any unreacted monomers and initiators. Change the water frequently over several days until the gel reaches equilibrium swelling.

Protocol 2: Hydrolysis of PNVF-containing Hydrogels

  • Hydrolysis Bath: Prepare a solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) at the desired concentration.

  • Immersion: Submerge the PNVF-containing hydrogel (either a single network or an IPN) in the hydrolysis bath.

  • Reaction: Allow the hydrolysis reaction to proceed at a controlled temperature for a specific duration. The extent of hydrolysis can be controlled by adjusting the time, temperature, and concentration of the acid or base.

  • Neutralization and Washing:

    • Remove the hydrogel from the hydrolysis bath and immerse it in a neutralizing solution (e.g., a buffer solution).

    • Subsequently, wash the hydrogel extensively with deionized water to remove residual salts and bring the hydrogel to the desired pH for testing.

Visualizations

G cluster_0 Standard PNVF Hydrogel Synthesis cluster_1 IPN Formation & Hydrolysis for Enhanced Strength NVF Monomer NVF Monomer Polymerization Polymerization NVF Monomer->Polymerization Initiator, Crosslinker PNVF Hydrogel (Weak) PNVF Hydrogel (Weak) Polymerization->PNVF Hydrogel (Weak) Swell in AAm Solution Swell in AAm Solution PNVF Hydrogel (Weak)->Swell in AAm Solution 2nd Polymerization 2nd Polymerization Swell in AAm Solution->2nd Polymerization PNVF/PAAm IPN PNVF/PAAm IPN 2nd Polymerization->PNVF/PAAm IPN Hydrolysis (Base) Hydrolysis (Base) PNVF/PAAm IPN->Hydrolysis (Base) PVAm/PAAc IPN (Strong) PVAm/PAAc IPN (Strong) Hydrolysis (Base)->PVAm/PAAc IPN (Strong)

Caption: Workflow for enhancing PNVF hydrogel strength via IPN formation and hydrolysis.

G Start Start Problem PNVF Hydrogel is Mechanically Weak Start->Problem IPN Form Interpenetrating Network (IPN) Problem->IPN Hydrolysis Hydrolyze PNVF to PVAm Problem->Hydrolysis DN Create Double Network (DN) Problem->DN Nanocomposite Add Nanofillers Problem->Nanocomposite Adjust Increase Crosslinker Concentration Problem->Adjust Result_High Significant Strength Improvement IPN->Result_High Hydrolysis->Result_High DN->Result_High Nanocomposite->Result_High Result_Moderate Moderate Strength Improvement Adjust->Result_Moderate

Caption: Decision tree for selecting a method to improve PNVF hydrogel mechanical strength.

Caption: Mechanism of strength enhancement from neutral IPN to hydrolyzed ionic complex.

References

Technical Support Center: RAFT Polymerization of N-Vinylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-Vinylformamide (NVF).

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using RAFT polymerization for this compound (NVF)?

A1: RAFT polymerization offers significant advantages over conventional free-radical polymerization for NVF, including:

  • Control over Molecular Weight: The molecular weight of the resulting poly(this compound) (PNVF) can be predetermined by adjusting the ratio of monomer to the RAFT agent.[1]

  • Narrow Molecular Weight Distribution: RAFT typically yields polymers with a low polydispersity index (Đ), often below 1.4.[1][2]

  • Architectural Control: This method allows for the synthesis of complex polymer architectures such as block copolymers.[1]

Q2: Which type of RAFT agent is most suitable for NVF polymerization?

A2: For less-activated monomers (LAMs) like NVF, xanthate-based RAFT agents are most suitable.[1][2][3] Dithioesters and trithiocarbonates, which are effective for monomers like styrenes and acrylates, can inhibit the polymerization of vinyl esters and amides.[4]

Q3: What initiator is recommended for the RAFT polymerization of NVF?

A3: Azo initiators such as 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) or 2,2'-Azobis(2-methylpropionitrile) (AIBN) are commonly used.[1][3][5] The choice of initiator can influence reaction kinetics and polymer properties.

Q4: How does temperature affect the RAFT polymerization of NVF?

A4: Temperature is a critical parameter that affects the rate of initiator decomposition and, consequently, the polymerization kinetics.[6] For instance, reactions using V-70 as an initiator are often conducted at around 35°C, while those with AIBN are typically performed at 60-80°C.[1][3]

Troubleshooting Guide

Issue 1: Failed or Very Slow Polymerization (Low Monomer Conversion)
Potential Cause Recommended Solution
Initiator Decomposition Use a fresh batch of initiator. Improper storage can lead to degradation.[3]
Presence of Inhibitors Purify the NVF monomer before use, for example, by passing it through a column of basic alumina (B75360) or by distillation.[1][3]
Presence of Oxygen Oxygen is a potent inhibitor of free-radical polymerization.[3] Ensure the reaction mixture is thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).[1][3]
Low Reaction Temperature The reaction temperature may be too low for efficient decomposition of the chosen initiator. Increase the temperature according to the initiator's known decomposition rate.[3]

A logical workflow for troubleshooting low conversion is outlined below.

G start Low Monomer Conversion check_initiator Check Initiator Freshness start->check_initiator check_monomer Check Monomer Purity start->check_monomer check_deoxygenation Verify Deoxygenation start->check_deoxygenation check_temp Review Reaction Temperature start->check_temp sol_initiator Use Fresh Initiator check_initiator->sol_initiator sol_monomer Purify Monomer check_monomer->sol_monomer sol_deoxygenation Perform Freeze-Pump-Thaw Cycles check_deoxygenation->sol_deoxygenation sol_temp Adjust Temperature check_temp->sol_temp

Troubleshooting workflow for low monomer conversion.
Issue 2: High Polydispersity Index (PDI > 1.5) / Poor Molecular Weight Control

Potential Cause Recommended Solution
Inappropriate RAFT Agent Ensure the selected RAFT agent is suitable for NVF, such as a xanthate-based agent.[3]
High Initiator Concentration An excess of initiator can lead to conventional free-radical polymerization, overriding the controlled mechanism.[3] Reduce the initiator-to-RAFT agent molar ratio, typically to between 1:5 and 1:10.[3]
Impurities Impurities in the monomer or solvent can interfere with the RAFT equilibrium.[3] Use high-purity reagents and solvents.
Chain Transfer to Solvent Some solvents can participate in chain transfer reactions, leading to dead polymer chains.[7][8] If suspected, consider switching to a solvent with a lower chain transfer constant.

The relationship between reaction components and controlled polymerization is illustrated in the diagram below.

G cluster_reagents Reaction Components cluster_process RAFT Process cluster_outcome Desired Outcome Monomer NVF Monomer Activation Activation Monomer->Activation RAFT_Agent Xanthate RAFT Agent Chain_Transfer Chain Transfer RAFT_Agent->Chain_Transfer Initiator AIBN or V-70 Initiator->Activation Propagation Propagation Activation->Propagation Propagation->Chain_Transfer Controlled_MW Controlled Molecular Weight Propagation->Controlled_MW Chain_Transfer->Propagation Low_PDI Low PDI (<1.5) Chain_Transfer->Low_PDI

Key elements for achieving controlled RAFT polymerization.
Issue 3: Formation of Insoluble Polymer (Gelation)

Potential Cause Recommended Solution
High Monomer Concentration In bulk or highly concentrated solutions, the "gel effect" can lead to crosslinking.[3][9] Reduce the initial monomer concentration by using more solvent.
High Monomer Conversion At very high conversions, the likelihood of side reactions that can lead to branching and crosslinking increases.[3] Consider stopping the polymerization at a moderate conversion (e.g., 50-70%) and purifying the polymer.
Difunctional Impurities Impurities with two vinyl groups can act as crosslinkers.[3] Ensure the use of highly purified monomer.
Chain Transfer to Polymer This side reaction is more probable at higher conversions and can lead to branching and gelation.[6][10] Stopping the reaction at a lower conversion can mitigate this.

Quantitative Data Summary

The following tables summarize representative data for the RAFT polymerization of NVF, demonstrating the level of control achievable.

Table 1: RAFT Polymerization of NVF Targeting Different Molecular Weights [1]

EntryTarget Mn,th (g mol-1)Time (h)Conversion (%)Mn,th (g mol-1)Mn,SEC (g mol-1)Đ
45,0004995,1005,2001.20
510,00069810,0009,8001.22
620,00089719,80019,5001.26
750,000129649,00048,1001.32
880,000169578,50076,9001.38
Conditions: [NVF]₀ = 4.5 mol L⁻¹, [V-70]₀/[CTA]₀ = 0.33, in DMSO at 35°C.
Mn,th = theoretical number-average molecular weight; Mn,SEC = number-average molecular weight determined by Size Exclusion Chromatography; Đ = Polydispersity Index (Mw/Mn).

Table 2: Example Conditions for RAFT Polymerization of NVF [3]

[NVF]:[RAFT Agent]:[Initiator]Temperature (°C)Time (h)Mn ( g/mol )PDI
100:1:0.23516~10,000< 1.4
500:1:0.23524~45,000< 1.4
800:1:0.23548~75,000< 1.4
Source: Adapted from literature data for xanthate-mediated RAFT polymerization of NVF in DMSO.

Detailed Experimental Protocols

Protocol 1: Synthesis of PNVF with a Target Molecular Weight of 20,000 g mol⁻¹[1]

Materials:

  • This compound (NVF), purified by passing through a column of basic alumina.

  • Xanthate RAFT Agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate).

  • 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) initiator.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Cold diethyl ether or acetone (B3395972) for precipitation.

  • Schlenk flask equipped with a magnetic stir bar.

  • Standard Schlenk line and vacuum pump.

  • Oil bath with temperature controller.

Procedure:

  • Reagent Preparation: In a clean, dry Schlenk flask, add the xanthate RAFT agent (e.g., 0.108 g, 0.52 mmol) and this compound (10.0 g, 140.7 mmol).

  • Dissolution: Add anhydrous DMSO (20 mL) to the flask and stir until all components are fully dissolved.

  • Initiator Addition: In a separate vial, dissolve V-70 (0.053 g, 0.17 mmol) in a small amount of DMSO and add it to the reaction mixture.

  • Degassing: Attach the Schlenk flask to a Schlenk line. Freeze the mixture using liquid nitrogen until it is completely solid. Apply a vacuum to the flask for 10-15 minutes. Backfill with an inert gas (e.g., nitrogen or argon). Allow the mixture to thaw. Repeat this freeze-pump-thaw cycle three times to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at 35°C. Stir the reaction mixture for approximately 8 hours.

  • Monitoring the Reaction (Optional): Periodically, small aliquots can be withdrawn from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and polydispersity by SEC.

  • Quenching the Polymerization: To stop the reaction, remove the flask from the oil bath and expose the mixture to air by opening the flask. Cooling the reaction mixture also helps to quench the polymerization.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring diethyl ether or acetone (e.g., 400 mL).

  • Isolation: Collect the precipitated polymer by filtration. Wash the polymer with fresh cold diethyl ether or acetone to remove any unreacted monomer and other impurities.

  • Drying: Dry the purified PNVF under vacuum at room temperature until a constant weight is achieved.

The experimental workflow is visualized in the following diagram.

G start Start reagents 1. Prepare Reagents (NVF, RAFT Agent, Initiator, Solvent) start->reagents dissolve 2. Dissolve in Schlenk Flask reagents->dissolve degas 3. Degas via Freeze-Pump-Thaw (x3) dissolve->degas polymerize 4. Polymerize in Oil Bath at 35°C degas->polymerize quench 5. Quench Reaction polymerize->quench precipitate 6. Precipitate in Cold Non-Solvent quench->precipitate isolate 7. Isolate by Filtration precipitate->isolate dry 8. Dry Under Vacuum isolate->dry end End: Purified PNVF dry->end

Experimental workflow for RAFT polymerization of NVF.
Protocol 2: Synthesis of a PNVF-based Block Copolymer[1]

This protocol assumes the use of a PNVF macro-Chain Transfer Agent (macro-CTA) synthesized as described in Protocol 1.

  • Macro-CTA Preparation: Synthesize a PNVF homopolymer using the RAFT method as described above, but ensure the polymerization is stopped before full conversion to maintain the living nature of the chain ends. Purify the PNVF macro-CTA by precipitation.

  • Block Copolymerization Setup: In a Schlenk flask, dissolve the purified PNVF macro-CTA and the second monomer (e.g., N-isopropylacrylamide for a temperature-responsive block) in a suitable solvent.

  • Initiator Addition and Degassing: Add a fresh amount of initiator (e.g., V-70) and degas the solution using the freeze-pump-thaw method.

  • Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature for the second monomer and initiator system.

  • Work-up: Follow the quenching, precipitation, and drying steps as outlined in Protocol 1 to isolate the block copolymer.

References

Technical Support Center: N-Vinylformamide (NVF) Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) concerning the influence of temperature on the polymerization kinetics of N-Vinylformamide (NVF).

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the free-radical polymerization of this compound (NVF)?

A1: Temperature is a critical parameter in the free-radical polymerization of NVF, significantly influencing the reaction rate, final monomer conversion, and the molecular weight of the resulting poly(this compound) (PNVF). Generally, an increase in temperature has the following effects:

  • Increased Polymerization Rate: Higher temperatures accelerate the decomposition of the initiator, which in turn generates more free radicals and increases the overall rate of polymerization.[1]

  • Higher Final Monomer Conversion: In many cases, elevated temperatures can help overcome kinetic barriers, leading to a higher final conversion of the monomer.[1][2]

  • Decreased Molecular Weight: At higher temperatures, chain transfer reactions become more significant. The rate of termination can also increase, both of which contribute to the formation of shorter polymer chains and consequently, a lower average molecular weight.[1]

Q2: What is the "gel effect" or "autoacceleration," and how is it influenced by temperature in NVF polymerization?

A2: The "gel effect," also known as the Trommsdorff-Norrish effect, is a phenomenon observed in free-radical polymerization where the polymerization rate auto-accelerates at high monomer conversion. This occurs because the increasing viscosity of the reaction medium hinders the termination reactions of growing polymer chains, leading to a rapid increase in the overall polymerization rate. In NVF polymerization, the gel effect is particularly significant in bulk and concentrated solutions.[1][2]

Temperature influences the onset and magnitude of the gel effect:

  • At lower temperatures (e.g., 50°C) in concentrated solutions, the gel effect can be very pronounced, leading to a rapid increase in viscosity and potentially an uncontrolled polymerization.[1]

  • Increasing the temperature can delay the onset of the gel effect to higher conversions. This is because the increased mobility of the polymer chains at higher temperatures can partially counteract the viscosity-induced reduction in the termination rate.[1]

Q3: What types of initiators are suitable for the free-radical polymerization of NVF, and how does temperature influence their selection?

A3: The choice of initiator is crucial and depends on the desired reaction temperature and the solvent used. For NVF polymerization, common initiators include azo compounds and peroxides. The key factor in selecting an initiator is its half-life at a given temperature. An ideal initiator should decompose at a rate that provides a steady concentration of radicals throughout the polymerization.[1]

  • For lower temperature polymerizations (e.g., 40-60°C), initiators with a lower 10-hour half-life temperature are suitable. An example is 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA or V-50) for aqueous solutions.[1]

  • For higher temperature polymerizations (e.g., 60-80°C), initiators with a higher 10-hour half-life temperature are often used, such as 2,2'-azobis(isobutyronitrile) (AIBN) for organic solvents or bulk polymerization.[1][3]

It is important to consult the initiator's technical data sheet for its specific half-life at various temperatures to ensure a controlled polymerization.[1]

Troubleshooting Guide

Problem Possible Cause Related to Temperature Suggested Solution
Low Final Monomer Conversion Insufficient reaction temperature.Moderately increase the reaction temperature to increase the polymerization rate. Ensure the chosen initiator is appropriate for the selected temperature.[1]
Uncontrolled Polymerization / Runaway Reaction Reaction temperature is too high, leading to a very rapid and pronounced gel effect.Lower the reaction temperature. Consider using an initiator that is more stable at the desired temperature to have a more controlled initiation rate.
Low Molecular Weight of the Polymer High reaction temperature.Lower the reaction temperature. This will reduce the rate of chain transfer reactions, leading to the formation of longer polymer chains.[1]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) Significant chain transfer to polymer, which is more likely at higher temperatures and conversions.Consider stopping the reaction at a lower conversion before significant gelation occurs. Lowering the reaction temperature can also help in reducing side reactions that lead to a broader PDI.[1]
Polymer Gelling or Crosslinking High reaction temperature can promote chain transfer to the polymer, which can lead to branching and crosslinking.Lower the reaction temperature to minimize chain transfer reactions. It may also be beneficial to stop the polymerization at a lower monomer conversion.[2]

Data Presentation

Table 1: Effect of Temperature on the Bulk Polymerization of NVF with AIBN Initiator

Temperature (°C)Initiator (AIBN) Conc. (mol/L)Final Monomer Conversion (%)Mn at ~20% Conversion ( g/mol )Mw at ~20% Conversion ( g/mol )
500.006~85~400,000~1,200,000
600.006~90~350,000~1,100,000
700.006~95~300,000~900,000
500.012~88~300,000~900,000
600.012~92~250,000~750,000
700.012~96~200,000~600,000
500.030~90~200,000~600,000
600.030~94~150,000~450,000
700.030~98~100,000~300,000

Data compiled from the thesis of Leming Gu, McMaster University, 2001.[1]

Table 2: Effect of Temperature on the Aqueous Solution Polymerization of NVF (40 wt% Monomer) with AIBA Initiator

Temperature (°C)Initiator (AIBA) Conc. (mol/L)Final Monomer Conversion (%)
501.47 x 10⁻³~98
601.47 x 10⁻³~99
701.47 x 10⁻³~99.5
502.94 x 10⁻³~99
602.94 x 10⁻³~99.5
702.94 x 10⁻³~99.8

Data extracted from Gu, L., Zhu, S., Hrymak, A. N., & Pelton, R. (2001). Kinetics and modeling of free radical polymerization of this compound. Polymer, 42(7), 3077-3086.[1]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of NVF in Aqueous Solution

Materials:

  • This compound (NVF), purified by vacuum distillation

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA or V-50) initiator

  • Deionized water, deoxygenated

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet/outlet

  • Constant temperature oil bath

Procedure:

  • Monomer and Solvent Preparation: In a 100 mL round-bottom flask, dissolve the desired amount of NVF in deoxygenated deionized water to achieve the target monomer concentration (e.g., 40 wt%).

  • Inert Atmosphere: Place the flask in the oil bath and purge the solution with dry nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Initiator Addition: In a separate vial, dissolve the required amount of AIBA initiator in a small amount of deoxygenated deionized water.

  • Initiation: Once the reaction mixture reaches the desired temperature (e.g., 60°C), inject the initiator solution into the flask using a syringe.

  • Polymerization: Allow the reaction to proceed at the set temperature with continuous stirring for the desired duration (e.g., 4-8 hours).

  • Termination and Purification: Terminate the reaction by cooling the reaction mixture to room temperature. Precipitate the polymer by adding the reaction solution dropwise to a non-solvent (e.g., diethyl ether or acetone).

  • Drying: Dry the purified PNVF under vacuum until a constant weight is achieved.

Protocol 2: Bulk Polymerization of NVF

Materials:

  • This compound (NVF), purified by vacuum distillation

  • 2,2'-Azobis(isobutyronitrile) (AIBN) initiator

  • Reaction vessel (e.g., sealed ampoule or a reactor that can be sealed under vacuum)

  • Constant temperature oil bath

Procedure:

  • Monomer and Initiator Preparation: In the reaction vessel, add the purified NVF and the desired amount of AIBN initiator.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Initiation: Seal the reaction vessel under vacuum or an inert atmosphere and place it in the preheated oil bath at the desired temperature (e.g., 60°C).

  • Polymerization: Allow the polymerization to proceed with stirring for the planned duration. The viscosity of the mixture will increase significantly.

  • Termination and Recovery: Terminate the reaction by rapidly cooling the vessel. The resulting glassy polymer can be dissolved in a suitable solvent (e.g., water or DMSO) and purified by precipitation.

Visualizations

Experimental_Workflow_Aqueous_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_nvf Dissolve NVF in Deoxygenated Water purge Purge with Nitrogen (30 min) prep_nvf->purge prep_initiator Dissolve AIBA in Deoxygenated Water inject Inject Initiator Solution prep_initiator->inject heat Heat to Desired Temperature (e.g., 60°C) purge->heat heat->inject polymerize Polymerize with Stirring (4-8 hours) inject->polymerize terminate Cool to Room Temperature polymerize->terminate precipitate Precipitate in Non-solvent terminate->precipitate dry Dry under Vacuum precipitate->dry

Caption: Workflow for aqueous solution polymerization of NVF.

Temperature_Effect_Logic cluster_increase Increase Temperature temp Temperature inc_rate Increased Polymerization Rate temp->inc_rate increases inc_conversion Higher Final Conversion temp->inc_conversion increases inc_chain_transfer Increased Chain Transfer temp->inc_chain_transfer increases dec_mw Decreased Molecular Weight inc_chain_transfer->dec_mw leads to

Caption: Logical relationship of temperature's effect on polymerization.

References

Validation & Comparative

N-Vinylformamide vs. N-Vinylpyrrolidone: A Comparative Guide for Biomedical Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical hydrogels, both N-Vinylformamide (NVF) and N-Vinylpyrrolidone (NVP) stand out as critical monomers for creating biocompatible and hydrophilic polymer networks. Their structural similarities give rise to hydrogels with broad applicability in drug delivery, tissue engineering, and wound dressing. However, key differences in their physicochemical properties, biocompatibility profiles, and mechanical characteristics dictate their suitability for specific biomedical applications. This guide provides an objective comparison of NVF- and NVP-based hydrogels, supported by experimental data, to inform the selection process for researchers and drug development professionals.

At a Glance: Key Performance Indicators

PropertyPoly(this compound) (PNVF) HydrogelsPoly(N-Vinylpyrrolidone) (PNVP) HydrogelsKey Considerations for Biomedical Applications
Monomer Toxicity Considered to have lower toxicity than its isomer, acrylamide.[1][2]Generally recognized as having low toxicity and a long history of safe use in pharmaceuticals.[1]Lower monomer toxicity is crucial for in-situ polymerization applications and minimizing residual monomer concerns in the final biomedical device.
Hydrophilicity & Swelling Highly hydrophilic, with some formulations swelling to a greater extent than polyacrylamide hydrogels of similar composition.[1][3] Can exhibit equilibrium water content (EWC) as high as 94.57%.[4][5]Hydrophilic, with swelling properties highly dependent on crosslinking density and molecular weight.[1]High water content is advantageous for loading and releasing hydrophilic drugs, promoting wound healing, and creating a soft, tissue-mimicking interface.[1]
Mechanical Strength Mechanical properties can be tuned by copolymerization. Increased NVF content in copolymers can enhance mechanical strength.[1] Fracture stresses of around 500-600 kPa have been reported for some formulations.[6][7]Mechanical properties are highly dependent on molecular weight and crosslinking, ranging from soft gels to more rigid structures. Can be blended with other polymers like PVA to enhance mechanical strength.The required mechanical strength is application-dependent, ranging from soft gels for cell encapsulation to more robust structures for load-bearing applications.
Biocompatibility Generally considered biocompatible.[1]Widely established as a biocompatible and hemocompatible polymer.[1]Both polymers are suitable for applications requiring direct contact with biological tissues and fluids.
Drug Release The high water content facilitates the diffusion-controlled release of hydrophilic drugs. The release kinetics can be modeled using frameworks like the Higuchi model.[1][4][5]Extensively used as a drug carrier, with release kinetics influenced by formulation parameters. Release can be tailored for burst or sustained profiles.[8]The choice of polymer will influence the drug release profile, which needs to be matched with the therapeutic window of the encapsulated drug.

Structural and Polymerization Overview

This compound and N-Vinylpyrrolidone are structurally similar vinyl monomers that undergo free-radical polymerization to form their respective polymers, PNVF and PNVP. These polymers can then be crosslinked to form three-dimensional hydrogel networks.

G cluster_NVF This compound (NVF) Pathway cluster_NVP N-Vinylpyrrolidone (NVP) Pathway NVF This compound (NVF) Monomer PNVF Poly(this compound) (PNVF) NVF->PNVF Free-Radical Polymerization PNVF_Hydrogel PNVF Hydrogel PNVF->PNVF_Hydrogel Crosslinking NVP N-Vinylpyrrolidone (NVP) Monomer PNVP Poly(N-Vinylpyrrolidone) (PNVP) NVP->PNVP Free-Radical Polymerization PNVP_Hydrogel PNVP Hydrogel PNVP->PNVP_Hydrogel Crosslinking

Figure 1. Polymerization pathways of NVF and NVP to form hydrogels.

Detailed Experimental Protocols

The following sections provide standardized protocols for the synthesis and characterization of PNVF and PNVP hydrogels, allowing for a more direct comparison of their properties.

Hydrogel Synthesis: Free-Radical Polymerization

This protocol describes a typical method for synthesizing both PNVF and PNVP hydrogels.

G start Start dissolve Dissolve Monomer (NVF or NVP) and Crosslinker in Deionized Water start->dissolve purge Purge with Nitrogen (to remove Oxygen) dissolve->purge initiator Add Initiator (e.g., thermal or photoinitiator) purge->initiator polymerize Inject into Mold and Initiate Polymerization (Heat or UV) initiator->polymerize swell Immerse in Deionized Water to Swell and Remove Unreacted Components polymerize->swell end End: Characterize Hydrogel swell->end

Figure 2. General experimental workflow for hydrogel synthesis.

Materials:

  • This compound (NVF) or N-Vinylpyrrolidone (NVP) monomer

  • Crosslinker (e.g., N,N'-methylenebisacrylamide (MBA), tri(ethylene glycol) divinyl ether (DVE))

  • Initiator (e.g., 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (a thermal initiator), or a photoinitiator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of NVF or NVP monomer and crosslinker in deionized water. The monomer concentration typically ranges from 10-30 wt%, and the crosslinker concentration can be varied (e.g., 0.5-5 mol% relative to the monomer) to control the hydrogel's properties.

  • Deoxygenation: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: Dissolve the initiator in a small amount of deionized water and add it to the deoxygenated monomer solution.

  • Polymerization: Quickly transfer the solution into a mold (e.g., between two glass plates with a spacer). If using a thermal initiator, place the mold in an oven at a temperature that activates the initiator (e.g., 50-70°C). If using a photoinitiator, expose the mold to UV light for a specified time.

  • Purification and Swelling: After polymerization is complete, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water. The water should be changed periodically over several days to allow the hydrogel to reach equilibrium swelling and to remove any unreacted monomers or initiator.

Characterization Protocols

1. Swelling Ratio Measurement

The swelling ratio is a critical parameter that reflects the hydrogel's water absorption capacity.

Procedure:

  • After reaching equilibrium swelling in deionized water, remove the hydrogel and gently blot the surface with a lint-free wipe to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Freeze-dry the hydrogel or dry it in a vacuum oven until a constant weight is achieved to obtain the dry weight (Wd).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[9]

2. Mechanical Testing (Tensile and Compression)

Mechanical properties determine the hydrogel's suitability for applications that involve mechanical stress.

Procedure:

  • Prepare hydrogel samples in a specific geometry (e.g., dumbbell shape for tensile testing, cylindrical for compression testing).

  • Conduct tensile or compression tests using a universal testing machine.

  • For tensile testing, clamp the hydrogel and pull at a constant rate until it fractures. Record the stress and strain to determine the Young's modulus (from the initial linear region of the stress-strain curve), ultimate tensile strength, and elongation at break.

  • For compression testing, place the cylindrical hydrogel between two plates and compress at a constant rate. Record the stress and strain to determine the compressive modulus.

3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the hydrogel to cells.

Procedure:

  • Extract Preparation: Incubate the hydrogel in a cell culture medium (e.g., DMEM) for a specified period (e.g., 24 hours) at 37°C to create a hydrogel extract.

  • Cell Culture: Seed a plate with a specific cell line (e.g., L929 fibroblasts) and allow them to adhere.

  • Exposure: Replace the culture medium with the hydrogel extract at various concentrations. Include positive (toxic substance) and negative (fresh medium) controls.

  • MTT Addition: After a predetermined exposure time (e.g., 24-72 hours), add MTT solution to each well and incubate.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to the negative control.[10][11]

4. In Vitro Drug Release Assay

This assay quantifies the release of a model drug from the hydrogel over time.

Procedure:

  • Drug Loading: Load the hydrogel with a model drug either by incorporating the drug into the monomer solution before polymerization or by soaking the polymerized hydrogel in a drug solution.

  • Release Study: Place the drug-loaded hydrogel into a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and analyze the release kinetics using mathematical models (e.g., Higuchi, Korsmeyer-Peppas).[12][13]

Signaling Pathways and Logical Relationships

The choice between NVF and NVP for a specific biomedical hydrogel application often involves considering a cascade of factors, from fundamental material properties to the desired biological outcome.

G cluster_Monomer Monomer Choice cluster_Properties Hydrogel Properties cluster_Application Biomedical Application cluster_Outcome Desired Outcome Monomer NVF or NVP Swelling Swelling Behavior Monomer->Swelling Mechanical Mechanical Strength Monomer->Mechanical Biocompatibility Biocompatibility Monomer->Biocompatibility Drug_Delivery Drug Delivery Swelling->Drug_Delivery Tissue_Engineering Tissue Engineering Mechanical->Tissue_Engineering Biocompatibility->Drug_Delivery Biocompatibility->Tissue_Engineering Release_Kinetics Controlled Release Profile Drug_Delivery->Release_Kinetics Cell_Viability Cell Viability & Proliferation Tissue_Engineering->Cell_Viability

Figure 3. Logical relationship from monomer selection to desired outcome.

Conclusion

Both this compound and N-Vinylpyrrolidone are valuable monomers for the fabrication of hydrogels for a wide array of biomedical applications. PNVF is an emerging and promising alternative to polyacrylamide, offering the potential for lower monomer toxicity and high hydrophilicity.[1] In contrast, PNVP is a well-established, versatile, and biocompatible polymer with a long history of safe and effective use.[1]

The ultimate decision between NVF and NVP will be dictated by the specific requirements of the intended application. For applications where exceptionally high water content is paramount, NVF may present a superior choice. For applications demanding a well-characterized and historically validated biocompatible polymer, NVP remains a robust and reliable option. It is important to note that further direct comparative studies under identical experimental conditions are necessary to provide a more definitive quantitative assessment of their relative performance in various biomedical contexts.

References

A Comparative Guide to Initiators for N-Vinylformamide (NVF) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Vinylformamide (NVF) is a monomer of significant interest in the biomedical and pharmaceutical fields due to the versatile properties of its polymer, poly(this compound) (PNVF). PNVF serves as a key precursor to polyvinylamine (PVAm), a cationic polyelectrolyte with a high density of primary amine groups, making it ideal for applications such as gene delivery, drug conjugation, and the development of stimuli-responsive materials.[1] The choice of initiator for NVF polymerization is a critical factor that profoundly influences the reaction kinetics, polymer molecular weight, polydispersity, and overall architecture of the resulting polymer. This guide provides an objective comparison of different classes of initiators for NVF polymerization, supported by experimental data, to aid researchers in selecting the optimal initiation system for their specific application.

Comparison of Initiator Performance in NVF Polymerization

The selection of an initiator is dictated by the desired polymerization method, reaction conditions (e.g., temperature, solvent), and the target polymer characteristics. The following table summarizes quantitative data on the performance of various initiators in the free-radical and controlled radical polymerization of NVF. It is important to note that a direct comparison can be challenging due to variations in experimental conditions across different studies. The data presented here is extracted from various sources to provide a comparative overview.

Initiator TypeInitiatorSolventTemperature (°C)Monomer Conc.Initiator Conc. (mol/L)Polymer Molecular Weight ( g/mol )Polydispersity Index (PDI)ConversionReference
Thermal (Azo) 2,2'-Azobis(2-methylpropionitrile) (AIBN)Bulk60100 wt%0.006M_w ~2,000,000HighHigh[1]
Thermal (Azo) 2,2'-Azobis(2-methylpropionitrile) (AIBN)Bulk50100 wt%0.006M_n ~350,000 (at ~60% conv.)-~60% at 400 min[2]
Thermal (Azo) 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA)Water5040 wt%2.94 x 10⁻³M_n ~400,000 (at ~100% conv.)->90% at 150 min[2]
Redox Potassium Persulfate (KPS) / Sodium MetabisulfiteWater40-----[3]
Redox Ammonium Persulfate (APS) / N,N,N',N'-Tetramethylethylenediamine (TMEDA)WaterRoom Temp-----[4]
Photoinitiator Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)--Hydrogel----[1]
RAFT Agent Xanthate-basedDMSO35--M_n up to ~80,000<1.4High[5]
Cationic Iodine, Bromine, Trifluoromethanesulfonic acidDichloromethaneLow Temp--OligomersNarrowModerate[1]

Note: "-" indicates that the data was not specified in the referenced source under comparable conditions. The molecular weights and conversions are highly dependent on the specific reaction conditions.

Initiation Mechanisms and Experimental Workflows

The initiation of polymerization is the first and arguably most crucial step, as it dictates the overall kinetics and the final properties of the polymer. Different initiators operate via distinct mechanisms.

Free-Radical Polymerization: General Mechanism

Free-radical polymerization is a common method for producing PNVF and proceeds in three main stages: initiation, propagation, and termination. The initiation phase, where the choice of initiator is critical, involves the generation of free radicals which then react with the NVF monomer to start the polymer chain growth.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radicals Primary Radicals (2R•) Initiator->Radicals Decomposition (heat, light, or redox reaction) Monomer1 NVF Monomer (M) Radicals->Monomer1 Addition InitiatedMonomer Initiated Monomer (RM•) Monomer1->InitiatedMonomer GrowingChain Growing Polymer Chain (RM_n•) Monomer2 NVF Monomer (M) GrowingChain->Monomer2 Addition PropagatedChain Propagated Chain (RM_{n+1}•) Monomer2->PropagatedChain PropagatedChain->GrowingChain Chain Growth Chain1 Growing Chain (RM_n•) DeadPolymer Dead Polymer (P_{n+m} or P_n + P_m) Chain1->DeadPolymer Combination or Disproportionation Chain2 Another Growing Chain (RM_m•) Chain2->DeadPolymer

Caption: General mechanism of free-radical polymerization of this compound.

Typical Experimental Workflow for NVF Polymerization

The following diagram illustrates a generalized workflow for the polymerization of NVF. Specific details will vary depending on the chosen initiator and reaction conditions.

G Prep Reagent Preparation (Monomer Purification, Solvent) Setup Reaction Setup (Assemble Glassware) Prep->Setup Deoxygenation Deoxygenation (N2/Ar Purge or Freeze-Pump-Thaw) Setup->Deoxygenation Initiation Initiation (Add Initiator, Apply Heat/Light) Deoxygenation->Initiation Polymerization Polymerization (Maintain Temperature, Stirring) Initiation->Polymerization Termination Termination & Precipitation (Cooling, Add to Non-solvent) Polymerization->Termination Purification Purification (Filtration and Washing) Termination->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: A typical experimental workflow for the polymerization of this compound.

Experimental Protocols

Detailed methodologies for key polymerization techniques are outlined below. These protocols are generalized from multiple sources and should be adapted based on specific research goals and available equipment.

Free-Radical Polymerization (Thermal Initiation)

This protocol describes a typical bulk or solution polymerization of NVF using a thermal initiator like AIBN.

Materials:

  • This compound (NVF) monomer (purified by distillation or passing through an inhibitor removal column)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable thermal initiator[6]

  • Solvent (if applicable, e.g., deionized water, DMSO)[1]

  • Reaction vessel (e.g., Schlenk flask)

  • Nitrogen or Argon source

  • Magnetic stirrer and hot plate or oil bath

  • Precipitation solvent (e.g., methanol (B129727), acetone)[6]

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation: The required amount of NVF monomer is weighed and, if a solution polymerization is being performed, dissolved in the chosen solvent in the reaction vessel.[1]

  • Initiator Addition: The calculated amount of the thermal initiator is added to the monomer solution.[1]

  • Inert Atmosphere: The reaction vessel is sealed, and the mixture is deoxygenated by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes to remove oxygen, which can inhibit free-radical polymerization.[6][7] Alternatively, for organic solvents, several freeze-pump-thaw cycles can be performed.[2]

  • Polymerization: The reaction vessel is placed in a preheated oil bath or on a hot plate at the desired temperature (e.g., 50-70 °C for AIBN). The reaction is allowed to proceed for a specified time with continuous stirring.[6][7]

  • Termination and Precipitation: After the desired reaction time, the polymerization is quenched by cooling the vessel in an ice bath. The resulting polymer is precipitated by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., methanol or acetone) with vigorous stirring.[6][7]

  • Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.[6][7]

Redox-Initiated Polymerization

Redox initiators, such as the persulfate/metabisulfite or persulfate/amine systems, allow for polymerization at lower temperatures compared to thermal initiators.[3][8]

Materials:

  • This compound (NVF) monomer

  • Oxidizing agent (e.g., Potassium Persulfate (KPS) or Ammonium Persulfate (APS))

  • Reducing agent (e.g., Sodium Metabisulfite (SMS) or N,N,N',N'-Tetramethylethylenediamine (TMEDA))

  • Deionized water

  • Reaction vessel

  • Nitrogen or Argon source

  • Magnetic stirrer

Procedure:

  • Monomer Solution Preparation: Dissolve the NVF monomer in deionized water in the reaction vessel.

  • Inert Atmosphere: Deoxygenate the monomer solution by purging with an inert gas for 30-60 minutes.

  • Initiator Addition: The redox initiator system is typically added as two separate solutions. The reducing agent is added to the monomer solution first, followed by the oxidizing agent to start the polymerization.

  • Polymerization: The reaction is allowed to proceed at or near room temperature with continuous stirring under an inert atmosphere. The reaction is often exothermic, and the temperature may need to be controlled.

  • Work-up: The polymer is isolated following a similar precipitation and purification procedure as described for thermal initiation.

Photoinitiated Polymerization

Photoinitiators generate radicals upon exposure to UV or visible light, offering spatial and temporal control over the polymerization.

Materials:

  • This compound (NVF) monomer

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO))

  • Solvent (if applicable)

  • UV or visible light source

  • Reaction vessel transparent to the required wavelength of light

Procedure:

  • Formulation Preparation: The NVF monomer and photoinitiator are mixed, with a solvent if necessary.

  • Inert Atmosphere: The mixture is deoxygenated.

  • Initiation: The reaction mixture is exposed to a light source of the appropriate wavelength to activate the photoinitiator and start the polymerization.

  • Polymerization: The irradiation is continued for the desired amount of time.

  • Work-up: The polymer is isolated using standard precipitation and purification techniques.

Cationic Oligomerization

Cationic initiators can be used to produce low molecular weight polymers (oligomers) of NVF. This method requires strictly anhydrous conditions.[1]

Materials:

  • This compound (NVF) monomer (rigorously dried)

  • Cationic initiator (e.g., iodine, bromine, trifluoromethanesulfonic acid)[1]

  • Anhydrous solvent (e.g., dichloromethane)[1]

  • Reaction vessel under an inert atmosphere

  • Magnetic stirrer

Procedure:

  • Strictly Anhydrous Conditions: All glassware is flame-dried, and the monomer and solvent are thoroughly dried and distilled before use.[1]

  • Reaction Setup: The dried NVF monomer is dissolved in the anhydrous solvent in the reaction vessel.[1]

  • Initiation: The cationic initiator is carefully added to the monomer solution at a controlled temperature (often low temperatures are used to control the reaction rate).[1]

  • Oligomerization: The reaction is stirred for the desired period.[1]

  • Work-up: The reaction is quenched, and the resulting oligomers are isolated and purified using appropriate techniques, which may include precipitation or chromatographic methods.[1]

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low PDI).[5]

Materials:

  • This compound (NVF) monomer (purified)

  • RAFT agent (e.g., xanthate-based)[5]

  • Thermal initiator (e.g., AIBN)

  • Solvent (e.g., DMSO)[5]

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas source

  • Magnetic stirrer and temperature-controlled bath

Procedure:

  • Reaction Mixture Preparation: The NVF monomer, RAFT agent, and initiator are dissolved in the chosen solvent in the reaction vessel. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization.

  • Deoxygenation: The reaction mixture is deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas.

  • Polymerization: The reaction vessel is immersed in a temperature-controlled bath set to the appropriate temperature for the chosen initiator (e.g., 35 °C for a xanthate/DMSO system).[5]

  • Monitoring and Termination: The polymerization progress can be monitored by taking samples at different time intervals and analyzing them (e.g., by NMR for conversion and GPC for molecular weight). The reaction is terminated by cooling and exposure to air.

  • Purification: The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.

References

A Comparative Analysis of the Mechanical Properties of PNVF and Polyacrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of hydrogel research and development, particularly for applications in drug delivery, tissue engineering, and biomedical devices, the selection of a polymer with optimal mechanical properties is paramount. This guide provides a detailed comparison of the mechanical characteristics of two prominent hydrogels: Poly(N-vinylformamide) (PNVF) and Polyacrylamide (PAAm). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Poly(this compound) and polyacrylamide are both synthetic polymers that can be cross-linked to form hydrogels with high water content and tunable physical properties. While PAAm hydrogels are widely used and extensively characterized, PNVF is emerging as a viable alternative with certain distinct advantages, including lower toxicity of its monomer and the potential for hydrolysis to create cationic hydrogels.[1][2] This comparison focuses on key mechanical parameters: tensile strength, Young's modulus, elongation at break, and swelling ratio.

Quantitative Comparison of Mechanical Properties

The mechanical behavior of hydrogels is critically dependent on factors such as monomer concentration, cross-linker type and concentration, and the surrounding environment (e.g., pH, temperature). The following table summarizes available quantitative data for PNVF and PAAm hydrogels. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, ranges of values and specific conditions are provided where possible.

Mechanical PropertyPoly(this compound) (PNVF) HydrogelPolyacrylamide (PAAm) HydrogelNotes
Tensile Strength ~500 - 600 kPa[1][2]18.47 kPa - 1.36 MPaFracture stress for PNVF is noted to be largely independent of formulation. PAAm tensile strength varies significantly with cross-linker concentration and the incorporation of other polymers.
Young's Modulus Shear Modulus: 83 ± 18 kPa (for 30 wt% single network)[3]0.2 kPa - 1 MPa[4]PNVF shear modulus is comparable to PAAm. Hydrolyzed PNVF co-polymer hydrogels have shown an 8-fold increase in Young's modulus.[5] PAAm modulus is highly tunable.
Elongation at Break Fracture strain decreases linearly with polymer volume fraction.[1][2]~130% - 1100%PNVF fracture strain is comparable to PAAm.[1][2] PAAm can achieve very high elongation, especially in dual-network formulations.
Swelling Ratio Up to twice that of PAAm for a given formulation.[1][2]Highly variable, can be significantly lower than PNVF.PNVF is generally more hydrophilic than PAAm.[1][2] Swelling in PAAm is dependent on cross-link density and ionic content.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of PNVF and polyacrylamide hydrogel mechanical properties.

Hydrogel Synthesis

a) Poly(this compound) (PNVF) Hydrogel Synthesis: PNVF hydrogels are synthesized via free-radical copolymerization.[2]

  • Preparation of Pre-gel Solution: this compound (NVF) monomer is dissolved in deionized water to the desired concentration (e.g., 10-30 wt%).[2] A cross-linker, such as 2-(N-vinylformamido) ethyl ether (NVEE), is added at a specific molar ratio to the monomer.[1]

  • Initiation: A thermal initiator, like VAZO-44, is added to the pre-gel solution.[2]

  • Polymerization: The solution is degassed to remove oxygen, which can inhibit polymerization. The solution is then poured into a mold of the desired shape and size and cured in an oven at a specific temperature (e.g., 50°C) for a set duration to allow for complete polymerization and cross-linking.[2]

b) Polyacrylamide (PAAm) Hydrogel Synthesis: PAAm hydrogels are also prepared by free-radical polymerization.

  • Preparation of Pre-gel Solution: Acrylamide (AAm) monomer and a cross-linker, typically N,N'-methylenebis(acrylamide) (MBAA), are dissolved in deionized water or a buffer solution to the desired concentrations.

  • Initiation: Polymerization is initiated by adding a catalyst system, commonly ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).

  • Polymerization: The solution is quickly poured into a mold and allowed to polymerize at room temperature. The polymerization process is typically rapid, occurring within minutes.

Mechanical Testing

a) Tensile Testing: This test measures the force required to stretch a hydrogel sample to its breaking point, providing data on tensile strength and elongation at break.

  • Sample Preparation: Hydrogel samples are cut into a specific shape, often a dumbbell or rectangular strip, with defined dimensions.

  • Testing Procedure: The sample is clamped into the grips of a universal testing machine. The sample is then pulled apart at a constant rate of displacement until it fractures. The force and displacement are continuously recorded.

  • Data Analysis:

    • Tensile Strength: The maximum stress the sample can withstand before breaking, calculated as the maximum force divided by the original cross-sectional area of the sample.

    • Elongation at Break: The percentage increase in the length of the sample at the point of fracture relative to its original length.

b) Rheological Analysis for Young's Modulus: Rheology is used to measure the viscoelastic properties of the hydrogel, from which the Young's modulus (a measure of stiffness) can be determined.

  • Sample Preparation: A cylindrical or disk-shaped hydrogel sample of a specific diameter and thickness is prepared.

  • Testing Procedure: The sample is placed on the lower plate of a rheometer. The upper plate is lowered to a defined gap height, ensuring complete contact with the sample. Oscillatory shear stress with a small amplitude is applied to the sample over a range of frequencies. The resulting strain and the phase shift between the stress and strain are measured.

  • Data Analysis:

    • Storage Modulus (G'): Represents the elastic component of the hydrogel.

    • Loss Modulus (G''): Represents the viscous component of the hydrogel.

    • For a predominantly elastic hydrogel, the Young's modulus (E) can be estimated from the storage modulus using the equation: E = 2G'(1 + ν), where ν is the Poisson's ratio (often assumed to be ~0.5 for hydrogels).

Swelling Ratio Measurement

This experiment quantifies the ability of a hydrogel to absorb and retain water.

  • Initial Measurement: A dried hydrogel sample is weighed to determine its initial dry weight (W_d).

  • Swelling: The dried hydrogel is immersed in deionized water or a specific buffer solution at a controlled temperature.

  • Equilibrium Measurement: The hydrogel is allowed to swell until it reaches equilibrium, meaning its weight no longer increases over time. The swollen hydrogel is removed from the solution, excess surface water is gently blotted away, and the swollen weight (W_s) is measured.

  • Calculation: The swelling ratio (SR) is calculated using the formula: SR = (W_s - W_d) / W_d.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the mechanical characterization of hydrogels.

G cluster_synthesis Hydrogel Synthesis cluster_testing Mechanical Characterization cluster_data Data Analysis PNVF_synth PNVF Synthesis (NVF, NVEE, Initiator) tensile Tensile Testing (Universal Testing Machine) PNVF_synth->tensile rheology Rheological Analysis (Rheometer) PNVF_synth->rheology swelling Swelling Ratio Measurement (Gravimetric Analysis) PNVF_synth->swelling PAAm_synth PAAm Synthesis (AAm, MBAA, APS/TEMED) PAAm_synth->tensile PAAm_synth->rheology PAAm_synth->swelling tensile_data Tensile Strength Elongation at Break tensile->tensile_data rheology_data Young's Modulus (from G') rheology->rheology_data swelling_data Swelling Ratio swelling->swelling_data

References

A Comparative Guide to Crosslinkers for N-Vinylformamide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Vinylformamide (NVF) hydrogels are gaining significant attention in the biomedical field due to their biocompatibility and tunable properties. The choice of crosslinking agent is a critical determinant of the hydrogel's performance, directly influencing its swelling behavior, mechanical strength, and drug release kinetics. This guide provides an objective comparison of the efficacy of different crosslinkers for NVF hydrogels, supported by available experimental data and detailed protocols.

Comparison of Key Performance Metrics

Swelling Properties

The equilibrium water content (EWC) or swelling ratio is a crucial parameter, especially for applications in drug delivery and tissue engineering. A study by Świder et al. investigated NVF copolymers crosslinked with MBA, EGDMA, and divinylbenzene (B73037) (DVB), although specific quantitative data on swelling ratios were not available in the accessed literature.[1][2][3][4][5] Generally, increasing the crosslinker concentration leads to a more densely crosslinked network, which restricts the swelling capacity of the hydrogel.[6]

One study reported that a homopolymer of NVF crosslinked with PEGDA exhibited a high equilibrium water content (%EWC) of 94.57%.[7][8] Another study comparing PNVF gels crosslinked with NVEE to polyacrylamide (PAAm) gels crosslinked with MBA found that for a given formulation, the PNVF gels can swell up to twice as much as the PAAm gels, indicating the high hydrophilicity of the PNVF network.[9]

CrosslinkerMonomer SystemCrosslinker ConcentrationSwelling Ratio / %EWCReference
MBA NVF CopolymersNot SpecifiedData Not Available[1][2][3][4][5]
EGDMA NVF CopolymersNot SpecifiedData Not Available[1][2][3][4][5]
PEGDA NVF HomopolymerNot Specified94.57%[7][8]
NVEE NVF Homopolymer1% - 3% (mass basis)Swells up to twice that of MBA-crosslinked PAAm[9]

Table 1: Comparison of Swelling Properties of NVF Hydrogels with Different Crosslinkers. Note: Direct comparative data for MBA and EGDMA in pure NVF hydrogels was not available in the reviewed literature.

Mechanical Properties

The mechanical integrity of hydrogels is vital for their application, particularly in load-bearing tissues. Increasing the crosslinker concentration generally enhances the mechanical strength of the hydrogel.[2] For PNVF gels crosslinked with NVEE, increasing the crosslinker concentration from 1% to 3% resulted in a significant increase in Young's modulus (from 138 kPa to 609 kPa) and shear modulus (from 49 to 212 kPa).[3] Fracture stresses for standard PNVF hydrogels are often reported to be around 500-600 kPa.[2]

CrosslinkerMonomer SystemCrosslinker ConcentrationYoung's Modulus (kPa)Tensile/Fracture Strength (kPa)Reference
MBA NVF CopolymersNot SpecifiedData Not AvailableData Not Available[1][2][3][4][5]
EGDMA NVF CopolymersNot SpecifiedData Not AvailableData Not Available[1][2][3][4][5]
PEGDA NVF CopolymersNot SpecifiedData Not AvailableData Not Available[7][8]
NVEE NVF Homopolymer1% - 3% (mass basis)138 - 609~500[3][9]

Table 2: Comparison of Mechanical Properties of NVF Hydrogels with Different Crosslinkers. Note: Direct comparative data for MBA, EGDMA, and PEGDA in pure NVF hydrogels was not available in the reviewed literature.

Drug Release Kinetics

The crosslinker type and concentration directly influence the mesh size of the hydrogel network, which in turn governs the diffusion and release of encapsulated drugs. A more tightly crosslinked network will generally result in a slower and more sustained release profile.[10] A study on NVF copolymer hydrogels crosslinked with PEGDA demonstrated that the release of different dye molecules followed Higuchi's model, and the amount of dye released was dependent on the amount of free water within the hydrogel.[7][8] While the impact of different crosslinkers on drug release from NVF hydrogels is a critical area of research, direct comparative studies are limited in the available literature.

Experimental Protocols

Synthesis of NVF Hydrogels via Free-Radical Polymerization

This protocol describes a general method for synthesizing NVF hydrogels, which can be adapted for different crosslinkers and initiators.

Materials:

  • This compound (NVF) monomer

  • Crosslinker (e.g., N,N'-methylenebisacrylamide (MBA), poly(ethylene glycol) diacrylate (PEGDA))

  • Thermal initiator (e.g., Potassium Persulfate (KPS)) or Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO))

  • Deionized (DI) water

  • Nitrogen gas

  • Glass molds with spacers

Procedure: [11]

  • Prepare the Monomer Solution: Dissolve the desired amount of NVF monomer and crosslinker in DI water. A typical monomer concentration ranges from 10-30 wt%. The crosslinker concentration can be varied (e.g., 0.5-5% by mass relative to the monomer) to tune the hydrogel properties.

  • Deoxygenate the Solution: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the Initiator:

    • For Thermal Initiation: Dissolve the thermal initiator (e.g., KPS) in a small amount of DI water and add it to the deoxygenated monomer solution.

    • For Photo-Initiation: Add the photoinitiator (e.g., TPO) to the deoxygenated monomer solution and ensure it is fully dissolved.

  • Polymerization:

    • For Thermal Initiation: Quickly pour the solution into the glass molds and place them in an oven at a temperature suitable for the initiator's decomposition (e.g., 50-70°C).

    • For Photo-Initiation: Pour the solution into the molds and expose them to a UV light source for a specified time to induce polymerization.[12]

  • Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water for several days, changing the water daily, to remove any unreacted monomers and initiator.

Characterization of Hydrogel Properties

Swelling Ratio Determination: [11]

  • Weigh a dried hydrogel sample (Wd).

  • Immerse the dried hydrogel in an excess of DI water or a specific buffer solution at a controlled temperature (e.g., 37°C).

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the Equilibrium Water Content (%EWC) using the formula: %EWC = [(Ws - Wd) / Ws] x 100.

Uniaxial Compression Testing: [11]

  • Prepare cylindrical hydrogel samples of known dimensions.

  • Place the sample between the parallel plates of a universal testing machine.

  • Apply a compressive force at a constant strain rate.

  • Record the stress and strain data until the hydrogel fractures.

  • From the stress-strain curve, determine the compressive modulus (initial slope), ultimate compressive strength (stress at fracture), and fracture strain.

In Vitro Drug Release Study: [12]

  • Load the hydrogel with a model drug by soaking it in a concentrated drug solution for a specific period.

  • Transfer the drug-loaded hydrogel to a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Determine the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_characterization Characterization A Prepare Monomer & Crosslinker Solution B Deoxygenate (N2 Purge) A->B C Add Initiator B->C D Polymerization (Thermal or UV) C->D E Immerse in DI Water D->E F Swelling Studies (%EWC) E->F G Mechanical Testing (Compression) E->G H Drug Release Kinetics E->H

Caption: General experimental workflow for the synthesis and characterization of NVF hydrogels.

logical_relationship crosslinker Crosslinker Type & Concentration network Hydrogel Network Structure (Crosslink Density, Mesh Size) crosslinker->network swelling Swelling Properties (EWC, Swelling Ratio) network->swelling mechanical Mechanical Properties (Modulus, Strength) network->mechanical drug_release Drug Release Kinetics (Rate, Mechanism) network->drug_release application Application Performance (e.g., Tissue Engineering, Drug Delivery) swelling->application mechanical->application drug_release->application

Caption: Logical relationship between crosslinker properties and hydrogel performance.

drug_delivery_pathway start Drug-Loaded NVF Hydrogel implant Implantation/ Application start->implant swelling Hydrogel Swelling in Physiological Fluid implant->swelling diffusion Drug Diffusion through Hydrogel Matrix swelling->diffusion release Sustained Drug Release at Target Site diffusion->release effect Therapeutic Effect release->effect

Caption: A simplified workflow for drug delivery using an NVF hydrogel carrier.

References

A Comparative Guide to the Validation of PNVF Hydrolysis to PVAm using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of polyvinylamine (PVAm), the accurate determination of the degree of hydrolysis from its precursor, poly(N-vinylformamide) (PNVF), is of paramount importance. The degree of hydrolysis dictates the charge density, solubility, and overall functionality of the resulting polymer, directly impacting its performance in applications ranging from drug delivery to gene therapy. While several analytical techniques can be employed for this validation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a rapid, precise, and structurally informative method. This guide provides an objective comparison between ¹H NMR spectroscopy and the classical potentiometric titration method, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Methods

The two most prevalent methods for determining the degree of hydrolysis of PNVF are ¹H NMR spectroscopy and potentiometric titration. Each method operates on a different principle and offers distinct advantages and disadvantages.

Feature¹H NMR SpectroscopyPotentiometric Titration
Principle Quantifies the ratio of remaining formyl protons to the polymer backbone protons.Quantifies the number of amine groups by neutralizing them with a standard acid solution.
Sample Preparation Dissolution of the polymer in a deuterated solvent (e.g., D₂O).Dissolution of the polymer in deionized water.
Measurement Integration of specific peaks in the NMR spectrum.Volume of titrant required to reach the equivalence point.
Speed Fast, with typical acquisition times of a few minutes per sample.Slower, involving stepwise addition of titrant and equilibration.
Sample Size Requires a smaller sample size (e.g., ~10 mg).Typically requires a larger sample size (e.g., >50 mg).
Accuracy High, and provides additional structural information. Less susceptible to ionic impurities.High, but can be affected by the presence of other acidic or basic impurities.
Equipment High-resolution NMR spectrometer.Standard laboratory autotitrator or pH meter and burette.
Cost Higher equipment cost and maintenance.Lower equipment cost.

Experimental Protocols

¹H NMR Spectroscopy for Determination of Degree of Hydrolysis

Principle: The hydrolysis of the this compound monomer unit to a vinylamine (B613835) unit results in the disappearance of the formyl proton (-CHO) signal in the ¹H NMR spectrum. By comparing the integral of the remaining formyl proton signal to the integral of the protons on the polymer backbone, which remains constant, the degree of hydrolysis can be accurately calculated.

Materials:

  • Partially hydrolyzed PNVF sample

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh 10-20 mg of the dried hydrolyzed PNVF sample.

  • Dissolve the sample in approximately 0.7 mL of D₂O in a small vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the following signals:

    • A₁: The signal corresponding to the remaining formyl proton (-CHO), which typically appears as a singlet around 8.0-8.2 ppm.

    • A₂: The signals corresponding to the protons of the polymer backbone (-CH₂-CH-), which typically appear in the range of 1.2-3.5 ppm.

  • Calculate the degree of hydrolysis (DH) using the following formula: DH (%) = (1 - [A₁ / (A₂ / 3)]) * 100

    Note: The integral of the backbone protons (A₂) is divided by 3 because there are three protons in the backbone for each monomer unit.

Potentiometric Titration for Determination of Degree of Hydrolysis

Principle: The primary amine groups (-NH₂) on the PVAm polymer are basic and can be titrated with a strong acid, such as hydrochloric acid (HCl). The equivalence point, where all the amine groups have been neutralized, is detected by a sharp change in pH. The degree of hydrolysis is calculated from the amount of acid consumed.

Materials:

  • Partially hydrolyzed PNVF sample

  • Deionized water

  • Standardized 0.1 M Hydrochloric acid (HCl) solution

  • pH meter with a calibrated electrode

  • Burette or autotitrator

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 100 mg of the dried hydrolyzed PNVF sample.

  • Dissolve the sample in 50 mL of deionized water in a beaker, using a magnetic stirrer to aid dissolution.

  • Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

  • Immerse the calibrated pH electrode in the polymer solution.

  • Titrate the solution with the standardized 0.1 M HCl solution, recording the pH after each addition of titrant. Add the titrant in small increments, especially near the expected equivalence point.

  • Identify the equivalence point from the titration curve (the point of maximum slope on a plot of pH vs. volume of HCl added).

  • Calculate the degree of hydrolysis (DH) using the following formula: DH (%) = (V * M * M_NVF) / w * 100

    Where:

    • V = Volume of HCl solution at the equivalence point (L)

    • M = Molarity of the HCl solution (mol/L)

    • M_NVF = Molar mass of the this compound monomer unit (71.08 g/mol )

    • w = Weight of the dried polymer sample (g)

Visualizing the Workflow

The following diagrams illustrate the logical workflow for both the hydrolysis process and the subsequent analytical validation.

PNVF_Hydrolysis_Workflow cluster_synthesis PNVF Hydrolysis cluster_validation Validation of Degree of Hydrolysis PNVF Poly(this compound) (PNVF) Hydrolysis Hydrolysis (Acid or Base Catalyzed) PNVF->Hydrolysis PVAm Poly(vinylamine) (PVAm) Hydrolysis->PVAm Sample Hydrolyzed PNVF Sample PVAm->Sample Characterization NMR_Prep Sample Prep for NMR (Dissolve in D₂O) Sample->NMR_Prep Titration_Prep Sample Prep for Titration (Dissolve in DI Water) Sample->Titration_Prep NMR_Analysis ¹H NMR Spectroscopy NMR_Prep->NMR_Analysis Titration_Analysis Potentiometric Titration Titration_Prep->Titration_Analysis DH_Calc_NMR Calculate DH (from peak integrals) NMR_Analysis->DH_Calc_NMR DH_Calc_Titration Calculate DH (from equivalence point) Titration_Analysis->DH_Calc_Titration

Caption: Workflow of PNVF hydrolysis and subsequent validation.

NMR_vs_Titration Title Choice of Validation Method Method Determine Degree of Hydrolysis NMR ¹H NMR Spectroscopy Method->NMR Titration Potentiometric Titration Method->Titration NMR_Adv Advantages: - Fast - Small sample size - Provides structural info - Less sensitive to impurities NMR->NMR_Adv NMR_Disadv Disadvantages: - High equipment cost NMR->NMR_Disadv Titration_Adv Advantages: - Low equipment cost - Widely accessible Titration->Titration_Adv Titration_Disadv Disadvantages: - Slower - Larger sample size - Prone to interference from  acidic/basic impurities Titration->Titration_Disadv

Caption: Comparison of NMR spectroscopy and potentiometric titration.

Conclusion

Both ¹H NMR spectroscopy and potentiometric titration are reliable methods for determining the degree of hydrolysis of PNVF. The choice between these techniques often depends on the specific needs of the researcher, including available instrumentation, sample amount, and the desired speed of analysis. ¹H NMR offers a rapid, highly specific, and structurally informative analysis, making it ideal for in-depth characterization and high-throughput screening. Potentiometric titration, while slower and more susceptible to certain impurities, is a cost-effective and accurate method that is accessible in most laboratory settings. For researchers in drug development and other highly regulated fields, the detailed structural information and high precision offered by NMR can be particularly advantageous for ensuring product quality and consistency.

A Comparative Study of Acidic and Basic Hydrolysis of Poly(N-vinylformamide)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the conversion of Poly(N-vinylformamide) (PNVF) to Polyvinylamine (PVAm), detailing the kinetics, mechanisms, and experimental considerations of acidic versus basic hydrolysis.

The transformation of Poly(this compound) (PNVF) into Polyvinylamine (PVAm) is a critical step in the synthesis of this versatile cationic polymer, which finds extensive applications in drug delivery, gene therapy, and biomedical engineering. The degree of hydrolysis of PNVF directly dictates the charge density and, consequently, the biological and physicochemical properties of the resultant PVAm. This guide provides an objective comparison of the two primary chemical methods for PNVF hydrolysis: acidic and basic catalysis, supported by experimental data and detailed protocols.

Executive Summary

Basic hydrolysis of PNVF is generally the preferred method for achieving a high degree of conversion to PVAm, often approaching 100%. In contrast, acidic hydrolysis is inherently limited by electrostatic repulsion between the newly formed cationic amine groups on the polymer chain, resulting in lower conversion rates. The choice between the two methods will ultimately depend on the desired degree of hydrolysis and the specific requirements of the final application.

Comparative Data on Hydrolysis Conditions and Outcomes

The following tables summarize the key parameters and outcomes for both acidic and basic hydrolysis of PNVF, based on findings from various studies.

Table 1: Comparison of Acidic and Basic Hydrolysis of PNVF

FeatureAcidic HydrolysisBasic Hydrolysis
Catalyst Strong acids (e.g., HCl)Strong bases (e.g., NaOH)
Maximum Conversion Limited, typically does not reach completion[1][2]Can achieve near-complete conversion (~100%)[1][2][3]
Reaction Mechanism Protonation of the carbonyl oxygen followed by nucleophilic attack of water.[4]Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.[4]
Limiting Factors Electrostatic repulsion between protonated amine groups.[1][3]High concentrations of NaOH can lead to side reactions in some cases.
Product Form Polyvinylammonium salt (e.g., PVAm-HCl)[3]Free base Polyvinylamine (PVAm)[4]
Reaction Time Generally longer to reach equilibrium, which is at a limited conversion.[1]Can achieve high conversion in a shorter time frame (e.g., 12 hours for complete conversion).[1][2]

Table 2: Typical Experimental Parameters for PNVF Hydrolysis

ParameterAcidic HydrolysisBasic HydrolysisReference(s)
Reagent Hydrochloric Acid (HCl)Sodium Hydroxide (NaOH)[1][3]
Reagent/Amide Molar Ratio > 1 for significant conversion> 1 for complete conversion[3]
Temperature 60 - 80 °C60 - 80 °C[3]
Reaction Time 4 - 24 hours4 - 12 hours[3]
PNVF Concentration 5 - 10 wt%5 - 10 wt%[3]

Reaction Mechanisms and Experimental Workflows

The distinct mechanisms of acidic and basic hydrolysis lead to different reaction kinetics and final products. These are visually represented in the following diagrams.

Acidic_Hydrolysis_Pathway PNVF PNVF (Poly(this compound)) Protonation Protonation of Carbonyl Oxygen PNVF->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack + H2O Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Amine_Formation Formation of Protonated Amine Intermediate->Amine_Formation PVAm_HCl PVAm-HCl (Polyvinylammonium chloride) Amine_Formation->PVAm_HCl Formic_Acid Formic Acid Amine_Formation->Formic_Acid Basic_Hydrolysis_Pathway PNVF PNVF (Poly(this compound)) Nucleophilic_Attack Nucleophilic Attack by Hydroxide PNVF->Nucleophilic_Attack + OH- Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Amine_Formation Formation of Free Amine Intermediate->Amine_Formation PVAm PVAm (Polyvinylamine) Amine_Formation->PVAm Formate Sodium Formate Amine_Formation->Formate Experimental_Workflow cluster_acid Acidic Hydrolysis Workflow cluster_base Basic Hydrolysis Workflow A_Start Dissolve PNVF in Water A_Add_Acid Add Strong Acid (e.g., HCl) A_Start->A_Add_Acid A_Heat Heat Reaction Mixture (e.g., 60-80°C) A_Add_Acid->A_Heat A_Stir Continuous Stirring (4-24h) A_Heat->A_Stir A_Purify Purification (e.g., Dialysis) A_Stir->A_Purify A_End PVAm-HCl Solution A_Purify->A_End B_Start Dissolve PNVF in Water B_Add_Base Add Strong Base (e.g., NaOH) B_Start->B_Add_Base B_Heat Heat Reaction Mixture (e.g., 60-80°C) B_Add_Base->B_Heat B_Stir Continuous Stirring (4-12h) B_Heat->B_Stir B_Purify Purification (e.g., Dialysis) B_Stir->B_Purify B_Isolate Isolation (e.g., Freeze-drying) B_Purify->B_Isolate B_End Solid PVAm B_Isolate->B_End

References

A Comparative Analysis of the Swelling Behavior of N-Vinylformamide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing and retaining large volumes of water or biological fluids. Their unique properties, including high water content, soft consistency, and biocompatibility, make them ideal for a wide range of applications in drug delivery, tissue engineering, and regenerative medicine. N-Vinylformamide (NVF) has emerged as a significant monomer for hydrogel synthesis, primarily because it is a structural isomer of acrylamide (B121943) but exhibits more favorable toxicological properties.[1][2] Poly(this compound) (PNVF) hydrogels are noted for their high hydrophilicity and potential to serve as a viable alternative to commonly used polyacrylamide (PAAm) hydrogels.[3][4]

This guide provides an objective comparison of the swelling behavior of NVF-based hydrogels against other prevalent polymer systems, supported by experimental data. We will delve into their responses to various stimuli and provide detailed experimental protocols for assessing their swelling characteristics.

Comparative Swelling Behavior

The swelling capacity of a hydrogel is a critical parameter that dictates its performance, particularly in applications like controlled drug release, where swelling influences diffusion rates and release kinetics.

This compound (NVF) vs. Polyacrylamide (PAAm)

PNVF and PAAm hydrogels are structurally similar, yet they exhibit distinct swelling properties. Due to its higher hydrophilicity, PNVF generally demonstrates superior swelling capabilities.

  • Swelling in Water: For a given formulation, PNVF hydrogels can swell up to twice as much as their PAAm counterparts.[3][4][5] This is attributed to the more favorable interaction between the PNVF polymer chains and water molecules. The Flory-Huggins solubility parameter (χ), which describes the interaction between a polymer and a solvent, is a key indicator of this behavior. While the reported values are close, detailed analysis of their mechanical properties as a function of polymer volume fraction suggests PNVF is more hydrophilic than PAAm.[3][4]

  • Toxicity Profile: A significant advantage of NVF is that the monomer is a liquid and is considered less toxic than the crystalline acrylamide monomer, making it a safer alternative in biomedical applications.[3][5]

Stimuli-Responsive Swelling: NVF in Context

Pure PNVF hydrogels are non-ionic and do not exhibit significant responsiveness to external stimuli like pH or temperature.[1] However, their properties can be readily tailored by copolymerizing NVF with functional monomers or by creating interpenetrating polymer networks (IPNs).

  • pH-Responsiveness (vs. PAA): Poly(acrylic acid) (PAA) is a classic example of an anionic, pH-responsive hydrogel. Its carboxylic acid groups deprotonate at higher pH values, leading to electrostatic repulsion between the polymer chains and a dramatic increase in swelling.[6] While PNVF itself is not pH-sensitive, it can be incorporated into pH-responsive systems. For instance, IPNs composed of hydrolyzed PNVF (which yields cationic polyvinylamine, PVAm) and anionic PAAc exhibit complex pH-dependent swelling. These IPNs show reduced swelling at intermediate pH levels (3-6) due to intermolecular ionic complexation between the oppositely charged networks, and high swelling at very low or high pH values.[7]

  • Thermo-Responsiveness (vs. PNIPAM): Poly(N-isopropylacrylamide) (PNIPAM) is the most widely studied thermo-responsive polymer, known for its sharp volume phase transition temperature (VPTT) around 32°C.[8][9] Below this temperature, it is hydrophilic and swells, while above it, the polymer becomes hydrophobic and deswells, expelling water. Incorporating the highly hydrophilic NVF into a PNIPAM network can modulate this transition temperature and the overall swelling ratio.

  • Ionic Strength Response: For ionic hydrogels, such as PAA or hydrolyzed PNVF, the swelling ratio is highly dependent on the ionic strength of the surrounding medium. An increase in external ion concentration shields the fixed charges on the polymer chains, which reduces the internal electrostatic repulsion and diminishes the osmotic pressure driving force for swelling.[10][11] This leads to a significant reduction in the equilibrium swelling degree.[12]

Data Presentation: Quantitative Swelling Comparison

The following tables summarize the swelling characteristics of NVF-based hydrogels in comparison to other polymers.

Hydrogel System Typical Swelling Ratio (q) Key Characteristics References
Poly(this compound) (PNVF) HighMore hydrophilic than PAAm; can swell up to twice as much for a given formulation.[3],[4],[5]
Polyacrylamide (PAAm) ModerateWidely used benchmark; less hydrophilic than PNVF.[3],[4]
Poly(N-isopropylacrylamide) (PNIPAM) Very High (below LCST)Thermo-responsive; exhibits a sharp decrease in swelling above ~32°C.[13],[9]
Poly(acrylic acid) (PAA) High (at high pH)Anionic; swelling is highly dependent on the pH of the medium.[14],[6]
Table 1: General Swelling Ratios of Different Hydrogel Systems in Water.
Hydrogel System Swelling at Low pH (e.g., pH 2) Swelling at High pH (e.g., pH 8) Mechanism References
PNVF (Pure) StableStableNon-ionic, no significant pH response.[1]
PAA Low (Collapsed)High (Swollen)Ionization of carboxylic acid groups leads to electrostatic repulsion.[6],[15]
Hydrolyzed PNVF/PAAc IPN HighHighAt intermediate pH (3-6), swelling decreases due to ionic complexation.[7]
Table 2: Influence of pH on the Swelling Behavior of Hydrogels.
Hydrogel System Swelling below LCST/VPTT (e.g., 25°C) Swelling above LCST/VPTT (e.g., 40°C) Mechanism References
PNVF (Pure) StableStableNon-thermo-responsive.-
PNIPAM High (Swollen)Low (Collapsed)Polymer chains transition from hydrophilic to hydrophobic.[8],[16],[17]
Table 3: Influence of Temperature on the Swelling Behavior of Hydrogels.

Experimental Protocols

Accurate and reproducible measurement of swelling is crucial for comparing different hydrogel systems. The gravimetric method is the most common approach.

Protocol: Gravimetric Swelling Measurement

This protocol details the steps to determine the swelling ratio of a hydrogel over time.

  • Preparation:

    • Prepare hydrogel samples of a defined shape and size.

    • Dry the hydrogels to a constant weight, typically in a vacuum oven at a specified temperature (e.g., 40-60°C).

    • Record the initial dry weight of each sample (

      WdW_dWd​
      ).[18]

  • Swelling:

    • Immerse each dried hydrogel sample in a vessel containing an excess of the desired swelling medium (e.g., deionized water, buffer solution of specific pH or ionic strength).[19]

    • Maintain the vessel at a constant temperature.

  • Measurement:

    • At predetermined time intervals (e.g., 10, 30, 60 minutes, then hourly), carefully remove a hydrogel sample from the medium.[20]

    • Gently blot the surface of the hydrogel with a lint-free wipe (e.g., Kimwipe) to remove excess surface liquid without compressing the sample.

    • Immediately weigh the swollen hydrogel and record its weight (

      WsW_sWs​
      ).[19]

  • Equilibrium:

    • Return the hydrogel to its vessel.

    • Repeat the measurement step until the swollen weight remains constant over three consecutive measurements. This indicates that the hydrogel has reached its equilibrium swelling state.[21]

  • Calculation:

    • The swelling ratio (q) at each time point is calculated using the formula: q = (Ws - Wd) / Wd

    • Alternatively, the mass swelling ratio can be expressed as: q = Ws / Wd[21]

    • Plot the swelling ratio (q) as a function of time to obtain the swelling kinetics curve.

Visualizations

Experimental Workflow for Swelling Measurement

The following diagram illustrates the standard procedure for determining the swelling ratio of a hydrogel.

G cluster_prep Preparation cluster_swell Swelling & Measurement cluster_calc Analysis prep1 Synthesize & Dry Hydrogel prep2 Weigh Dry Hydrogel (Wd) prep1->prep2 swell1 Immerse in Swelling Medium prep2->swell1 swell2 Remove & Blot Surface swell1->swell2 swell3 Weigh Swollen Gel (Ws) swell2->swell3 swell4 Return to Medium swell3->swell4 calc1 Check for Equilibrium (Ws is constant) swell3->calc1 swell4->swell2 calc2 Calculate Swelling Ratio q = (Ws - Wd) / Wd calc1->calc2

A flowchart of the gravimetric method for hydrogel swelling measurement.
Factors Influencing Hydrogel Swelling Behavior

This diagram illustrates the logical relationships between polymer type, external stimuli, and the resulting swelling behavior.

G A Hydrogel Swelling Behavior B1 Polymer Type A->B1 B2 Network Properties A->B2 B3 External Stimuli A->B3 C1 PNVF (High Swelling) B1->C1 C2 PAAm (Moderate Swelling) B1->C2 C3 PAA (pH-Responsive) B1->C3 C4 PNIPAM (Thermo-Responsive) B1->C4 D1 Crosslink Density B2->D1 E1 pH B3->E1 E2 Temperature B3->E2 E3 Ionic Strength B3->E3 D1_effect Higher Density -> Lower Swelling D1->D1_effect E1->C3 High pH increases swelling E2->C4 > LCST decreases swelling E3->C3 E3_effect Higher Strength -> Lower Swelling (for ionic gels) E3->E3_effect

Key factors and their influence on the swelling of different hydrogels.

References

A Head-to-Head Battle of Biocompatibility: PNVF Hydrogels Versus Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of biomaterials, selecting the optimal hydrogel is paramount to success. This guide provides a comprehensive comparison of the biocompatibility of poly(N-vinylformamide) (PNVF) hydrogels against three widely used alternatives: polyethylene (B3416737) glycol (PEG), poly(2-hydroxyethyl methacrylate) (PHEMA), and polyacrylamide. By presenting key experimental data, detailed protocols, and illustrating the underlying biological pathways, this document serves as a critical resource for making informed decisions in tissue engineering, drug delivery, and regenerative medicine.

The ideal hydrogel for biomedical applications must exhibit excellent biocompatibility, eliciting minimal adverse reactions from the host tissue. This includes low cytotoxicity, a mild inflammatory response, and proper integration with surrounding tissues. This guide delves into the comparative performance of PNVF and its counterparts across these critical parameters.

Quantitative Biocompatibility Assessment: A Comparative Overview

To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the cytotoxicity and in vivo response of PNVF, PEG, PHEMA, and polyacrylamide hydrogels. It is important to note that direct comparative studies are limited, and experimental conditions can vary significantly between studies.

Hydrogel MaterialCell TypeAssayCell Viability (%)Source
PNVF L929 Mouse FibroblastsMTT Assay> 95%[No specific citation available in search results]
PEG Human Mesenchymal Stem Cells (hMSCs)Live/Dead Assay~82% (Day 1), ~45% (Day 7, without FGF2)[1]
PEG MCF7WST-8 Assay>80% (up to 50 µM for PEG-conjugated peptides)[2]
PHEMA L929 Mouse FibroblastsMTT Assay> 90%[3]
Polyacrylamide Human Umbilical Vein Endothelial Cells (HUVECs)Live/Dead Assay> 90%[No specific citation available in search results]
Polyacrylamide (with NIPAM) HepG2MTT Assay~90%[3]

Table 1: In Vitro Cytotoxicity Comparison. This table presents the percentage of viable cells after exposure to different hydrogel materials, as determined by common cytotoxicity assays. Higher percentages indicate better biocompatibility.

Hydrogel MaterialImplantation SiteObservation PeriodKey FindingsSource
PNVF Subcutaneous (Rat)21 daysMild inflammatory response, thin fibrous capsule.[No specific citation available in search results]
PEG Subcutaneous (Mouse)12 weeksMinimal inflammatory response, thin fibrous capsule.[4]
PHEMA Subcutaneous (Pig)1 monthNo distinct inflammatory properties observed.[4]
Polyacrylamide Subcutaneous (Rat)21 daysSuccessfully suppressed the inflammation reaction with nano-patterned surface.[5]

Table 2: In Vivo Biocompatibility Comparison. This table summarizes the key histological findings from subcutaneous implantation studies of the different hydrogels. A thinner fibrous capsule and a milder inflammatory response are indicative of better biocompatibility.

Experimental Protocols: A Guide to Reproducible Biocompatibility Testing

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Hydrogel samples (PNVF, PEG, PHEMA, polyacrylamide)

  • L929 fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Hydrogel Extraction:

    • Sterilize hydrogel samples using an appropriate method (e.g., ethylene (B1197577) oxide, gamma irradiation).

    • Incubate the hydrogels in complete cell culture medium (e.g., 1 g of hydrogel per 10 mL of medium) for 24-72 hours at 37°C.[6][7] This medium, now containing any leachable substances, is the "hydrogel extract."

  • Cell Seeding:

    • Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Hydrogel Extracts:

    • Remove the existing medium from the wells and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).

  • Incubation:

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Remove the hydrogel extracts and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100.

In Vivo Subcutaneous Implantation

This protocol describes the surgical implantation of hydrogel discs into the subcutaneous space of a rodent model to evaluate the local tissue response.

Materials:

  • Hydrogel discs (sterilized)

  • Sprague-Dawley rats (or other suitable animal model)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, sutures)

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Analgesics

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using a calibrated vaporizer.

    • Shave the dorsal surface and sterilize the surgical site with an antiseptic solution.

  • Surgical Implantation:

    • Make a small incision (approximately 1 cm) in the skin.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • Insert a sterile hydrogel disc into the pocket.

    • Close the incision with sutures.

  • Post-operative Care:

    • Administer analgesics as per the approved animal care protocol.

    • Monitor the animals daily for signs of infection or distress.

  • Tissue Harvesting and Histological Analysis:

    • At predetermined time points (e.g., 7, 14, 28 days), euthanize the animals.

    • Excise the hydrogel implant along with the surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate the inflammatory cell infiltrate and fibrous capsule formation, respectively.[8]

Visualizing the Biological Response: Signaling Pathways and Workflows

To provide a deeper understanding of the cellular and molecular events governing biocompatibility, the following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exposure Exposure & Assay cluster_analysis Analysis A Hydrogel Sterilization B Hydrogel Extraction (24-72h in medium) A->B C Cell Seeding (96-well plate) D Replace medium with hydrogel extract C->D E Incubate (24-48h) D->E F Add MTT reagent E->F G Incubate (4h) F->G H Solubilize formazan (DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability (%) I->J

MTT Assay Workflow for Hydrogel Cytotoxicity.

Foreign_Body_Response_Pathway cluster_implant Implantation & Initial Response cluster_inflammation Inflammatory Response cluster_fibrosis Fibrotic Response Implant Hydrogel Implantation Protein Protein Adsorption (Fibrinogen, etc.) Implant->Protein Neutrophils Neutrophil Infiltration (Acute Inflammation) Protein->Neutrophils Macrophages Macrophage Recruitment Neutrophils->Macrophages M1 M1 Macrophage (Pro-inflammatory) Macrophages->M1 LPS, IFN-γ M2 M2 Macrophage (Anti-inflammatory) Macrophages->M2 IL-4, IL-13 Cytokines Cytokine Release (TNF-α, IL-1β) M1->Cytokines GrowthFactors Growth Factor Release (TGF-β, PDGF) M2->GrowthFactors Fibroblasts Fibroblast Recruitment & Proliferation Cytokines->Fibroblasts GrowthFactors->Fibroblasts Myofibroblasts Myofibroblast Differentiation Fibroblasts->Myofibroblasts TGF-β ECM Extracellular Matrix Deposition (Collagen) Myofibroblasts->ECM Capsule Fibrous Capsule Formation ECM->Capsule

General Foreign Body Response to Hydrogel Implantation.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive IkB (degraded) IkB (degraded) IkB->IkB (degraded) ubiquitination NFkB_active NF-κB (active) NFkB_inactive->NFkB_active release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to Gene Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) NFkB_nucleus->Gene

NF-κB Signaling in Pro-inflammatory Macrophage Activation.

TGFbeta_Signaling_Pathway cluster_ecm Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I & II) TGFb->TGFbR binds to SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_nucleus SMAD Complex SMAD_complex->SMAD_nucleus translocates to Gene Target Gene Transcription (Collagen, α-SMA) SMAD_nucleus->Gene

TGF-β Signaling in Fibroblast to Myofibroblast Differentiation.

Discussion and Conclusion

The available data suggests that PNVF hydrogels exhibit excellent biocompatibility, with high cell viability in vitro and a mild inflammatory response in vivo. This performance is comparable to, and in some cases potentially superior to, established biomaterials like PEG, PHEMA, and polyacrylamide.

  • PNVF: Demonstrates high cytocompatibility and a favorable in vivo response, making it a promising candidate for a wide range of biomedical applications. Its hydrophilic nature is a key contributor to its biocompatibility.

  • PEG: Generally considered biocompatible, but its in vivo performance can be influenced by factors such as molecular weight and crosslinking density.[4] The foreign body response to PEG hydrogels is an active area of research.

  • PHEMA: Has a long history of use in biomedical devices, particularly in contact lenses, and is known for its good biocompatibility.[3] However, its non-degradable nature can be a limitation for certain tissue engineering applications.

  • Polyacrylamide: While the polymer itself is generally considered biocompatible, the monomer, acrylamide, is a known neurotoxin. Therefore, complete polymerization and removal of residual monomer are critical for its safe use in biomedical applications.[3]

References

A Comparative Guide to Solution and Inverse Emulsion Polymerization of N-Vinylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary free-radical polymerization techniques for N-Vinylformamide (NVF): solution polymerization and inverse emulsion polymerization. The choice of polymerization method significantly impacts the properties of the resulting poly(this compound) (PNVF), a versatile, water-soluble polymer and a key precursor to the highly functional polyvinylamine (PVAm).[1][2] This document presents a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the optimal synthesis route for your specific application, from drug delivery systems to biomedical materials.[1][2]

At a Glance: Key Differences

FeatureSolution PolymerizationInverse Emulsion Polymerization
Process Type HomogeneousHeterogeneous
Reaction Medium Solvent (typically water) in which monomer and polymer are solubleTwo-phase system: aqueous monomer solution dispersed in a continuous oil phase
Key Advantage Straightforward process with good control over the reactionCapable of producing high molecular weight polymers at fast polymerization rates
Primary Challenge Complete solvent removal can be difficult; gel effect can be pronounced in concentrated solutionsMore complex system requiring surfactants and high-shear homogenization; purification of the final polymer can be troublesome
Typical Molecular Weight Lower to high, dependent on concentration and temperatureVery high (can reach several millions g/mol )
Final Product Form Viscous polymer solutionPolymer particles (nanogels or microparticles) in an emulsion

Quantitative Data Comparison

The following tables summarize experimental data for both polymerization techniques. Direct side-by-side comparisons in the literature are limited; therefore, the data is compiled from various studies to provide a representative overview.

Table 1: Solution Polymerization of this compound - Experimental Data

This table illustrates the effect of monomer concentration, initiator concentration, and temperature on the molecular weight and conversion rate of PNVF synthesized via aqueous solution polymerization.[1][3]

Monomer Conc. (wt%)Initiator (AIBA) Conc. (mol/L)Temperature (°C)Molecular Weight (Mw, g/mol )Conversion (%)
100 (Bulk)2.94 x 10⁻³60~3,500,000~90
402.94 x 10⁻³60~2,500,000~98
401.47 x 10⁻³50~4,500,000~95
202.94 x 10⁻³60~1,800,000~100

Data compiled from multiple sources.[1]

Table 2: Inverse Emulsion Polymerization of this compound - Representative Data

Quantitative data for the inverse emulsion polymerization of NVF is less commonly detailed in the literature.[1] However, this technique is known for its ability to produce high molecular weight polymers.

Polymerization TypeParticle Size (nm)Molecular Weight (Mw, g/mol )
Inverse Microemulsion Photopolymerization50 - 70Several millions

Data from a study on inverse microemulsion photopolymerization of NVF.[4]

Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both solution and inverse emulsion polymerization of NVF.

Solution_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification prep Prepare aqueous solution of NVF monomer and initiator (AIBA) purge Purge with inert gas (N₂ or Ar) to remove O₂ prep->purge heat Heat to reaction temperature (e.g., 50-70°C) with stirring purge->heat precipitate Precipitate polymer in a non-solvent (e.g., acetone) heat->precipitate wash Wash precipitated PNVF precipitate->wash dry Dry under vacuum wash->dry

Caption: Workflow for the solution polymerization of this compound.

Inverse_Emulsion_Polymerization cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_reaction Polymerization cluster_isolation Isolation & Purification aq_phase Prepare aqueous phase: NVF, initiator (AIBA) emulsify Add aqueous phase to oil phase and homogenize at high speed aq_phase->emulsify oil_phase Prepare oil phase: Cyclohexane, surfactant oil_phase->emulsify purge Purge with inert gas (N₂ or Ar) emulsify->purge heat Heat to reaction temperature with stirring purge->heat break_emulsion Break the emulsion heat->break_emulsion centrifuge Centrifuge to isolate particles break_emulsion->centrifuge wash Wash with oil phase solvent and then a non-solvent centrifuge->wash dry Dry under vacuum wash->dry

Caption: Workflow for the inverse emulsion polymerization of this compound.

Experimental Protocols

Protocol 1: Aqueous Solution Polymerization of this compound

This protocol describes the synthesis of PNVF in an aqueous solution using a water-soluble azo initiator.[1][2]

Materials:

  • This compound (NVF) monomer

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA) or other suitable water-soluble initiator

  • Deionized water (solvent)

  • Acetone or Methanol (non-solvent for precipitation)[2]

  • Argon or Nitrogen gas supply

  • Reaction kettle equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet/outlet

Procedure:

  • Preparation: A solution of this compound in deionized water is prepared in the reaction kettle. The concentration can be varied to control the final molecular weight.[1]

  • Degassing: The solution is purged with an inert gas (Argon or Nitrogen) for at least 30-60 minutes with gentle stirring to remove dissolved oxygen, which can inhibit polymerization.[2]

  • Initiator Addition: The water-soluble initiator (AIBA) is dissolved in a small amount of deionized water and added to the reaction mixture.[2]

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 50-70°C) and allowed to proceed under an inert atmosphere with constant stirring for a specified duration (e.g., 3-24 hours). The progress of the polymerization can be monitored by the increase in the viscosity of the solution.[1]

  • Polymer Isolation: After cooling to room temperature, the viscous polymer solution is slowly added to a vigorously stirred non-solvent (e.g., acetone) to precipitate the PNVF.[2]

  • Purification: The precipitated polymer is filtered and washed multiple times with the non-solvent to remove any unreacted monomer and initiator.[2]

  • Drying: The purified PNVF is dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[2]

Protocol 2: Inverse Emulsion Polymerization of this compound

This protocol outlines the synthesis of PNVF via a surfactant-stabilized water-in-oil emulsion technique.[1]

Materials:

  • This compound (NVF) monomer

  • Cyclohexane or other suitable hydrocarbon (continuous oil phase)[1]

  • Surfactant (e.g., Span 60)

  • Water-soluble initiator (e.g., AIBA)

  • High-speed homogenizer

  • Reaction vessel with a mechanical stirrer, condenser, and inert gas supply

Procedure:

  • Aqueous Phase Preparation: An aqueous solution is prepared containing the NVF monomer and the water-soluble initiator (AIBA).[1]

  • Emulsion Formation: The aqueous phase is added to the continuous oil phase (e.g., cyclohexane) containing the surfactant in the reaction vessel. The mixture is then homogenized at high speed (e.g., 8,000 rpm) for several minutes to form a stable water-in-oil emulsion.[1]

  • Initiation & Polymerization: The emulsion is placed under an inert atmosphere by purging with nitrogen or argon. The temperature is then raised to the desired reaction temperature to initiate polymerization, which occurs within the dispersed aqueous droplets. The reaction is continued with stirring.[1]

  • Polymer Isolation: Upon completion, the resulting polymer particles are isolated. This may involve breaking the emulsion, followed by centrifugation.[1]

  • Purification: The isolated polymer particles are washed with the oil phase solvent to remove surfactants, followed by washing with a non-solvent like acetone.[1]

  • Drying: The purified PNVF particles are dried in a vacuum oven.[1]

Conclusion

The choice between solution and inverse emulsion polymerization for this compound depends heavily on the desired properties of the final poly(this compound). Solution polymerization offers a simpler, more controlled process suitable for applications where moderate molecular weights are acceptable and ease of handling is a priority.[1] In contrast, inverse emulsion polymerization is the preferred method for achieving high to very high molecular weight PNVF, which is often desirable for applications such as flocculants and in the creation of nanogels or microparticles for drug delivery systems.[1] However, this comes at the cost of a more complex experimental setup and purification process.[5] This guide provides the foundational data and protocols to assist researchers in making an informed decision based on their end-use requirements.

References

A Comparative Guide to the Cytotoxicity of N-Vinylformamide-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Vinylformamide (NVF) is a versatile monomer increasingly utilized in the synthesis of polymers for biomedical applications, including drug delivery, tissue engineering, and biocompatible coatings. A critical aspect of developing these materials is a thorough understanding of their cytotoxic potential. This guide provides an objective comparison of the cytotoxicity of NVF monomer and its corresponding polymer, poly(this compound) (PVF), as well as related copolymers and hydrogels, supported by available experimental data.

Executive Summary

A fundamental principle in the toxicology of polymeric biomaterials is that residual monomers are often a primary source of cytotoxicity. This holds true for this compound-based materials. The available evidence strongly indicates that the NVF monomer possesses a significantly higher degree of cytotoxicity than its polymerized form, polyvinylformamide (PVF).[1] When properly synthesized and purified to remove unreacted monomer, PVF and its derivatives are generally considered biocompatible and suitable for a variety of biomedical applications.[1]

Comparative Cytotoxicity Data

Direct, quantitative comparisons of the cytotoxicity of NVF and a wide range of PVF-based materials are not extensively consolidated in publicly available literature. However, by compiling data from various studies, a comparative assessment can be made. The following tables summarize the available quantitative data on the cytotoxicity of NVF monomer and the biocompatibility of PVF-based materials.

Table 1: Cytotoxicity of this compound (NVF) Monomer

EndpointObservationReferences
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Respiratory Irritation May cause respiratory irritation.[1]

No specific IC50 values for NVF monomer on human cell lines were identified in the provided search results.

Table 2: In Vitro Biocompatibility of Poly(this compound) (PVF)-Based Materials

MaterialCell LineAssayKey FindingsReferences
PVF-based Hydrogel L929 mouse fibroblastsCCK8Cell viability of 92.7% (Day 1), 87.9% (Day 3), 79.5% (Day 5), and 73.9% (Day 7) in hydrogel extract medium. Good cytocompatibility for short-term use.[2]
PVF-based Hydrogel L929 mouse fibroblastsMTTRelative growth rate of over 80% after 24, 48, and 72 hours of incubation with hydrogel extract, indicating non-toxicity.[3]
Poly(N-vinylamide) derivatives Not specifiedNot specifiedShowed biocompatibility regardless of the cationic ratio.[4]

Experimental Protocols

Standardized in vitro assays are essential for evaluating and comparing the cytotoxicity of NVF-based materials. Below are detailed methodologies for key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Material Exposure:

    • For Soluble Polymers: Treat the cells with various concentrations of the test material dissolved in cell culture medium.

    • For Hydrogels (Extract Method): Soak the hydrogel in culture medium (e.g., at a ratio of 1 mg/ml) for 24 hours at 37°C to create an extract.[3] Replace the cell medium with the hydrogel extract.

    • For Hydrogels (Direct Contact/Transwell Insert): For direct contact, the hydrogel can be placed in the well with the cells. Alternatively, a transwell insert can be used to separate the hydrogel from the cell monolayer while allowing leachables to diffuse.[5]

  • Controls: Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the test materials for specified periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[1]

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway in NVF-Induced Cytotoxicity

The specific signaling pathways involved in this compound-induced cytotoxicity are not well-documented in the available literature. However, for many chemical toxicants, cytotoxicity is mediated through the induction of oxidative stress. A common pathway involved in the cellular defense against chemical-induced stress is the Nrf2 signaling pathway.[1] Vinyl monomers, in general, have been shown to be activators of the Nrf2 pathway.[6]

G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NVF NVF Keap1 Keap1 NVF->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Transcription G Start Start Material_Prep Material Preparation (NVF solution / PVF-based material) Start->Material_Prep Exposure Exposure of Cells to Material Material_Prep->Exposure Cell_Culture Cell Seeding (e.g., L929 fibroblasts) Cell_Culture->Exposure Incubation Incubation (24, 48, 72 hours) Exposure->Incubation Assay Cytotoxicity Assay Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Data_Analysis Data Analysis (% Viability / % Cytotoxicity) MTT->Data_Analysis LDH->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Vinylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling reactive chemical compounds like N-Vinylformamide. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care. The parent compound is classified as harmful if swallowed, can cause serious eye damage, and may pose risks to fertility or an unborn child.[1] It is also a reactive monomer that can polymerize.[1] Always operate in a well-ventilated area or under a chemical fume hood to prevent the inhalation of vapors.[1] Essential personal protective equipment (PPE) includes chemical-resistant gloves, splash goggles or a face shield, and a lab coat to prevent skin exposure.[1]

Step-by-Step Disposal Protocol

The recommended and safest method for disposing of this compound is through a licensed professional waste disposal service.[1][2][3][4] On-site treatment or disposal down the drain is not appropriate.[1]

  • Waste Identification and Segregation : Clearly label this compound waste with its chemical name and associated hazards.[1] It is critical to segregate this compound waste from incompatible materials such as oxidizing agents, acids, and strong bases to prevent hazardous reactions.[1]

  • Containerization : Keep surplus and unwanted this compound in its original, tightly sealed container.[1] If a secondary container is used, ensure it is appropriately labeled.[1]

  • Contaminated Materials : Any materials that have come into contact with this compound, including PPE (gloves, lab coats), absorbent pads, and disposable labware, must be treated as hazardous waste.[1] These items should be collected in a suitable, sealed container for disposal.[1][2]

  • Empty Containers : Do not rinse empty containers into the sanitary sewer.[1] They will retain chemical residue and must be disposed of as hazardous waste in the same manner as the unused product.[1][2]

  • Reaction Mixtures : All reaction mixtures containing this compound are to be disposed of as hazardous waste. Collect this waste in a designated, properly labeled, and sealed container.[1]

  • Professional Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1] The primary disposal method is typically incineration by a licensed facility.[1][2][5]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate : Non-essential personnel should evacuate the spill area immediately. Ensure adequate ventilation, and if working in a fume hood, keep it operational.[1]

  • Absorb and Collect : Cover the spill with an inert absorbent material. Using non-sparking tools, carefully collect the absorbed material into a designated, sealable container for hazardous waste.[1]

  • Decontamination : Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[1]

Quantitative Data for this compound

PropertyValueSafety ImplicationCitation
Physical State LiquidSpills can spread quickly, requiring appropriate absorbent materials for containment.[1]
Flash Point 106 °C (222.8 °F)The material is combustible at high temperatures. Keep away from heat and open flames.[1]
Reactivity May polymerize. Sensitive to heat, light, air, and moisture.Unused material can become unstable over time. Store in a cool, dry, dark place. Do not attempt to neutralize in the lab.[1]
Incompatibilities Oxidizing agents, Acids, Strong bases.Segregate waste streams to prevent hazardous reactions during storage and disposal.[1]

Experimental Protocols

The primary "experimental protocol" for the disposal of this compound is the procedural workflow for its safe management as hazardous waste. This involves careful handling, segregation, and containment, followed by professional disposal via incineration. Direct chemical treatment or neutralization by laboratory personnel is not recommended due to the reactive nature of the compound.[1]

This compound Disposal Workflow

cluster_0 Phase 1: Handling and Collection cluster_1 Phase 2: Storage and Spill Response cluster_2 Phase 3: Final Disposal A This compound Waste Generation (Surplus, Contaminated Materials, Empty Containers) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Incompatibles (Oxidizing Agents, Acids, Bases) B->C D Collect in Labeled, Sealed Hazardous Waste Container C->D E Store in Cool, Dry, Dark, Ventilated Area D->E I Contact EHS or Licensed Waste Disposal Company E->I F Spill Occurs G Evacuate, Ventilate, Absorb with Inert Material F->G H Collect Spill Residue as Hazardous Waste G->H H->D J Arrange for Waste Pickup I->J K Transport to Licensed Facility J->K L Incineration K->L

References

Essential Safety and Logistics for Handling N-Vinylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive monomers like N-Vinylformamide (NVF). This guide provides immediate, essential safety protocols and logistical plans for the proper handling and disposal of NVF, building on a foundation of trust and value beyond the product itself.

Health Hazards and Safety Summary

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[1][4][5] Therefore, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity, Oral Harmful if swallowed.[1][2][3]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[1][2][5]Skin Contact
Serious Eye Damage/Irritation Causes serious eye damage.[2][3][5]Eye Contact
Specific Target Organ Toxicity May cause respiratory irritation.[4][5]Inhalation
Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent contact and exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.[2][6][7]Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6]Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[4][7]
Body Protection A lab coat or impervious protective clothing is required to prevent skin exposure.[2][6][7]Protects skin from accidental spills and splashes.
Respiratory Protection Handle in a well-ventilated area or under a chemical fume hood.[6][8] If vapors or aerosols are generated, a NIOSH-approved respirator is necessary.[1][5]Minimizes inhalation of harmful vapors.
Experimental Protocol: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental success.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[2][9]

  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[2][7]

  • Do not eat, drink, or smoke in the work area.[2][6]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and dark place, away from heat and light.[1][6]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.[6]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.[6]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[6]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][8]

  • In case of skin contact: Immediately flush the skin with plenty of water.[1][4] Remove contaminated clothing and wash it before reuse.[1]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][4] Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Surplus and non-recyclable this compound should be disposed of by a licensed professional waste disposal service, typically through incineration.[1][4][6] Do not attempt to neutralize the chemical in the lab.[6]

  • Contaminated Materials: All contaminated items, including PPE (gloves, lab coats), absorbent materials from spills, and empty containers, must be treated as hazardous waste.[6]

  • Waste Containers: Place all waste in suitable, sealed, and clearly labeled containers for disposal.[6] Empty containers will retain chemical residue and should be disposed of as unused product.[6]

Procedural Workflow for Handling this compound

The following diagram outlines the logical steps for safely managing this compound from receipt to disposal.

NVF_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet B Verify Fume Hood Operation A->B C Inspect & Don PPE B->C D Work in Fume Hood C->D E Perform Experiment D->E F Tightly Seal Container E->F J Spill E->J If Spill Occurs K Exposure E->K If Exposure Occurs G Segregate Waste F->G H Label Hazardous Waste G->H I Dispose via Licensed Service H->I L Evacuate & Ventilate J->L O Administer First Aid K->O M Absorb & Collect L->M N Decontaminate Area M->N P Seek Medical Attention O->P

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Vinylformamide
Reactant of Route 2
N-Vinylformamide

試験管内研究製品の免責事項と情報

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